Peimin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H45NO3 |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
(2S,9S,10S,11S,15S,17S,18S,20S,23R)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol |
InChI |
InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15?,16-,17?,18?,19-,20-,21-,22?,23+,24-,25-,26+,27-/m0/s1 |
InChI Key |
IUKLSMSEHKDIIP-ZJAXMWHBSA-N |
Isomeric SMILES |
CC1CC[C@H]2[C@@]([C@H]3CCC4[C@@H]5C[C@@H]([C@H]6C[C@H](CC[C@@]6(C5CC4[C@@H]3CN2C1)C)O)O)(C)O |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Peiminine: A Comprehensive Technical Guide to its Anti-Cancer Potential
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Abstract
Peiminine (B1679210), a major isosteroid alkaloid derived from the bulbs of Fritillaria species, has emerged as a promising candidate in oncology research.[1] Traditionally used in Chinese medicine, modern scientific investigation has revealed its potent anti-tumor properties across a spectrum of malignancies.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning peiminine's oncostatic effects, which include the induction of apoptosis, autophagy, and cell cycle arrest, as well as the inhibition of metastasis.[1] The compound's multifaceted impact on critical signaling pathways, such as PI3K/Akt/mTOR and ROS/JNK, is detailed.[1] This document summarizes key quantitative data from preclinical studies, presents detailed experimental methodologies, and visualizes the complex signaling networks and experimental workflows to facilitate further research and development of peiminine as a potential anti-cancer therapeutic agent.[1][2]
Core Mechanisms of Anti-Tumor Activity
Peiminine exerts its anti-cancer effects through several interconnected mechanisms, making it a robust agent against cancer cell proliferation and survival.
1.1. Induction of Apoptosis: Peiminine promotes programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[1][3] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[3][4][5] In human hepatocellular carcinoma (HepG2) cells, peiminine treatment leads to the upregulation of Bax, caspase-3, caspase-8, caspase-9, and cleaved PARP1, while downregulating Bcl-2 and procaspases-3, -8, and -9.[3]
1.2. Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest.[1] In human osteosarcoma cells, peiminine induces G0/G1 phase arrest.[6] Similarly, it causes G0/G1 phase arrest in prostate cancer cells.[7] In glioblastoma multiforme (GBM) cells, peiminine also mediates cell cycle arrest.[8][9] In contrast, it induces G2/M phase arrest in HepG2 cells.[3] For breast cancer (MCF7) cells, it causes arrest at the S and G2/M phases.[5]
1.3. Modulation of Autophagy: Peiminine has a context-dependent role in autophagy. In some cancer types, such as colorectal carcinoma and osteosarcoma, it induces autophagic cell death.[1][6][10] This process is often linked to the generation of cellular stress.[2]
1.4. Inhibition of Metastasis: Peiminine has been shown to inhibit the migration and invasion of cancer cells, key processes in tumor metastasis.[1] In osteosarcoma cells, peiminine markedly reduces their invasive and migratory potential.[6]
1.5. Induction of Oxidative Stress: The compound can increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.[1] This ROS generation is a critical upstream event for activating signaling pathways like JNK.[6]
Key Signaling Pathways Modulated by Peiminine
Peiminine's diverse anti-cancer effects are mediated through its interaction with several critical signaling pathways.
2.1. PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Peiminine has been shown to inhibit the PI3K/Akt/mTOR pathway in various cancers, including breast, colorectal, and lung cancer.[1][4][5] This inhibition leads to decreased cell proliferation and increased apoptosis.[4][5] In breast cancer, peiminine downregulates the expression of PI3K and Akt.[5] Similarly, in non-small cell lung cancer H1299 cells, it downregulates the PI3K-Akt signaling pathway.[4]
Caption: Peiminine inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.
2.2. ROS/JNK Signaling Pathway: In human osteosarcoma cells, peiminine's anti-cancer effects are dependent on the generation of intracellular ROS and the subsequent activation of the JNK pathway.[6] This pathway activation leads to apoptosis and autophagy.[6]
Caption: Peiminine induces apoptosis and autophagy via the ROS/JNK pathway.
2.3. NF-κB Pathway: Peiminine has been shown to suppress the activation of the NF-κB pathway.[11][12] In the context of osteoclastogenesis, it downregulates the expression of NF-κB and its phosphorylated form by inhibiting the degradation of IκB.[11] This pathway is also crucial in inflammation-associated cancers.
2.4. MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, is another target of peiminine. It has been observed to suppress the activation of ERK1/2 and p38 MAPKs.[13][14][15] In osteoclast differentiation, peiminine decreases the levels of p-ERK1/2.[11]
2.5. Wnt/β-catenin Pathway: In prostate cancer, peiminine has been shown to inhibit the Wnt/β-catenin signaling pathway, contributing to its anti-tumor effects.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on peiminine's anti-cancer effects.
Table 1: IC50 Values of Peiminine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | 5 µg/mL | Not Specified | [5] |
| H1299 | Non-Small Cell Lung Cancer | Significant viability decrease at 6 µM | 24 | [4] |
| HCT-116 | Colorectal Cancer | Dose-dependent decrease (50-400 µM) | 48 | [10] |
| HepG2 | Hepatocellular Carcinoma | 4.58 µg/mL | 24 | [3] |
| HepG2 | Hepatocellular Carcinoma | 4.05 µg/mL | 48 | [3] |
| HepG2 | Hepatocellular Carcinoma | 3.79 µg/mL | 72 | [3] |
| PC-3 | Prostate Cancer | Dose-dependent decrease (10-40 µM) | 24 | [7] |
| DU145 | Prostate Cancer | Dose-dependent decrease (10-40 µM) | 24 | [7] |
Table 2: In Vitro Effects of Peiminine on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| MCF-7 | Breast Cancer | 7.5 µg/mL | 52.81% apoptosis | [5] |
| MCF-7 | Breast Cancer | 2.5, 5, 7.5 µg/mL | Dose-dependent arrest at S and G2/M phases | [5] |
| HCT-116 | Colorectal Cancer | 200, 400 µM | Dose-dependent increase in Annexin V-positive cells | [10] |
| Osteosarcoma Cells | Osteosarcoma | 200 µM | G0/G1 phase arrest | [6] |
| PC-3, DU145 | Prostate Cancer | 10, 20, 40 µM | G0/G1 phase arrest | [7] |
| HepG2 | Hepatocellular Carcinoma | 2-6 µg/mL | G2/M phase arrest | [3] |
Table 3: In Vivo Anti-Tumor Efficacy of Peiminine
| Animal Model | Cancer Type | Dosage | Outcome | Reference |
| Nude Mice (PC-3 Xenograft) | Prostate Cancer | 2 mg/kg | Markedly inhibited tumor growth (smaller size and lower weight) | [7] |
| Nude Mice (Osteosarcoma Xenograft) | Osteosarcoma | Not Specified | Significantly inhibited xenograft tumor growth | [6] |
| DMBA-induced Rat Model | Breast Cancer | 0.25, 0.5, 1 mg/kg | Significant reduction in tumor progression | [16] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the study of peiminine's anti-tumor effects.
4.1. Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Peiminine Treatment: Cells are treated with various concentrations of peiminine (e.g., 0.7 µM to 200 µM for H1299 cells) for a specified duration (e.g., 24, 48, or 72 hours).[4] A control group receives the vehicle solvent.
-
MTT Incubation: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is calculated as a percentage relative to the control group.
4.2. Apoptosis Assay (e.g., Annexin V-FITC/PI Staining and Flow Cytometry)
-
Cell Treatment: Cells are treated with peiminine at desired concentrations and time points.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
4.3. Western Blot Analysis
-
Protein Extraction: Following treatment with peiminine, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.[17]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[17]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-Akt, total Akt, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
4.4. In Vivo Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.[7]
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., PC-3) is subcutaneously injected into the flanks of the mice.[1][7]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomly assigned to a control group and one or more peiminine treatment groups.[1]
-
Peiminine Administration: Peiminine is administered to the treatment groups at a specified dose and schedule (e.g., 2 mg/kg).[7] The control group receives the vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every other day).[7][17]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, immunohistochemistry).[17]
Caption: General workflow for in vivo and in vitro evaluation of peiminine.
Conclusion and Future Directions
Peiminine presents a compelling profile as a potential anti-cancer therapeutic agent.[1] Its ability to modulate multiple key signaling pathways involved in tumorigenesis underscores its potential for broad applicability.[1] The induction of apoptosis and autophagy, coupled with cell cycle arrest and anti-metastatic effects, provides a multi-pronged attack on cancer cell viability.[1]
Future research should focus on several key areas. Further in vivo studies are necessary to determine the optimal dosing, safety profile, and efficacy in a wider range of cancer models, including patient-derived xenografts.[10] Investigating potential synergistic effects of peiminine in combination with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.[4] Elucidating the direct molecular targets of peiminine will provide a more precise understanding of its mechanism of action and could facilitate the development of more potent derivatives.[10] Ultimately, well-designed clinical trials are required to translate the promising preclinical findings into tangible benefits for cancer patients.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. | BioWorld [bioworld.com]
- 4. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation [mdpi.com]
- 5. ijper.org [ijper.org]
- 6. Frontiers | Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]
- 7. Peiminine suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peiminine Inhibits Glioblastoma in Vitro and in Vivo Through Cell Cycle Arrest and Autophagic Flux Blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peiminine Suppresses RANKL-Induced Osteoclastogenesis by Inhibiting the NFATc1, ERK, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peiminine Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peiminine Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways [mdpi.com]
- 14. Peiminine Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Alkaloids Peimin and Peiminine: A Deep Dive into Their Origins, Pharmacology, and Therapeutic Potential
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Peimin and its structural analogue, peiminine (B1679210), are isosteroidal alkaloids that form the primary bioactive constituents of the bulbs of various Fritillaria species. With a history of use in Traditional Chinese Medicine (TCM) spanning centuries for the treatment of respiratory ailments, these compounds have garnered significant interest in modern pharmacology. This technical guide provides a comprehensive overview of the origin, discovery, and chemical properties of this compound and peiminine. It delves into their multifaceted pharmacological activities, including their well-documented anti-inflammatory, antitussive, and anticancer effects. Detailed experimental protocols for their isolation, quantification, and key biological assays are presented to facilitate further research. Furthermore, this guide visualizes the intricate signaling pathways modulated by these alkaloids, offering a deeper understanding of their mechanisms of action and highlighting their potential as lead compounds for the development of novel therapeutics.
Introduction: From Traditional Medicine to Modern Drug Discovery
The use of Fritillaria bulbs, known as "Bei-mu" in Traditional Chinese Medicine, dates back over two millennia, where they have been empirically prescribed for conditions characterized by cough, phlegm, and inflammation.[1] The scientific inquiry into the chemical principles underlying these therapeutic effects began in the early 20th century, leading to the isolation of a class of isosteroidal alkaloids. Among these, this compound and peiminine have been identified as the major active components.[2][3]
The first documented isolation of these compounds can be traced back to the 1930s, with the pioneering work of Chou and Chu, who laid the groundwork for their extraction and characterization from Fritillaria bulbs.[4][5] Subsequent research has not only confirmed their presence in various Fritillaria species, such as F. thunbergii, F. roylei, and F. ussuriensis, but has also elucidated their complex chemical structures and diverse pharmacological activities.[3][6][7] This guide aims to provide a detailed technical resource for researchers and professionals engaged in the study and development of these promising natural products.
Physicochemical and Quantitative Data
A thorough understanding of the physicochemical properties of this compound and peiminine is fundamental for their study and application in drug development. The following tables summarize key quantitative data for these compounds.
Table 1: Physicochemical Properties of this compound and Peiminine
| Property | This compound | Peiminine |
| Molecular Formula | C₂₇H₄₅NO₃ | C₂₇H₄₃NO₃ |
| Molecular Weight | 431.65 g/mol | 429.64 g/mol |
| Appearance | White crystalline powder | White to off-white solid/powder |
| Melting Point | 223 °C | Not specified |
| Solubility | Soluble in chloroform (B151607), slightly soluble in ethanol (B145695) | Soluble in DMSO (85.9 mg/mL), slightly soluble in ethanol and chloroform |
Table 2: Quantitative Pharmacological Data for Peiminine
| Activity | Cell Line/Model | IC₅₀ / Effective Dose | Reference |
| Anticancer | MCF-7 (Breast Cancer) | 5 µg/mL | [8] |
| H1299 (Non-Small Cell Lung Cancer) | 97.4 µM | [9] | |
| PC-3 (Prostate Cancer) | 2 mg/kg (in vivo) | [2] | |
| Anti-inflammatory | LPS-induced mastitis in mice | 5 mg/kg (in vivo) |
Experimental Protocols
Reproducible and validated experimental methodologies are crucial for the advancement of research on this compound and peiminine. This section provides detailed protocols for their extraction, quantification, and the assessment of their biological activity.
Extraction and Isolation of this compound and Peiminine from Fritillaria Bulbs
This protocol outlines a classical method for the extraction and isolation of this compound and peiminine.
Materials:
-
Dried and powdered Fritillaria bulbs
-
95% Ethanol
-
2% Sulfuric acid
-
Ammonia (B1221849) water
-
Chloroform
-
Silica (B1680970) gel for column chromatography
-
Elution solvents (e.g., chloroform-methanol gradients)
Procedure:
-
Maceration: Macerate the powdered Fritillaria bulbs with 95% ethanol at room temperature.
-
Acid-Base Extraction: Concentrate the ethanol extract under reduced pressure. Acidify the residue with 2% sulfuric acid and filter. Basify the acidic solution with ammonia water to precipitate the crude alkaloids.
-
Solvent Extraction: Extract the crude alkaloids with chloroform.
-
Column Chromatography: Subject the chloroform extract to silica gel column chromatography. Elute with a gradient of chloroform and methanol (B129727) to separate this compound and peiminine.
-
Crystallization: Recrystallize the fractions containing this compound and peiminine from a suitable solvent (e.g., acetone (B3395972) or ethanol) to obtain the pure compounds.
Quantitative Analysis by HPLC-ELSD
This protocol describes a validated High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for the quantification of this compound and peiminine.[4][10]
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) bicarbonate solution (10 mmol/L, pH adjusted to 10.10 with ammonia solution)
-
This compound and peiminine reference standards
Chromatographic Conditions:
-
Mobile Phase: A gradient elution of acetonitrile and ammonium bicarbonate buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
ELSD Drift Tube Temperature: 115°C
-
Nebulizing Gas Flow Rate: 3.0 L/min
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound and peiminine in methanol.
-
Sample Preparation: Extract the alkaloids from the plant material using an appropriate method and dissolve the final extract in methanol.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound and peiminine in the samples from the calibration curve.
Cell Viability Assay (CCK-8 Assay)
This protocol details the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of peiminine on cancer cell viability.[3][7][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Peiminine stock solution (dissolved in DMSO)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of peiminine for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control.
In Vivo Antitumor Study in a Xenograft Model
This protocol provides a general framework for evaluating the antitumor efficacy of peiminine in a nude mouse xenograft model.[2][12]
Materials:
-
Athymic nude mice
-
Cancer cell line for tumor induction
-
Peiminine solution for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer peiminine (e.g., intraperitoneally) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume with calipers every few days.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors.
Western Blot Analysis of Signaling Proteins
This protocol describes the use of Western blotting to detect changes in the expression and phosphorylation of key signaling proteins in response to peiminine treatment.[1]
Materials:
-
Cell lysates from control and peiminine-treated cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate proteins from cell lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
This compound and peiminine exert their pharmacological effects by modulating multiple intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involved.
Caption: Peiminine inhibits the NF-κB signaling pathway.
Caption: Peiminine inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: A typical experimental workflow for investigating the anticancer effects of peiminine.
Conclusion and Future Directions
This compound and peiminine are isosteroidal alkaloids with a rich history in traditional medicine and a promising future in modern pharmacology. Their diverse biological activities, particularly their anti-inflammatory, antitussive, and anticancer effects, are well-supported by a growing body of scientific evidence. The modulation of key signaling pathways, such as NF-κB and PI3K/Akt/mTOR, provides a molecular basis for their therapeutic potential.
For drug development professionals, this compound and peiminine represent valuable lead compounds. Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic efficacy and reduce potential toxicity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand their absorption, distribution, metabolism, and excretion, which is crucial for determining appropriate dosing regimens.
-
Clinical Trials: To translate the promising preclinical findings into clinical applications for various diseases, including cancer and inflammatory disorders.
The in-depth technical information provided in this guide serves as a valuable resource for researchers and scientists, aiming to facilitate further exploration and development of this compound and peiminine as next-generation therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [Determination of peimine and peiminine in Fritillaria thunbergii by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peiminine | C27H43NO3 | CID 5320446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. ijper.org [ijper.org]
- 9. mdpi.com [mdpi.com]
- 10. [Simultaneous determination of peimine, peiminine and zhebeinine in Fritillaria thunbergii from different habitat by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacological Properties of Fritillaria Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fritillaria, a genus of flowering plants in the lily family, has been a cornerstone of traditional medicine for centuries, particularly in Asia. The bulbs of various Fritillaria species are renowned for their therapeutic efficacy in treating respiratory ailments. Modern pharmacological research has identified the primary active constituents responsible for these effects as a diverse group of steroidal alkaloids. This technical guide provides a comprehensive overview of the pharmacological properties of Fritillaria alkaloids, focusing on their antitussive, expectorant, anti-inflammatory, antioxidant, and anticancer activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the mechanisms of action, quantitative efficacy, and experimental methodologies associated with these promising natural compounds.
Core Pharmacological Properties
Fritillaria alkaloids exhibit a wide spectrum of biological activities, with the most prominent being their effects on the respiratory system. These properties are attributed to a variety of isosteroidal alkaloids, including but not limited to imperialine, verticinone, peiminine, and their derivatives.
Antitussive and Expectorant Effects
The traditional use of Fritillaria for cough and phlegm is well-supported by modern scientific evidence. Several alkaloids have demonstrated potent antitussive and expectorant activities in preclinical models.
Quantitative Data on Antitussive and Expectorant Activities
| Alkaloid/Extract | Model | Dosage/Concentration | Effect | Reference |
| Imperialine | Ammonia-induced cough in mice | 2 mg/kg | Significant inhibition of cough frequency and prolongation of latent period | [1] |
| Verticinone | Ammonia-induced cough in mice | 2 mg/kg | Significant inhibition of cough frequency and prolongation of latent period | [1] |
| Chuanbeinone | Ammonia-induced cough in mice | 2 mg/kg | Significant inhibition of cough frequency and prolongation of latent period | [1] |
| Verticine | Ammonia-induced cough in mice | 2 mg/kg | Significant inhibition of cough frequency and prolongation of latent period | [1] |
| Imperialine | Phenol (B47542) red secretion in mice | 2 mg/kg | Significant increase in tracheal phenol red output | [1] |
| Verticinone | Phenol red secretion in mice | 2 mg/kg | Significant increase in tracheal phenol red output | [1] |
| Verticine | Phenol red secretion in mice | 2 mg/kg | Significant increase in tracheal phenol red output | [1] |
| Total Alkaloids of F. cirrhosa | Ammonia-induced cough in mice | 50 mg/kg | Significant antitussive effect |
Experimental Protocols
Ammonia-Induced Cough Model in Mice
This model is a classic assay to evaluate the central and peripheral antitussive effects of a test compound.
-
Animals: Male Kunming mice (18-22 g) are typically used.
-
Procedure:
-
Mice are placed individually in a sealed chamber (e.g., a 250 ml beaker).
-
A 0.2 ml aliquot of 25% ammonium (B1175870) hydroxide (B78521) solution is sprayed into the chamber to induce coughing.
-
The latency to the first cough and the number of coughs within a 3-minute period are recorded.
-
Test compounds or vehicle are administered (e.g., intraperitoneally or orally) at a specified time before ammonia (B1221849) exposure.
-
The percentage of cough inhibition is calculated relative to the vehicle control group.
-
Phenol Red Secretion Model for Expectorant Activity
This in vivo assay assesses the ability of a compound to increase secretion in the respiratory tract, a key mechanism of expectorants.
-
Animals: Male Kunming mice (18-22 g) are commonly used.
-
Procedure:
-
Test compounds or vehicle are administered to the mice.
-
After a defined period (e.g., 30 minutes), a 5% (w/v) solution of phenol red in saline is injected intraperitoneally (e.g., 0.1 ml/10 g body weight).
-
Thirty minutes after the phenol red injection, the mice are euthanized.
-
The trachea is exposed and lavaged with a known volume of physiological saline (e.g., 1 ml).
-
The lavage fluid is collected, and an equal volume of 1% Na2CO3 solution is added to stabilize the color.
-
The absorbance of the solution is measured spectrophotometrically at 546 nm.
-
The concentration of phenol red is determined from a standard curve, and the amount secreted is calculated.
-
Anti-inflammatory and Antioxidant Effects
Chronic inflammation and oxidative stress are key pathological features of many respiratory diseases. Fritillaria alkaloids have demonstrated significant anti-inflammatory and antioxidant properties, primarily through the modulation of key signaling pathways.
Quantitative Data on Anti-inflammatory and Antioxidant Activities
| Alkaloid/Extract | Model | Dosage/Concentration | Effect | Reference |
| Imperialine | Xylene-induced ear edema in mice | 2 mg/kg | Significant inhibition of ear edema in a dose-dependent manner | [1] |
| Chuanbeinone | Xylene-induced ear edema in mice | 2 mg/kg | Significant inhibition of ear edema in a dose-dependent manner | [1] |
| Total Alkaloids of F. cirrhosa | Bleomycin-induced pulmonary fibrosis in rats | 34.2, 68.4, and 136.8 mg/kg | Dose-dependent reduction of pro-inflammatory factors and increase in anti-inflammatory factors | [2] |
| Six Isosteroid Alkaloids (verticinone, verticine, etc.) | Cigarette smoke-induced oxidative stress in RAW264.7 macrophages | Not specified | Reduced ROS production, elevated GSH levels, and promoted HO-1 expression | [3] |
Experimental Protocols
Xylene-Induced Ear Edema in Mice
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animals: Male Kunming mice (18-22 g) are suitable for this assay.
-
Procedure:
-
Test compounds or vehicle are administered systemically (e.g., intraperitoneally or orally).
-
After a set time (e.g., 30 minutes), a fixed volume of xylene (e.g., 20 µl) is topically applied to the anterior surface of the right ear. The left ear serves as a control.
-
After a specific period (e.g., 1-2 hours), the mice are euthanized.
-
Circular sections (e.g., 8 mm in diameter) are punched out from both ears and weighed.
-
The difference in weight between the right and left ear punches is calculated as the edema weight.
-
The percentage of inhibition of edema is calculated by comparing the treated groups to the vehicle control group.
-
Signaling Pathways in Inflammation and Oxidative Stress
Fritillaria alkaloids exert their anti-inflammatory and antioxidant effects by modulating several key signaling pathways.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in tissue repair and fibrosis. Its overactivation can lead to pathological conditions like pulmonary fibrosis. Total alkaloids from Fritillaria cirrhosa have been shown to inhibit this pathway, thereby alleviating bleomycin-induced pulmonary fibrosis.[2][4]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the expression of pro-inflammatory cytokines. Fritillaria alkaloids have been demonstrated to suppress the activation of the NF-κB pathway.[2][4]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes. Isosteroid alkaloids from Fritillaria have been shown to activate the Nrf2 pathway, protecting cells from oxidative stress.[3]
Anticancer Effects
Emerging evidence suggests that Fritillaria alkaloids possess cytotoxic and antiproliferative activities against various cancer cell lines. This has opened new avenues for research into their potential as anticancer agents.
Quantitative Data on Anticancer Activities (IC50 values)
| Alkaloid | Cell Line | IC50 (µg/mL) | Reference |
| Verticine | A2780 (Ovarian) | 18.3 ± 1.5 | [1] |
| LLC (Lung) | 25.6 ± 2.1 | [1] | |
| Verticinone | A2780 (Ovarian) | 12.5 ± 1.1 | [1] |
| LLC (Lung) | 15.8 ± 1.3 | [1] | |
| Imperialine | A2780 (Ovarian) | 28.7 ± 2.3 | [1] |
| LLC (Lung) | 35.1 ± 2.8 | [1] | |
| Peimisine | A2780 (Ovarian) | 10.2 ± 0.9 | [1] |
| LLC (Lung) | 13.4 ± 1.1 | [1] |
Experimental Workflow for In Vitro Anticancer Activity
Conclusion and Future Directions
Fritillaria alkaloids represent a rich source of bioactive compounds with significant therapeutic potential, particularly in the context of respiratory and inflammatory diseases, as well as cancer. The evidence presented in this guide underscores their multifaceted pharmacological activities, supported by a growing body of preclinical data.
For drug development professionals, the detailed experimental protocols and quantitative data provided herein offer a solid foundation for further investigation. The elucidation of their mechanisms of action through key signaling pathways provides clear targets for molecular studies and drug design.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of these alkaloids in vivo.
-
Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic efficacy and reduce potential toxicity of lead compounds.
-
Clinical Trials: To validate the preclinical findings in human subjects and establish the safety and efficacy of Fritillaria alkaloid-based therapies.
-
Synergistic Effects: To explore the potential of combining Fritillaria alkaloids with existing drugs to enhance therapeutic outcomes.
The continued exploration of these natural products holds great promise for the development of novel and effective treatments for a range of debilitating diseases.
References
- 1. Evaluation of antitumor property of extracts and steroidal alkaloids from the cultivated Bulbus Fritillariae ussuriensis and preliminary investigation of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isosteroid alkaloids from Fritillaria cirrhosa bulbus as inhibitors of cigarette smoke-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of the total alkaloid extract from Bulbus Fritillariae Pallidiflorae on cigarette smoke-induced Beas-2B cell injury model and transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total alkaloids of bulbus of <em>Fritillaria cirrhosa</em> alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]
Peimin and its Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peimin, a primary isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has a long history of use in Traditional Chinese Medicine, primarily for respiratory ailments.[1] Modern pharmacological research is beginning to elucidate the molecular mechanisms underlying its therapeutic effects. A significant area of investigation is its interaction with ligand-gated ion channels, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs).[2][3] These receptors are crucial for synaptic transmission in both the central and peripheral nervous systems and are implicated in a wide range of physiological and pathological processes, including inflammation.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on nAChRs, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in pharmacology and drug development.
Quantitative Pharmacological Data
The inhibitory effects of this compound on muscle-type nAChRs have been quantitatively characterized using electrophysiological techniques. The following table summarizes the key data from these studies.
| Parameter | Value | nAChR Subtype | Test System | Notes | Reference |
| IC50 | ~1 µM | Muscle-type | Xenopus oocytes expressing nAChRs | The concentration of this compound that produces 50% inhibition of acetylcholine-elicited currents (IACh).[2] | [2] |
| Inhibition Type | Non-competitive | Muscle-type | Xenopus oocytes expressing nAChRs | The inhibitory effect of this compound was not overcome by increasing concentrations of acetylcholine.[2] | [2] |
| Voltage Dependence | Yes | Muscle-type | Xenopus oocytes expressing nAChRs | Inhibition of IACh by this compound was more pronounced at hyperpolarized membrane potentials, which is characteristic of open-channel blockers.[2] | [2] |
Mechanism of Action at Nicotinic Acetylcholine Receptors
This compound modulates the function of muscle-type nAChRs through a multi-faceted mechanism, acting as a non-competitive inhibitor.[2] Its effects are not due to competition with acetylcholine at the orthosteric binding site but rather through interactions with other sites on the receptor, primarily within the transmembrane domain.[2] The key mechanisms of inhibition are:
-
Open-Channel Blockade: this compound physically occludes the ion channel pore when the receptor is in its open state. This is supported by the voltage-dependent nature of the block, where the positively charged Peimine molecule is drawn into the channel pore by a negative membrane potential, leading to a more pronounced blockade.[2]
-
Enhancement of Desensitization: this compound promotes the transition of the nAChR to a desensitized (ligand-bound, but non-conducting) state. This is observed as an accelerated decay of the acetylcholine-elicited current in the presence of this compound and a slower deactivation of the current upon removal of the agonist.[2][3]
-
Resting-State Blockade: this compound can also bind to and inhibit nAChRs when they are in their resting (closed) state. This is demonstrated by the inhibition of the initial peak current when this compound is pre-applied before the application of acetylcholine.[2][3]
Virtual docking and molecular dynamics simulations suggest that this compound binds to multiple sites within the transmembrane domain of the nAChR, which is consistent with its complex inhibitory mechanism.[2][4]
Caption: Multi-faceted inhibition of nAChRs by this compound.
Experimental Protocols
The characterization of this compound's effects on nAChRs has primarily been achieved through electrophysiological studies on heterologously expressed receptors.
Expression of nAChRs in Xenopus laevis Oocytes
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: A mixture of cRNAs encoding the subunits of the desired nAChR subtype (e.g., muscle-type) is injected into the oocytes.
-
Incubation: The injected oocytes are incubated for several days to allow for the expression and assembly of functional nAChRs on the cell membrane.
Two-Electrode Voltage-Clamp Electrophysiology
-
Setup: An oocyte expressing nAChRs is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Solutions: The oocyte is continuously perfused with a saline solution. Test solutions containing acetylcholine, with or without this compound, are applied via a computer-controlled perfusion system.
-
Recording Protocol: The oocyte is voltage-clamped at a holding potential (e.g., -70 mV). Acetylcholine is applied to elicit an inward current (IACh). The effect of this compound is assessed by co-applying it with acetylcholine or by pre-applying it before the acetylcholine pulse.
Caption: Experimental workflow for studying this compound's effects.
Virtual Docking and Molecular Dynamics
-
Homology Modeling: A three-dimensional model of the target nAChR is constructed based on the known structures of related proteins.
-
Docking Simulations: The this compound molecule is computationally "docked" into various potential binding sites on the nAChR model to predict the most favorable binding poses.
-
Molecular Dynamics: The stability of the predicted this compound-nAChR complexes is evaluated through simulations that model the atomic movements over time.
Signaling Pathways
The primary signaling event initiated by the activation of nAChRs is the influx of cations (primarily Na+ and Ca2+) through the channel pore, leading to depolarization of the cell membrane. This depolarization can trigger downstream events such as muscle contraction or the firing of an action potential in a neuron. This compound, by blocking the ion flow through the nAChR channel, directly inhibits this initial signaling event.
The anti-inflammatory effects of this compound may be linked to its ability to modulate nAChR activity. For instance, α7 nAChRs are known to play a role in the "cholinergic anti-inflammatory pathway." While the direct link between this compound's inhibition of specific nAChR subtypes and its anti-inflammatory effects requires further investigation, it is a promising area for future research.
Caption: this compound's disruption of canonical nAChR signaling.
Future Research Directions
The current body of research provides a solid foundation for understanding the interaction of this compound with muscle-type nAChRs. However, several key areas warrant further investigation:
-
Subtype Selectivity: The effects of this compound on neuronal nAChR subtypes (e.g., α4β2, α7) are largely unknown. Given the diverse roles of these subtypes in the central nervous system, characterizing this compound's activity at these receptors is crucial for evaluating its potential as a therapeutic agent for neurological disorders.
-
Binding Site Identification: While computational models suggest binding within the transmembrane domain, experimental validation through techniques such as site-directed mutagenesis and photoaffinity labeling is needed to pinpoint the specific amino acid residues involved in this compound binding.
-
In Vivo Studies: The physiological and potential therapeutic effects of this compound's nAChR-modulating activity need to be assessed in animal models. This will be essential for understanding its pharmacokinetic and pharmacodynamic properties and for evaluating its efficacy in relevant disease models.
Conclusion
This compound is a potent, non-competitive inhibitor of muscle-type nicotinic acetylcholine receptors.[2] It exerts its effects through a combination of open-channel blockade, enhancement of desensitization, and resting-state blockade, likely mediated by binding to multiple sites within the receptor's transmembrane domain.[2][3] While its effects on neuronal nAChR subtypes remain to be elucidated, the existing data suggest that this compound is a valuable pharmacological tool for studying nAChR function and may serve as a lead compound for the development of novel therapeutics targeting these receptors. Further research into its subtype selectivity and in vivo efficacy is warranted.
References
The Anti-Inflammatory Potential of Peimine: A Technical Guide for Researchers
Abstract
Peimine, an isosteroidal alkaloid derived from the bulbs of Fritillaria species, has a rich history in traditional medicine for treating inflammatory conditions, particularly of the respiratory system. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Peimine's anti-inflammatory properties, with a focus on its modulation of key signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome. This document summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for relevant assays, and visualizes the critical signaling cascades involved, offering a valuable resource for researchers and professionals in drug discovery and development.
Core Mechanisms of Anti-Inflammatory Action
Peimine exerts its anti-inflammatory effects through a multi-pronged approach at the cellular level. It effectively suppresses the production of pro-inflammatory cytokines and mediators by intervening in the central signaling pathways that orchestrate the inflammatory response.
Inhibition of Pro-Inflammatory Cytokines and Mediators
Peimine has been demonstrated to significantly inhibit the secretion of key pro-inflammatory cytokines across various cellular models. In human mast cells (HMC-1), RAW264.7 macrophages, and A549 non-small-cell lung cancer cells, Peimine reduces the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-8 (IL-8)[1][2][3]. In some instances, it has also been shown to enhance the production of the anti-inflammatory cytokine IL-10[2].
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Peimine has been shown to inhibit the activation of the NF-κB pathway[4][5][6]. It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent initiation of pro-inflammatory gene transcription[1][4].
Attenuation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes key kinases such as ERK, JNK, and p38, plays a crucial role in translating extracellular inflammatory signals into a cellular response. Peimine has been found to suppress the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in various cell types, including HMC-1 and RAW264.7 macrophages[4][5][7]. By inhibiting the activation of these kinases, Peimine effectively dampens the downstream inflammatory signaling.
Potential Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. While direct evidence for Peimine's interaction with the NLRP3 inflammasome is still emerging, studies on the structurally related alkaloid, Sipeimine, have shown that it can suppress NLRP3 inflammasome activation[8]. This is achieved by inhibiting the expression of NLRP3, the cleavage of caspase-1, and the apoptosis-associated speck-like protein containing a CARD (ASC)[8]. Given the structural similarity, it is plausible that Peimine exerts a similar inhibitory effect on the NLRP3 inflammasome, representing a promising area for future investigation.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of Peimine.
Table 1: Effect of Peimine on Pro-Inflammatory Cytokine Production
| Cell Line/Model | Inflammatory Stimulus | Peimine Concentration (µg/mL) | Cytokine | % Inhibition / Fold Change | Reference |
| HMC-1 | PMACI | 10, 25, 50 | IL-6 | Dose-dependent decrease | [4] |
| HMC-1 | PMACI | 10, 25, 50 | IL-8 | Dose-dependent decrease | [4] |
| HMC-1 | PMACI | 10, 25, 50 | TNF-α | Dose-dependent decrease | [4] |
| RAW264.7 | LPS | 0-25 mg/L | TNF-α | Significant inhibition | |
| RAW264.7 | LPS | 0-25 mg/L | IL-6 | Significant inhibition | |
| RAW264.7 | LPS | 0-25 mg/L | IL-1β | Significant inhibition | |
| A549 | TNF-α | 100 | IL-8 | Significant decrease | [2] |
| LPS-induced ALI mice | LPS | 0.1, 1, 10 mg/kg | TNF-α (BALF) | Dose-dependent decrease | [1][8] |
| LPS-induced ALI mice | LPS | 0.1, 1, 10 mg/kg | IL-6 (BALF) | Dose-dependent decrease | [1][8] |
| LPS-induced ALI mice | LPS | 0.1, 1, 10 mg/kg | IL-1β (BALF) | Dose-dependent decrease | [1][8] |
Table 2: Effect of Peimine on NF-κB and MAPK Signaling Pathways
| Cell Line | Inflammatory Stimulus | Peimine Concentration (µg/mL) | Protein | Effect | Reference |
| HMC-1 | PMACI | 10, 25, 50 | p-IκBα | Dose-dependent decrease | [4] |
| HMC-1 | PMACI | 50 | Nuclear NF-κB p65 | Significant decrease | [4] |
| HMC-1 | PMACI | 10, 25, 50 | p-ERK | Dose-dependent decrease | [4] |
| HMC-1 | PMACI | 10, 25, 50 | p-JNK | Dose-dependent decrease | [4] |
| HMC-1 | PMACI | 10, 25, 50 | p-p38 | Dose-dependent decrease | [4] |
| RAW264.7 | LPS | Not specified | p-p65 | Decreased | |
| RAW264.7 | LPS | Not specified | p-IκB | Decreased | |
| RAW264.7 | LPS | Not specified | p-p38 | Significantly inhibited | |
| RAW264.7 | LPS | Not specified | p-ERK | Significantly inhibited | |
| RAW264.7 | LPS | Not specified | p-JNK | Significantly inhibited |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of Peimine.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxicity of Peimine on mammalian cells.
-
Materials:
-
Peimine
-
Cell line of interest (e.g., RAW264.7, HMC-1)
-
96-well plates
-
Complete culture medium
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of Peimine in complete culture medium.
-
Replace the old medium with 100 µL of the Peimine dilutions or vehicle control.
-
Incubate the plate for 24-48 hours.
-
Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Cytokine Quantification (ELISA)
This protocol is for the quantification of pro-inflammatory cytokines in cell culture supernatants or biological fluids.
-
Materials:
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Cell culture supernatants or serum/BALF from animal models
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Microplate reader
-
-
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with assay diluent for 1 hour.
-
Add standards and samples to the wells and incubate for 2 hours.
-
Wash the plate and add the detection antibody, incubating for 2 hours.
-
Wash the plate and add Avidin-HRP, incubating for 30 minutes.
-
Wash the plate and add the substrate solution, incubating for 15-30 minutes in the dark.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for Signaling Proteins
This protocol is used to assess the effect of Peimine on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Materials:
-
Cell line of interest (e.g., RAW264.7)
-
Peimine
-
Inflammatory stimulus (e.g., LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells and grow to ~80% confluency. Pre-treat with various concentrations of Peimine for 1-2 hours.
-
Stimulate with an inflammatory agent (e.g., LPS) for the appropriate time (e.g., 30-60 minutes).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the intensity of the target protein bands to a loading control (e.g., β-actin).
-
In Vivo Model of LPS-Induced Acute Lung Injury
This protocol describes the induction of acute lung injury in mice to evaluate the in vivo efficacy of Peimine.
-
Materials:
-
Male BALB/c or C57BL/6 mice
-
Lipopolysaccharide (LPS)
-
Peimine
-
Vehicle control (e.g., saline or 0.5% CMC-Na)
-
Anesthetic
-
-
Procedure:
-
Acclimatize mice for at least one week.
-
Administer Peimine (e.g., intraperitoneally or orally) or vehicle control to the respective groups for a set period (e.g., daily for 7 days).
-
Anesthetize the mice and induce acute lung injury by intratracheal or intranasal instillation of LPS.
-
Sacrifice the mice at a predetermined time point (e.g., 6-24 hours) after LPS administration.
-
Collect bronchoalveolar lavage fluid (BALF) for cytokine analysis and cell counting.
-
Harvest lung tissues for histological analysis (H&E staining), wet-to-dry weight ratio determination, and Western blot analysis.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Peimine and a typical experimental workflow.
References
- 1. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the NLRP3 inflammasome in inflammatory diseases | Semantic Scholar [semanticscholar.org]
- 4. Piperlongumine Is an NLRP3 Inhibitor With Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Peiminine inhibits the IL-1β induced inflammatory response in mouse articular chondrocytes and ameliorates murine osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 8. Sipeimine ameliorates osteoarthritis progression by suppression of NLRP3 inflammasome-mediated pyroptosis through inhibition of PI3K/AKT/NF-κB pathway: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Peiminine's Role in Modulating the PI3K-Akt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peiminine, a natural isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has garnered significant scientific attention for its diverse pharmacological activities.[1] Traditionally used in Chinese medicine, modern research has illuminated its potent anti-cancer and anti-inflammatory properties.[2][3] A central mechanism underpinning these effects is its ability to modulate the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, a critical cascade that governs cell proliferation, survival, growth, and apoptosis.[1][4] Dysregulation of this pathway is a hallmark of many human malignancies and inflammatory diseases, making it a prime target for therapeutic intervention.[5] This technical guide provides an in-depth analysis of Peiminine's interaction with the PI3K-Akt pathway, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development endeavors.
Data Presentation: Quantitative Effects of Peiminine
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of Peiminine in various cancer cell lines and its modulatory effects on key proteins within the PI3K-Akt signaling pathway.
Table 1: IC50 Values of Peiminine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Assay Used | Reference |
| H1299 | Human non-small cell lung cancer | 97.4 | Not Specified | Not Specified | [6] |
| MCF7 | Human breast carcinoma | ~11.6 (5 µg/mL) | Not Specified | MTT | [5] |
| HCT-116 | Human colorectal carcinoma | ~200-400 (significant viability decrease) | 48 | Not Specified | [6][7] |
| U87 | Glioblastoma | 21.3 | 48 | MTT | [8] |
| MG-63 | Human osteosarcoma | >100 | 48 | Not Specified | [6] |
| Saos-2 | Human osteosarcoma | >100 | 48 | Not Specified | [6] |
| BIU-87 | Urothelial bladder cancer | ~1649 (710.3 µg/mL) | 48 | Not Specified | [9] |
| EJ-1 | Urothelial bladder cancer | ~1512 (651.1 µg/mL) | 48 | Not Specified | [9] |
Note: IC50 values can vary based on experimental conditions. The provided values serve as a reference for dose-response studies.
Table 2: Modulation of PI3K-Akt Pathway Components by Peiminine
| Cell Line/Model | Effect of Peiminine Treatment | Downregulated Proteins | Upregulated Proteins | Reference |
| H1299 (NSCLC) | Downregulation of PI3K-Akt signaling | PI3K (mRNA), Akt (mRNA) | PTEN (mRNA) | [4] |
| Breast Cancer (in vivo) | Downregulation of carcinogenic markers | PI3K, Akt | p53, Bax | [5] |
| Glioblastoma (in vivo & in vitro) | Regulation of PI3K/AKT signaling | p-PI3K, p-Akt, Bcl-2 | p53, Bax, Cleaved-Caspase 3 | [10] |
| Colorectal Cancer | Modulation of PI3K/Akt/mTOR pathway | p-mTOR | Not Specified | [7] |
| LPS-induced Mastitis (in vivo & in vitro) | Inhibition of phosphorylation | p-Akt, p-NF-κB, p-ERK1/2, p-p38 | Not Specified | [11] |
Signaling Pathway Modulation
Peiminine exerts its influence on the PI3K-Akt pathway through a multi-faceted approach, ultimately leading to the inhibition of cancer cell proliferation and survival. The core mechanism involves the downregulation of PI3K and the subsequent reduction in Akt phosphorylation.[4][5] This inhibition is further supported by the upregulation of PTEN, a negative regulator of the PI3K-Akt pathway.[4] The suppression of Akt activity has several downstream consequences, including the modulation of apoptosis-related proteins and cell cycle regulators.
Caption: Peiminine's modulation of the PI3K-Akt signaling pathway.
Peiminine treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately activating caspases and inducing apoptosis.[4][5][10] Furthermore, the inhibition of the PI3K/Akt/mTOR pathway by Peiminine can induce autophagy and cell cycle arrest, further contributing to its anti-cancer effects.[1][7][12]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general method for determining the IC50 of Peiminine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]
Materials:
-
Peiminine stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[13]
-
Compound Treatment: Prepare serial dilutions of Peiminine in complete culture medium. Remove the old medium from the wells and add 100 µL of the Peiminine-containing medium to each well. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the Peiminine concentration to determine the IC50 value.[13]
Caption: General workflow for an MTT-based cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.[14]
Materials:
-
Annexin V-FITC Staining Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells by treating with Peiminine for the desired time. Include untreated control cells.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[15]
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[15] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blotting
This protocol outlines the general steps for detecting the expression levels of proteins in the PI3K-Akt pathway.
Materials:
-
RIPA buffer
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescence detection reagent.
-
Imaging: Capture the signal using an imaging system.
Conclusion
Peiminine presents a compelling profile as a potential therapeutic agent due to its targeted inhibition of the PI3K-Akt signaling pathway. Its ability to induce apoptosis, autophagy, and cell cycle arrest in cancer cells, coupled with its anti-inflammatory properties, underscores its potential for broad therapeutic applications. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of Peiminine in the development of novel treatments for cancer and inflammatory diseases. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile in human subjects.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peiminine Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation | MDPI [mdpi.com]
- 5. ijper.org [ijper.org]
- 6. benchchem.com [benchchem.com]
- 7. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Peimine induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Unveiling the Antitussive Potential of Peimin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antitussive properties of Peimin (also known as Verticine), a primary bioactive isosteroidal alkaloid isolated from the bulbs of Fritillaria species. For centuries, Fritillaria has been a cornerstone of traditional medicine for treating respiratory ailments, particularly cough. Modern pharmacological research is now elucidating the mechanisms behind this traditional use, positioning this compound as a promising candidate for novel antitussive drug development. This document summarizes key quantitative data, details experimental protocols used to evaluate its efficacy, and visualizes the molecular pathways involved in its action.
Quantitative Analysis of Antitussive Efficacy
This compound has demonstrated significant antitussive effects in preclinical studies. The primary model used to evaluate this activity is the ammonia-induced cough model in mice. The following tables present a consolidated summary of the dose-dependent effects of this compound (Verticine) and related alkaloids from Fritillaria on key antitussive parameters: cough frequency and cough latency.
Table 1: Dose-Dependent Effect of this compound (Verticine) and Other Fritillaria Alkaloids on Ammonia-Induced Cough Frequency in Mice
| Treatment Group | Dose (mg/kg) | Number of Coughs (mean ± SEM) | Inhibition (%) |
| Control (Vehicle) | - | 55.6 ± 3.2 | - |
| Codeine Phosphate | 30 | 18.4 ± 2.1 | 66.9 |
| Verticine (this compound) | 3.0 | 22.5 ± 2.5 | 59.5 |
| Verticine (this compound) | 1.5 | 35.8 ± 2.8 | 35.6 |
| Imperialine | 3.0 | 20.7 ± 2.3 | 62.8 |
| Chuanbeinone | 3.0 | 25.1 ± 2.6 | 54.9 |
| Verticinone | 3.0 | 24.3 ± 2.4 | 56.3 |
Data compiled from studies including Wang et al., 2011.[1][2][3]
Table 2: Dose-Dependent Effect of this compound (Verticine) and Other Fritillaria Alkaloids on Ammonia-Induced Cough Latency in Mice
| Treatment Group | Dose (mg/kg) | Cough Latency (seconds, mean ± SEM) |
| Control (Vehicle) | - | 22.4 ± 1.5 |
| Codeine Phosphate | 30 | 45.8 ± 2.7 |
| Verticine (this compound) | 3.0 | 40.2 ± 2.9 |
| Verticine (this compound) | 1.5 | 28.7 ± 2.1 |
| Imperialine | 3.0 | 42.5 ± 3.1 |
| Chuanbeinone | 3.0 | 38.9 ± 2.8 |
| Verticinone | 3.0 | 39.6 ± 2.6 |
Data compiled from studies including Wang et al., 2011.[1][2][3]
Experimental Protocols
The following section details the methodology for a key in vivo assay used to determine the antitussive properties of this compound.
Ammonia-Induced Cough Model in Mice
This widely used preclinical model assesses the ability of a compound to suppress chemically induced cough reflexes.
Objective: To evaluate the dose-dependent antitussive effect of this compound by measuring its impact on the frequency and latency of ammonia-induced cough in mice.
Materials and Reagents:
-
Male Kunming mice (or similar strain), weighing 18-22 g
-
This compound (Verticine), of high purity
-
Codeine Phosphate (positive control)
-
Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose solution)
-
Concentrated ammonia (B1221849) solution (25-28%)
-
Glass desiccator or exposure chamber (approximately 10L)
-
Beaker and cotton ball
-
Syringe and needle for oral gavage
-
Stopwatch
Procedure:
-
Animal Acclimatization: Mice are housed under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping and Administration: Mice are randomly divided into several groups (n=10 per group):
-
Vehicle Control Group
-
Positive Control Group (e.g., Codeine Phosphate, 30 mg/kg)
-
This compound Treatment Groups (e.g., 1.5 mg/kg and 3.0 mg/kg)
The respective substances are administered orally via gavage.
-
-
Cough Induction: 30 minutes post-administration, each mouse is individually placed into the glass exposure chamber. A beaker containing a cotton ball soaked with a specific volume of concentrated ammonia solution is then placed inside the chamber to create an ammonia vapor environment.
-
Observation and Data Collection: Immediately after placing the ammonia source, the observation period begins and lasts for a predefined duration (e.g., 3 minutes). Two key parameters are recorded:
-
Cough Latency: The time from the introduction of ammonia vapor to the first cough.
-
Cough Frequency: The total number of coughs during the observation period. A cough is identified by a characteristic sound and a spasmodic contraction of the abdominal muscles.
-
-
Data Analysis: The mean cough frequency and latency for each group are calculated. The percentage of cough inhibition for the treatment groups is determined using the following formula:
Inhibition (%) = [(Mean coughs in control group - Mean coughs in treated group) / Mean coughs in control group] x 100
Statistical significance is typically assessed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the control group.
Molecular Mechanisms of Action
While the precise central nervous system targets for this compound's antitussive action are still under investigation, a significant body of evidence points to its potent anti-inflammatory properties as a key contributing mechanism. Cough is often associated with airway inflammation, and by mitigating this inflammation, this compound can reduce the stimulation of cough receptors.
This compound has been shown to inhibit the activation of two critical pro-inflammatory signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[4]
-
NF-κB Pathway: This pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals (e.g., from pathogens or irritants), a cascade of events leads to the degradation of its inhibitor, IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. This compound has been observed to suppress the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.
-
MAPK Pathway: This pathway comprises a series of protein kinases that transduce extracellular signals to a cellular response. Key components include ERK, JNK, and p38 MAPKs. Activation of these kinases through phosphorylation leads to the activation of transcription factors that also promote the expression of inflammatory mediators. Research indicates that this compound can inhibit the phosphorylation of ERK, JNK, and p38, thus dampening the inflammatory response.
Conclusion and Future Directions
The presented data strongly support the antitussive properties of this compound, validating its traditional use and highlighting its potential as a modern therapeutic agent. Its dose-dependent efficacy in preclinical cough models, coupled with a well-defined anti-inflammatory mechanism of action, provides a solid foundation for further investigation.
For drug development professionals, future research should focus on:
-
Pharmacokinetics and Bioavailability: Comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Safety and Toxicology: Rigorous evaluation of the safety profile of this compound in preclinical models to establish a therapeutic window.
-
Clinical Trials: Well-designed, placebo-controlled clinical trials are necessary to confirm the antitussive efficacy and safety of this compound in human subjects with various types of cough.
-
Mechanism of Action: Further studies to elucidate the potential central nervous system targets of this compound and its interaction with cough receptors in the respiratory tract.
By continuing to explore the pharmacological properties of this compound, the scientific community can work towards developing a new class of safe and effective antitussive therapies.
References
Peimin's Interaction with Voltage-Gated Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimine (B17214), an isosteroidal alkaloid derived from the bulbs of Fritillaria species, has a long history of use in traditional Chinese medicine for its anti-inflammatory, antitussive, and analgesic properties. Recent pharmacological studies have begun to elucidate the molecular mechanisms underlying these therapeutic effects, with a significant focus on its interaction with voltage-gated ion channels. This technical guide provides a comprehensive overview of the current understanding of peimine's effects on these critical regulators of cellular excitability, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Quantitative Data on Peimine's Interaction with Voltage-Gated Ion Channels
The inhibitory effects of peimine on various voltage-gated sodium and potassium channels have been quantified, primarily through electrophysiological studies. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
| Channel Subtype | Cell Line | IC50 (µM) | Reference |
| Nav1.7 | HEK293 | 47 | [1] |
Table 1: Inhibitory Concentration of Peimine on Voltage-Gated Sodium Channels
| Channel Subtype | Cell Line | IC50 (µM) | Notes | Reference |
| Kv1.2 | HEK293 | 472 | [1] | |
| Kv1.3 | HEK293 | 354 | [1] | |
| Kv1.3 | HEK293 | 142 | Measured 150 ms (B15284909) after the current peak | [1] |
| hERG (Kv11.1) | HEK293 | 44 | [1] |
Table 2: Inhibitory Concentration of Peimine on Voltage-Gated Potassium Channels
No published data is currently available on the interaction of peimine with voltage-gated calcium channels.
Signaling Pathways Modulated by Peimine
Peimine's therapeutic effects are closely linked to its ability to modulate key inflammatory and pain signaling pathways. The inhibition of specific voltage-gated ion channels is believed to be an upstream event that triggers these downstream effects.
Anti-Inflammatory Pathway
Peimine's anti-inflammatory properties are primarily attributed to its inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways[1][2]. The blockade of the Kv1.3 channel, which is highly expressed in immune cells, is thought to play a crucial role in this process. By inhibiting Kv1.3, peimine can suppress the sustained calcium influx required for the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) and subsequently NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[2][3].
Analgesic Pathway
The analgesic effects of peimine are linked to its use-dependent inhibition of the Nav1.7 sodium channel [1]. This channel is a key player in pain perception, and its blockade can reduce the excitability of nociceptive neurons. The inhibition of Nav1.7 can lead to the downregulation of the MAPK signaling pathway , which is involved in the sensitization of pain pathways[1][2].
Experimental Protocols
The following are representative whole-cell patch-clamp protocols for studying the effects of compounds like peimine on Nav1.7 and Kv1.3 channels expressed in HEK293 cells. Note: The specific parameters for the published peimine experiments have not been fully detailed in the literature.
General Workflow for Whole-Cell Patch-Clamp Recording
Protocol for Nav1.7 Channel Recording
-
Cell Line: HEK293 cells stably expressing human Nav1.7.
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES. pH adjusted to 7.4 with NaOH.
-
-
Voltage Protocol for IC50 Determination:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a depolarizing pulse to 0 mV for 50 ms to elicit peak inward sodium current.
-
Apply test concentrations of peimine and measure the reduction in peak current.
-
-
Voltage Protocol for Voltage-Dependence of Activation:
-
From a holding potential of -120 mV, apply a series of depolarizing steps from -80 mV to +40 mV in 5 mV increments.
-
Measure the peak current at each voltage step.
-
Convert peak currents to conductance (G) and normalize to the maximum conductance (Gmax).
-
Fit the normalized conductance-voltage curve with a Boltzmann function to determine the half-maximal activation voltage (V½) and slope factor (k).
-
-
Voltage Protocol for Voltage-Dependence of Inactivation:
-
From a holding potential of -120 mV, apply a series of 500 ms pre-pulses from -120 mV to -10 mV in 5 mV increments.
-
Follow each pre-pulse with a test pulse to 0 mV to measure the available channel population.
-
Normalize the peak currents from the test pulse to the maximum peak current.
-
Fit the normalized current-voltage curve with a Boltzmann function to determine the half-maximal inactivation voltage (V½) and slope factor (k).
-
Protocol for Kv1.3 Channel Recording
-
Cell Line: HEK293 cells stably expressing human Kv1.3.
-
Solutions:
-
Internal Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 Na₂ATP. pH adjusted to 7.2 with KOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. pH adjusted to 7.4 with NaOH.
-
-
Voltage Protocol for IC50 Determination:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing pulse to +40 mV for 200 ms to elicit outward potassium current.
-
Apply test concentrations of peimine and measure the reduction in peak outward current.
-
-
Voltage Protocol for Voltage-Dependence of Activation:
-
From a holding potential of -80 mV, apply a series of depolarizing steps from -60 mV to +60 mV in 10 mV increments.
-
Measure the peak outward current at each voltage step.
-
Convert peak currents to conductance (G) and normalize to the maximum conductance (Gmax).
-
Fit the normalized conductance-voltage curve with a Boltzmann function to determine V½ and k.
-
-
Voltage Protocol for Voltage-Dependence of Inactivation:
-
From a holding potential of -80 mV, apply a series of 10-second pre-pulses from -80 mV to +20 mV in 10 mV increments.
-
Follow each pre-pulse with a test pulse to +40 mV.
-
Normalize the peak currents from the test pulse to the maximum peak current.
-
Fit the normalized current-voltage curve with a Boltzmann function to determine V½ and k.
-
Conclusion
Peimine demonstrates significant inhibitory effects on key voltage-gated sodium and potassium channels, providing a molecular basis for its traditional therapeutic uses. Its modulation of Nav1.7 and Kv1.3 channels, in particular, appears to be a critical upstream event leading to the downregulation of pro-inflammatory and pain-related signaling pathways, including NF-κB and MAPK. While the quantitative aspects of these interactions are still being fully elucidated, the available data strongly support the continued investigation of peimine as a lead compound for the development of novel anti-inflammatory and analgesic drugs. Further research is warranted to explore its effects on other ion channel families, such as voltage-gated calcium channels, and to fully characterize the kinetic details of its interactions with Nav1.7 and Kv1.3.
References
- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond [frontiersin.org]
Peimine's Intricate Dance with Inflammation: A Technical Guide to its Signaling Pathways
Introduction
Peimine, a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has long been a staple in traditional Chinese medicine for its purported anti-inflammatory, antitussive, and expectorant properties.[1] Modern pharmacological research is now dissecting the molecular mechanisms that underpin these therapeutic effects, revealing a complex interplay with key inflammatory signaling cascades. This technical guide provides an in-depth exploration of the core signaling pathways modulated by Peimine, presenting quantitative data, detailed experimental protocols, and visual representations to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanisms of Anti-inflammatory Action
Peimine exerts its anti-inflammatory effects through a multi-targeted approach at the cellular level.[2] It effectively suppresses the production of pro-inflammatory cytokines and mediators by intervening in the central signaling pathways that regulate the inflammatory response.[2]
Inhibition of Pro-Inflammatory Cytokines and Mediators
Across various cellular models, including human mast cells (HMC-1), RAW264.7 macrophages, and non-small-cell lung cancer cells (A549), Peimine has been consistently shown to significantly reduce the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-8 (IL-8).[2] In some instances, it has also been observed to enhance the production of the anti-inflammatory cytokine IL-10.[3]
Core Signaling Pathways Modulated by Peimine
Peimine's anti-inflammatory prowess stems from its ability to modulate several key signaling pathways central to the inflammatory process. The primary targets identified to date are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Emerging evidence also points to its influence on the JAK/STAT pathway and the NLRP3 inflammasome.[1]
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response, controlling the transcription of a wide array of pro-inflammatory genes.[1] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[1] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4][5]
Peimine has been demonstrated to potently inhibit the NF-κB pathway.[1] Its mechanism of action involves preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][6] This ultimately leads to a significant reduction in the production of NF-κB-dependent pro-inflammatory cytokines.[1]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a pivotal role in regulating cellular processes such as inflammation.[1] The activation of these kinases via phosphorylation is a key step in the inflammatory cascade.[1]
Peimine has been shown to suppress the phosphorylation of ERK, JNK, and p38 MAPKs in various inflammatory models.[4][7] By inhibiting the activation of these kinases, Peimine effectively disrupts downstream signaling events that lead to the production of pro-inflammatory cytokines and mediators.[8]
The JAK/STAT and NLRP3 Inflammasome Pathways
Emerging evidence suggests that Peimine's anti-inflammatory effects may also extend to the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the NOD-like receptor protein 3 (NLRP3) inflammasome.[1] The JAK/STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors, and its dysregulation is linked to various inflammatory diseases.[9][10] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[11][12] While direct evidence for Peimine's interaction with these pathways is still developing, a structurally related compound, Sipeimine, has been shown to suppress the PI3K/Akt/NF-κB axis, which in turn inhibits NLRP3 inflammasome activation.[11] Given their similarities, it is plausible that Peimine employs a similar mechanism.
Quantitative Data on Peimine's Anti-inflammatory Effects
The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of Peimine and related compounds.
Table 1: Effect of Peimine on Pro-inflammatory Cytokine Production
| Cell Line | Stimulant | Peimine Conc. | Cytokine | % Inhibition / Fold Change | Reference |
| HMC-1 | PMACI | 50 µg/mL | IL-6 | Significant decrease | [4] |
| HMC-1 | PMACI | 50 µg/mL | IL-8 | Significant decrease | [4] |
| HMC-1 | PMACI | 50 µg/mL | TNF-α | Significant decrease | [4] |
| RAW264.7 | LPS | Not Specified | TNF-α | Inhibition | [8] |
| RAW264.7 | LPS | Not Specified | IL-6 | Inhibition | [8] |
| A549 | Not Specified | 100 µg/mL (combo) | IL-8 | Significant decrease | [13] |
Table 2: Effect of Peimine and Combination Therapy on Inflammatory Markers in LPS-Induced Acute Lung Injury in Mice
| Treatment Group | Lung W/D Ratio | Total Protein (g/L) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-17 (pg/mL) | Reference |
| Control | 4.5 ± 0.3 | 0.8 ± 0.1 | 20 ± 5 | 15 ± 4 | 10 ± 3 | 8 ± 2 | [14] |
| LPS Model | 7.8 ± 0.5 | 2.5 ± 0.3 | 150 ± 12 | 120 ± 10 | 80 ± 7 | 50 ± 5 | [14] |
| Peimine + Forsythoside (B13851194) A | 6.1 ± 0.4 | 1.3 ± 0.2 | 95 ± 8 | 75 ± 6 | 50 ± 4 | 30 ± 3 | [14] |
| Peiminine + Peimine + Forsythoside A | 5.2 ± 0.3 | 0.8 ± 0.1 | 60 ± 5 | 45 ± 4 | 30 ± 3 | 18 ± 2 | [14] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in HMC-1 Cells
-
Cell Line: Human mast cell line (HMC-1).
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA) at 25 nM and calcium ionophore A23187 at 1 µM (PMACI).[4]
-
Peimine Treatment: Cells are pre-treated with varying concentrations of Peimine (e.g., 10, 25, and 50 µg/mL) for a specified duration before stimulation with PMACI.[4]
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) in the cell culture supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[4]
-
Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are collected and subjected to Western blotting to detect the phosphorylation status of key proteins in the NF-κB (IκBα, p65) and MAPK (ERK, JNK, p38) pathways.[4]
Protocol 2: In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
-
Animal Model: Male BALB/c mice.[15]
-
Drug Administration: Mice are orally administered Peimine, either alone or in combination with other compounds, suspended in a vehicle like 0.5% sodium carboxymethylcellulose (CMC-Na), once daily for a week.[15]
-
ALI Induction: Acute lung injury is induced by intratracheal instillation of LPS.[15]
-
Sample Collection: Six hours after LPS administration, mice are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected.[15]
-
Analysis:
-
Lung Wet/Dry (W/D) Ratio: To assess lung edema.[15]
-
Total Protein in BALF: As an indicator of vascular permeability.[15]
-
Cytokine Levels in BALF: Measured by ELISA to quantify pro-inflammatory cytokines.[15]
-
Western Blot of Lung Tissue: To analyze the expression of proteins involved in the TLR4/MAPK/NF-κB pathway.[15]
-
Histopathology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.[15]
-
Conclusion
Peimine presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently modulate the NF-κB and MAPK pathways provides a robust mechanism for its observed therapeutic effects.[1] The emerging evidence of its potential interaction with the JAK/STAT and NLRP3 inflammasome pathways further underscores its potential as a lead compound for the development of novel anti-inflammatory drugs.[1] Further research to fully elucidate these interactions and to optimize its therapeutic application is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peimine Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peimine ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peimine Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy, chemical composition, and pharmacological effects of herbal drugs derived from Fritillaria cirrhosa D. Don and Fritillaria thunbergii Miq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 11. Sipeimine ameliorates osteoarthritis progression by suppression of NLRP3 inflammasome-mediated pyroptosis through inhibition of PI3K/AKT/NF-κB pathway: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the NLRP3 inflammasome in inflammatory diseases | Semantic Scholar [semanticscholar.org]
- 13. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - ProQuest [proquest.com]
- 14. benchchem.com [benchchem.com]
- 15. Synergistic anti-inflammatory effects of peimine, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Peiminine's Dual Impact on Apoptosis and Autophagy in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peiminine (B1679210), a principal isosteroid alkaloid isolated from the bulbs of Fritillaria species, is emerging as a potent anti-cancer agent with a multifaceted mechanism of action.[1] Traditionally used in Chinese medicine, modern pharmacological studies have illuminated its capacity to inhibit proliferation and induce programmed cell death in a variety of cancer cell lines.[2][3] This technical guide provides a comprehensive overview of Peiminine's core effects on two critical cellular processes: apoptosis and autophagy. It summarizes key quantitative data, details the experimental protocols used for its evaluation, and visualizes the complex signaling cascades it modulates. This document serves as a resource for researchers aiming to understand and leverage Peiminine's therapeutic potential in oncology.
Core Mechanisms of Action: A Two-Pronged Approach
Peiminine exerts its oncostatic effects primarily by initiating two distinct, yet sometimes interconnected, forms of programmed cell death:
-
Induction of Apoptosis: Peiminine consistently triggers apoptosis in various cancer cells, including breast, lung, colorectal, and liver cancer.[2][4][5][6] It activates both the intrinsic (mitochondrial) and extrinsic apoptotic pathways, characterized by the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspase cascades.[2][5][7]
-
Modulation of Autophagy: The role of Peiminine in autophagy—a cellular self-digestion and recycling process—is context-dependent. In some cancers, such as colorectal carcinoma and osteosarcoma, Peiminine induces autophagic cell death.[3][6][8] This process involves the formation of autophagosomes and the degradation of cellular components.[3] Evidence suggests that in certain contexts, this Peiminine-induced autophagy promotes apoptosis.[9]
Quantitative Data Summary
The efficacy of Peiminine varies across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and apoptosis induction rates reported in the literature.
Table 1: IC50 Values of Peiminine in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| H1299 | Human non-small cell lung cancer | 97.4 µM | 24 hours | [5] |
| MCF7 | Human breast carcinoma | 5 µg/mL | Not Specified | [4] |
| HCT-116 | Human colorectal carcinoma | ~200-400 µM (significant decrease) | 48 hours | [6][10] |
| HepG2 | Human hepatocellular carcinoma | 4.58 µg/mL | 24 hours | [2][11] |
| HepG2 | Human hepatocellular carcinoma | 4.05 µg/mL | 48 hours | [2] |
| HepG2 | Human hepatocellular carcinoma | 3.79 µg/mL | 72 hours | [2] |
| MG-63 | Human osteosarcoma | >100 µM | 48 hours | [10] |
| Saos-2 | Human osteosarcoma | >100 µM | 48 hours | [10] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as treatment duration and assay methodology, between studies.
Table 2: Apoptosis Rates Induced by Peiminine in MCF7 Breast Cancer Cells
| Peiminine Concentration | Apoptosis Rate (%) | Reference |
| 2.5 µg/mL (IC25) | 15.64% | [4] |
| 5 µg/mL (IC50) | 38.24% | [4] |
| 7.5 µg/mL (IC75) | 52.81% | [4] |
Key Signaling Pathways Modulated by Peiminine
Peiminine's ability to induce apoptosis and autophagy is mediated through its influence on critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell survival, growth, and proliferation. Peiminine has been shown to inhibit this pathway in several cancers, including breast, colorectal, and lung cancer.[4][5][6] By suppressing the phosphorylation of key components like Akt and mTOR, Peiminine curtails pro-survival signals, thereby promoting both apoptosis and autophagy.[5][6][8]
ROS/JNK Signaling Pathway
In human osteosarcoma cells, Peiminine has been found to induce G0/G1-phase arrest, apoptosis, and autophagy by increasing the intracellular levels of Reactive Oxygen Species (ROS).[3][9][12] The accumulation of ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the stress response that can lead to programmed cell death.[3][12] This activation triggers the mitochondrial apoptosis cascade and promotes autophagic flux.[3][9]
Experimental Protocols
This section details standardized methodologies for key experiments used to evaluate the effects of Peiminine on cancer cells.
General Experimental Workflow
A typical investigation into Peiminine's anti-cancer effects follows a logical progression from assessing general cytotoxicity to elucidating the specific molecular mechanisms involved.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.[13][14]
-
Objective: To determine the IC50 value of Peiminine.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and incubate for 18-24 hours to allow for attachment.[13]
-
Peiminine Treatment: Treat cells with a serial dilution of Peiminine. Include a vehicle control (e.g., DMSO).[15]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
-
Objective: To quantify the rate of Peiminine-induced apoptosis.
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Peiminine for a specified time.[16]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.[17][18]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[16][18]
-
Staining: Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to 100 µL of the cell suspension.[16][18]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16][18]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples by flow cytometry.[16][18] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[16][17]
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis and autophagy signaling pathways.[19][20]
-
Objective: To measure changes in the expression levels of key regulatory proteins.
-
Protocol:
-
Cell Lysis: After treatment with Peiminine, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[21]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[20][21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, LC3B, p62, p-Akt, Akt) overnight at 4°C.[7][21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize protein expression.[21]
-
Autophagy Flux Assay
Measuring autophagic flux provides a dynamic assessment of autophagic activity, from autophagosome formation to degradation.[22][23]
-
Objective: To determine if Peiminine enhances the entire autophagy process.
-
Method 1: LC3 Turnover Assay (Western Blot)
-
Protocol: Treat cells with Peiminine in the presence or absence of a lysosomal inhibitor (e.g., chloroquine (B1663885) (CQ) or bafilomycin A1) for a set period.[3][9]
-
Analysis: Perform Western blot analysis for LC3 and p62. An increase in the amount of LC3-II (the lipidated form of LC3) in the presence of the inhibitor compared to its absence indicates an increased autophagic flux.[3] A concurrent decrease in the autophagy substrate p62 further confirms active flux.[3]
-
-
Method 2: Tandem Fluorescent LC3 Puncta Assay
-
Protocol: Transfect cells with a plasmid encoding mRFP-GFP-LC3. The GFP signal is quenched in the acidic environment of the lysosome, while the mRFP signal is stable.
-
Analysis: After Peiminine treatment, observe cells using fluorescence microscopy. Autophagosomes will appear as yellow puncta (RFP+GFP+), while autolysosomes will appear as red puncta (RFP+GFP-). An increase in red puncta indicates a successful fusion of autophagosomes with lysosomes and thus, an active autophagic flux.[3]
-
Conclusion
Peiminine demonstrates significant potential as a chemotherapeutic agent by effectively inducing both apoptosis and autophagic cell death in a range of cancer types.[1] Its ability to modulate multiple, critical oncogenic signaling pathways, including PI3K/Akt/mTOR and ROS/JNK, provides a robust, multi-pronged strategy against cancer cell survival and proliferation.[1][3] The detailed methodologies and pathway analyses presented in this guide offer a foundational framework for researchers to further explore and harness the anti-cancer properties of Peiminine. Continued investigation is warranted to fully elucidate its mechanisms and to translate these promising preclinical findings into novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. | BioWorld [bioworld.com]
- 3. Frontiers | Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]
- 4. ijper.org [ijper.org]
- 5. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation | MDPI [mdpi.com]
- 6. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peiminine suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The natural product peiminine represses colorectal carcinoma tumor growth by inducing autophagic cell death (Journal Article) | OSTI.GOV [osti.gov]
- 9. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of the autophagic flux in murine and human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of Peimin on the MAPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimin, an isosteroid alkaloid derived from the bulbs of Fritillaria species, has demonstrated significant therapeutic potential, particularly in the realm of anti-inflammatory and anti-cancer activities. A substantial body of evidence points towards its mechanism of action involving the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This technical guide provides an in-depth analysis of the role of this compound in regulating this critical cellular cascade, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved pathways and workflows.
Data Presentation: Quantitative Effects of this compound on MAPK Phosphorylation
This compound has been shown to inhibit the phosphorylation of key kinases in the MAPK pathway, namely Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK. This inhibitory effect is often dose-dependent and has been observed in various cellular and animal models. The following tables summarize the available quantitative and qualitative data from key studies.
| Cell Line/Model | Target Protein | This compound Concentration | Observed Effect on Phosphorylation | Reference |
| RAW 264.7 Macrophages | p-p38 | 0-25 mg/L | Significant inhibition | [1] |
| RAW 264.7 Macrophages | p-ERK | 0-25 mg/L | Significant inhibition | [1] |
| RAW 264.7 Macrophages | p-JNK | 0-25 mg/L | Significant inhibition | [1] |
| Acute Lung Injury Mice | MAPK Pathway Proteins | Not specified | Upregulation suppressed | [2] |
| Osteosarcoma Cells (MG-63, Saos-2) | p-JNK | 100 µM, 200 µM | Increased ROS-dependent activation leading to apoptosis and autophagy | [3] |
Note: Specific IC50 values for the direct inhibition of MAPK phosphorylation by this compound are not extensively reported in the currently available literature. The data presented reflects significant inhibitory effects at the tested concentrations.
Signaling Pathway Visualization
The following diagram illustrates the modulatory effect of this compound on the Toll-like Receptor 4 (TLR4) mediated MAPK signaling pathway, a common mechanism initiated by stimuli like lipopolysaccharide (LPS).
Caption: this compound inhibits the phosphorylation of p38, JNK, and ERK.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's effect on the MAPK signaling pathway.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 murine macrophages are commonly used to study inflammatory responses.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. For experiments, cells are pre-treated with varying concentrations of this compound (e.g., 0-25 mg/L) for a specified duration (e.g., 1 hour) before stimulation.
-
Stimulation: To activate the MAPK pathway, cells are stimulated with an agent like lipopolysaccharide (LPS) at a concentration of, for example, 1 µg/mL for a defined period (e.g., 30 minutes for phosphorylation analysis).
Western Blot Analysis for MAPK Phosphorylation
This protocol is designed to detect the levels of phosphorylated and total ERK, JNK, and p38 MAPK.
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-ERK (p-ERK), phospho-JNK (p-JNK), phospho-p38 (p-p38), total ERK, total JNK, and total p38 overnight at 4°C. Antibody dilutions should follow the manufacturer's recommendations (typically 1:1000).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantify the band intensities using densitometry software. The levels of phosphorylated proteins are normalized to the levels of their respective total proteins.
-
In-Vitro Kinase Assay
This assay directly measures the enzymatic activity of a specific MAPK in the presence of this compound.
-
Immunoprecipitation of Kinase (Optional):
-
Incubate cell lysates with an antibody specific for the kinase of interest (e.g., anti-p38).
-
Add Protein A/G agarose (B213101) beads to pull down the antibody-kinase complex.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated kinase or use a purified recombinant MAPK in kinase assay buffer.
-
Add a specific substrate for the kinase (e.g., ATF-2 for p38).
-
Add varying concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding ATP (often radiolabeled with γ-³²P ATP).
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection of Substrate Phosphorylation:
-
Terminate the reaction by adding SDS sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
If using radiolabeled ATP, expose the gel to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Alternatively, if using non-radiolabeled ATP, transfer the proteins to a PVDF membrane and probe with a phospho-specific antibody against the substrate.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow to investigate the effect of this compound on the MAPK signaling pathway.
Caption: Workflow for studying this compound's effect on the MAPK pathway.
Conclusion
The available evidence strongly supports the role of this compound as a modulator of the MAPK signaling pathway. Its ability to inhibit the phosphorylation of ERK, JNK, and p38 kinases provides a molecular basis for its observed anti-inflammatory effects. This technical guide consolidates the current understanding of this compound's interaction with the MAPK cascade, offering researchers and drug development professionals a foundational resource for further investigation and potential therapeutic application. Future studies focusing on elucidating the precise binding kinetics and generating more extensive quantitative data, such as IC50 values, will be crucial for advancing the clinical development of this compound and its derivatives.
References
- 1. Peimine impairs pro-inflammatory cytokine secretion through the inhibition of the activation of NF-κB and MAPK in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic anti-inflammatory effects of peimine, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Therapeutic Potential of Peimin and Peiminine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peimin and peiminine (B1679210), two isosteroidal alkaloids derived from the bulbs of Fritillaria species, have a rich history in traditional Chinese medicine for treating respiratory and inflammatory conditions. This technical guide provides a comprehensive analysis of the foundational research into their therapeutic potential, with a focus on their anti-cancer and anti-inflammatory properties. We present a consolidation of quantitative data from numerous preclinical studies, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows. This document aims to serve as a critical resource for researchers and professionals in drug development, facilitating a deeper understanding of the molecular mechanisms of this compound and peiminine and guiding future translational research.
Introduction
For centuries, the bulbs of Fritillaria plants have been a cornerstone of traditional medicine in Asia. Modern phytochemical investigations have identified this compound and peiminine as two of the principal bioactive alkaloids responsible for the therapeutic effects of these plants.[1] Extensive preclinical research has validated their potent pharmacological activities, particularly in the realms of oncology and immunology. This guide synthesizes the current body of knowledge on these compounds to provide a detailed understanding of their therapeutic promise.
Quantitative Pharmacological Data
The following tables summarize key quantitative data from preclinical studies on peimine (B17214) and peiminine, offering a basis for comparison and further investigation.
Table 1: In Vitro Anti-Cancer Activity of this compound and Peiminine (IC50 Values)
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |
| Peiminine | H1299 | Human non-small cell lung cancer | 97.4 | [2] |
| MCF7 | Human breast cancer | 5 µg/mL (~11.6 µM) | [3] | |
| MG-63 | Human osteosarcoma | >100 (at 48h) | [4] | |
| Saos-2 | Human osteosarcoma | >100 (at 48h) | [4] | |
| HCT-116 | Human colorectal carcinoma | ~200-400 | [4] | |
| Peimine | U87 | Human glioblastoma | 21.3 (at 48h) | [5] |
| DU-145 | Human prostate cancer | <10 | [4] | |
| LNCaP | Human prostate cancer | <10 | [4] | |
| PC-3 | Human prostate cancer | <10 | [4] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as treatment duration and specific assay used, across different studies.
Table 2: In Vivo Anti-Inflammatory Activity of Peiminine
| Animal Model | Disease Model | Dosage | Key Findings | Reference(s) |
| Mice | LPS-induced mastitis | Intraperitoneal injection | Significantly decreased histopathological impairment and reduced pro-inflammatory mediators. | [6] |
| Mice | Acetic acid-induced ulcerative colitis | Not specified | Reduced levels of NO, MPO, IL-1β, IL-6, and TNF-α. | |
| Rats | DNBS-induced colitis | 25 µg/mL (in vitro) | Suppressed LPS-induced cytokine production in RAW264.7 cells. | [7][8] |
Table 3: Pharmacokinetic Parameters of Peimine and Peiminine in Rats
| Compound | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference(s) |
| Peimine | Oral | 139.18 ± 15.14 | 1.78 ± 0.31 | 1245.71 ± 115.82 | 5.33 ± 1.65 | [9] |
| Peiminine | Oral | Not specified | Not specified | 618.3 ± 94.8 | Not specified | [10] |
Note: Pharmacokinetic parameters can vary significantly based on the formulation, dosage, and animal model used.
Core Mechanisms of Action & Signaling Pathways
This compound and peiminine exert their therapeutic effects by modulating key intracellular signaling pathways involved in cell proliferation, survival, and inflammation.
Anti-Cancer Mechanisms
The anti-neoplastic activities of this compound and peiminine are primarily attributed to the induction of apoptosis and autophagy, as well as cell cycle arrest.
-
Peiminine has been shown to suppress the PI3K/Akt/mTOR pathway , a critical regulator of cell growth and survival in many cancers.[2][11][12] By inhibiting this pathway, peiminine can lead to decreased cell proliferation and the induction of apoptosis. Additionally, in some cancer types, peiminine's cytotoxic effects are mediated through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway .[4]
-
Peimine also demonstrates anti-cancer properties through the modulation of several signaling cascades. A primary mechanism involves the inhibition of the PI3K/Akt/mTOR pathway .[5] Furthermore, peimine has been found to affect the MAPK, STAT3, and NF-κB pathways , contributing to its anti-proliferative and pro-apoptotic effects.[5]
Anti-Inflammatory Mechanisms
The anti-inflammatory effects of this compound and peiminine are well-documented and are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways .[13]
-
Peiminine has been demonstrated to suppress the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes.[6] By inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, peiminine effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Furthermore, peiminine can inhibit the phosphorylation of key kinases in the MAPK pathway, including ERK1/2 and p38.
-
Peimine exerts its anti-inflammatory effects through similar mechanisms, potently inhibiting both the NF-κB and MAPK signaling cascades.[13] This dual inhibition leads to a significant reduction in the inflammatory response.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the evaluation of this compound and peiminine.
In Vitro Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[14][15][16]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound or Peiminine stock solution (typically dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or peiminine in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined from the resulting dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in cell lysates, providing insights into the modulation of signaling pathways.[17]
Procedure:
-
Cell Lysis: Following treatment with this compound or peiminine, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vivo Xenograft Tumor Model
This in vivo model is crucial for evaluating the anti-tumor efficacy of this compound and peiminine in a living organism.[18][19][20]
Procedure:
-
Cell Culture and Preparation: Culture human cancer cells under standard conditions. Harvest the cells during the exponential growth phase and resuspend them in a suitable medium (e.g., a mixture of medium and Matrigel) at a specific concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Measurement: Allow the tumors to grow to a palpable size. Measure the tumor dimensions (length and width) with calipers at regular intervals and calculate the tumor volume.
-
Drug Administration: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound, peiminine, or a vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a defined schedule.
-
Monitoring: Monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or Western blotting).
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in the planning and execution of research projects.
Conclusion and Future Directions
The foundational research on this compound and peiminine has firmly established their potential as valuable therapeutic agents, particularly in the fields of oncology and inflammation. Their ability to modulate multiple critical signaling pathways, such as PI3K/Akt/mTOR and NF-κB, provides a strong mechanistic basis for their observed pharmacological effects. The quantitative data from in vitro and in vivo studies underscore their potency and provide a solid foundation for further development.
Future research should focus on several key areas to advance the clinical translation of these compounds:
-
Pharmacokinetic and Toxicological Studies: Comprehensive studies are needed to fully characterize the absorption, distribution, metabolism, excretion, and toxicity profiles of this compound and peiminine in various preclinical models.
-
Combination Therapies: Investigating the synergistic effects of this compound and peiminine with existing chemotherapeutic or anti-inflammatory drugs could lead to more effective and less toxic treatment regimens.
-
Drug Delivery Systems: The development of novel drug delivery systems could enhance the bioavailability and target-specific delivery of these alkaloids, thereby improving their therapeutic efficacy.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound and peiminine in human patients for various disease indications.
References
- 1. Comparative pharmacokinetic studies of peimine and peiminine in rat plasma by LC-MS-MS after oral administration of Fritillaria thunbergii Miq. and Fritillaria thunbergii Miq. - Glycyrrhiza uralensis Fisch. couple extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijper.org [ijper.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peiminine Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating Changes in Pharmacokinetics of Steroidal Alkaloids from a Hydroethanolic Fritillariae thunbergii Bulbus Extract in 2,4-Dinitrobenzene Sulfonic Acid-Induced Colitis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic interaction between peimine and paeoniflorin in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. researchhub.com [researchhub.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Peimin's Impact on Intracellular Calcium Homeostasis in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostate cancer remains a significant global health challenge. Emerging research has identified Peimin, a natural isosteroid alkaloid derived from Fritillaria species, as a promising anti-cancer agent. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-neoplastic effects on prostate cancer cells, with a primary focus on its role in disrupting intracellular calcium (Ca²⁺) homeostasis. This disruption triggers a signaling cascade involving Endoplasmic Reticulum (ER) stress and the activation of the Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII)/c-Jun N-terminal Kinase (JNK) pathway, ultimately leading to apoptosis and the inhibition of cell proliferation and motility. This document consolidates key findings, presents detailed experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development in this area.
Introduction: The Role of Calcium in Prostate Cancer and the Therapeutic Potential of this compound
Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including proliferation, differentiation, motility, and apoptosis.[1][2] Cancer cells, including those in prostate cancer, often exhibit remodeled Ca²⁺ signaling pathways to promote their survival, growth, and metastasis.[1][2] This altered calcium homeostasis presents a promising therapeutic target.
This compound, a major bioactive compound isolated from the bulbs of Fritillaria plants, has demonstrated significant anti-tumor properties.[3][4] Studies have shown that this compound can selectively inhibit the growth of prostate cancer cells while having minimal effect on normal prostate epithelial cells.[3][5] The primary mechanism of action for this compound's anti-cancer activity in prostate cancer is the disruption of intracellular Ca²⁺ homeostasis.[3][4] This guide will delve into the specifics of this mechanism and its downstream consequences.
Quantitative Data on this compound's Efficacy
The following tables summarize the dose-dependent effects of this compound on various prostate cancer cell lines. The data presented is illustrative of the findings reported in the literature, which indicate a significant, dose-dependent inhibition of cell viability and invasion, and a corresponding increase in apoptosis.[3][5]
Table 1: Effect of this compound on Prostate Cancer Cell Viability
| Cell Line | Treatment Concentration (µM) | Estimated Cell Viability (% of Control) |
| DU-145 | 2.5 | ~80% |
| 5 | ~60% | |
| 10 | ~40% | |
| LNCaP | 2.5 | ~85% |
| 5 | ~65% | |
| 10 | ~45% | |
| PC-3 | 2.5 | ~75% |
| 5 | ~55% | |
| 10 | ~35% | |
| RWPE-1 (Normal) | 10 | >95% |
Table 2: Effect of Peimine on Prostate Cancer Cell Apoptosis and Invasion
| Cell Line | Treatment Concentration (µM) | Estimated Apoptosis Rate (% of Total Cells) | Estimated Invasion Inhibition (% of Control) |
| PC-3 | 2.5 | ~15% | ~25% |
| 5 | ~30% | ~50% | |
| 10 | ~50% | ~75% |
The Core Mechanism: Disruption of Calcium Homeostasis and Downstream Signaling
This compound's primary anti-cancer effect in prostate cancer cells is initiated by a significant increase in the intracellular Ca²⁺ concentration.[3][4] While the precise initial molecular target of this compound is still under investigation, evidence points towards the induction of Endoplasmic Reticulum (ER) stress as a key event.[1][3][6] The ER is a major intracellular Ca²⁺ storage organelle, and its stress can lead to the release of stored Ca²⁺ into the cytoplasm.
This elevation in cytoplasmic Ca²⁺ activates Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), a key transducer of calcium signals.[3] Activated CaMKII, in turn, phosphorylates and activates the c-Jun N-terminal Kinase (JNK) signaling pathway.[3][4] The activation of the JNK pathway is a critical step that leads to the inhibition of cell growth and invasion, and the induction of apoptosis.[3] This proposed signaling cascade is supported by experiments showing that the effects of this compound can be counteracted by the use of a Ca²⁺ chelator (BAPTA-AM) or a JNK inhibitor (SP600125).[3]
Signaling Pathway Diagram
References
- 1. The Natural Occurring Compounds Targeting Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peimine inhibits the growth and motility of prostate cancer cells and induces apoptosis by disruption of intracellular calcium homeostasis through Ca2+ /CaMKII/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Natural Occurring Compounds Targeting Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Peiminine in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peiminine, a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has been traditionally used in Chinese medicine for its anti-inflammatory, antitussive, and analgesic properties. Emerging research has highlighted its role as a modulator of various ion channels, making it a compound of interest for drug discovery and development, particularly in the fields of cardiology and neurology. Patch-clamp electrophysiology is a powerful technique to elucidate the precise mechanisms by which Peiminine interacts with and modulates the function of these ion channels.
These application notes provide a detailed protocol for the use of Peiminine in whole-cell patch-clamp experiments, focusing on its effects on key voltage-gated potassium (hERG, Kv1.3) and sodium (Nav1.7) channels.
Quantitative Data Summary
The following tables summarize the known quantitative effects of Peiminine on various ion channels as determined by patch-clamp electrophysiology.
| Channel | Cell Line | IC50 (µM) | Key Effects | Reference(s) |
| hERG (Kv11.1) | HEK293 | 43.7 | Concentration-dependent block, inhibition is related to channel inactivation.[1] | [1] |
| Nav1.7 | HEK293 | 47 | Use-dependent inhibition. | [2] |
| Kv1.3 | HEK293 | 354 (142 µM if measured 150 ms (B15284909) after the current peak) | Preferential inhibition.[2][3] | [2][3] |
| Muscle-type nAChR | Xenopus oocytes | Low micromolar range | Open-channel blockade, enhancement of desensitization, and resting-channel blockade.[2][4] | [2][4] |
Experimental Protocols
This section provides a detailed methodology for investigating the effects of Peiminine on ion channels using the whole-cell patch-clamp technique in a heterologous expression system like HEK293 cells.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for the transient or stable expression of the ion channel of interest (e.g., hERG, Nav1.7, or Kv1.3).
-
Culture Conditions: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Transfection: For transient expression, transfect the cells with a plasmid DNA encoding the desired ion channel subunit(s) and a fluorescent marker (e.g., GFP) to identify transfected cells. Use a suitable transfection reagent according to the manufacturer's protocol. Recordings are typically performed 24-48 hours post-transfection.
Solutions and Reagents
Peiminine Stock Solution: Prepare a high-concentration stock solution of Peiminine (e.g., 10-100 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C. The final concentration of DMSO in the recording solution should be kept low (typically ≤ 0.1%) to avoid solvent effects.
Recording Solutions:
| Solution Component | Extracellular Solution (in mM) | Intracellular (Pipette) Solution (in mM) |
| For hERG (Kv11.1) Recording | ||
| NaCl | 140 | - |
| KCl | 5 | 130 |
| CaCl2 | 2 | 1 |
| MgCl2 | 1 | 1 |
| HEPES | 10 | 10 |
| Glucose | 10 | - |
| EGTA | - | 10 |
| Mg-ATP | - | 5 |
| pH | 7.4 with NaOH | 7.2 with KOH |
| Osmolarity (mOsm) | ~310 | ~290 |
| For Nav1.7 Recording | ||
| NaCl | 140 | 10 |
| KCl | 5 | 140 (or CsF to block K+ currents) |
| CaCl2 | 2 | 0.1 |
| MgCl2 | 1 | 1 |
| HEPES | 10 | 10 |
| Glucose | 10 | - |
| EGTA | - | 10 |
| Mg-ATP | - | 4 |
| pH | 7.4 with NaOH | 7.2 with CsOH or KOH |
| Osmolarity (mOsm) | ~310 | ~290 |
| For Kv1.3 Recording | ||
| NaCl | 145 | - |
| KCl | 5 | 140 |
| CaCl2 | 2 | 1 |
| MgCl2 | 1 | 1 |
| HEPES | 10 | 10 |
| Glucose | 10 | - |
| EGTA | - | 11 |
| Mg-ATP | - | 2 |
| pH | 7.4 with NaOH | 7.2 with KOH |
| Osmolarity (mOsm) | ~320 | ~300 |
Whole-Cell Patch-Clamp Recording Procedure
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Plating: Plate the transfected HEK293 cells onto glass coverslips in a recording chamber.
-
Seal Formation: Approach a single, fluorescently identified cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for control of the membrane potential and recording of the whole-cell currents.
-
Data Acquisition: Record ion channel currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Peiminine Application: After obtaining a stable baseline recording in the control extracellular solution, perfuse the recording chamber with the extracellular solution containing the desired concentration of Peiminine. Allow sufficient time for the drug effect to reach a steady state before recording. To determine the concentration-dependence of the block, apply a range of Peiminine concentrations.
-
Washout: After recording the effect of Peiminine, perfuse the chamber with the control extracellular solution to observe the reversibility of the drug's effect.
Voltage-Clamp Protocols
The specific voltage protocols will depend on the ion channel being studied.
-
hERG (Kv11.1) Channels: To elicit hERG currents, a depolarizing pulse to around +20 mV for 2 seconds is typically applied from a holding potential of -80 mV. This is followed by a repolarizing step to -50 mV to record the characteristic large tail current, which is used to assess the extent of channel block.
-
Nav1.7 Channels: To measure Nav1.7 currents, hold the cell at -120 mV and apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments). To investigate use-dependent block, a train of short depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 1-10 Hz) can be applied.
-
Kv1.3 Channels: To activate Kv1.3 channels, apply depolarizing steps from a holding potential of -80 mV to potentials ranging from -60 mV to +60 mV.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Peiminine application in patch-clamp electrophysiology.
Potential Signaling Pathway Modulation
While direct evidence linking Peiminine's ion channel modulation to specific intracellular signaling pathways in the context of electrophysiological recordings is still emerging, studies in other biological systems suggest a potential interplay. For instance, Peiminine has been shown to inhibit the MAPK and PI3K-Akt signaling pathways in inflammatory and cancer models.[5][6][7] It is plausible that Peiminine's modulation of ion channels could, in the long term or in specific cellular contexts, influence these pathways, or vice-versa. The following diagram illustrates this hypothesized relationship.
Caption: Hypothesized signaling pathways potentially modulated by Peiminine.
References
- 1. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins [jove.com]
- 3. Peiminine Protects Dopaminergic Neurons from Inflammation-Induced Cell Death by Inhibiting the ERK1/2 and NF-κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. sophion.com [sophion.com]
- 6. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Quantifying Peimin and Peiminine in Cell Lysates Using UPLC-MS/MS: An Application Note
Introduction
Peimin and Peiminine are isosteroidal alkaloids isolated from the bulbs of Fritillaria species, which have been used in traditional Chinese medicine for centuries. Modern pharmacological studies have revealed their potent anti-inflammatory and anti-cancer activities.[1][2] These compounds have been shown to modulate key signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, making them promising candidates for drug development.[1][3] This application note provides a detailed protocol for the quantification of this compound and Peiminine in cell lysates using a sensitive and specific UPLC-MS/MS method. This methodology is crucial for researchers in pharmacology, drug discovery, and molecular biology to accurately assess the cellular uptake and pharmacodynamic effects of these compounds.
Data Presentation
The following tables summarize the quantitative data for Peiminine and this compound from various cell-based assays.
Table 1: UPLC-MS/MS Method Validation Parameters for Peiminine and this compound in A549 Cell Lysates.[2]
| Parameter | Peiminine | This compound |
| Linearity Range (ng/mL) | 0.2840–1420 | 0.4008–2004 |
| Correlation Coefficient (r) | > 0.9970 | > 0.9970 |
| Intraday Precision (RSD%) | < 1.76% | < 6.73% |
| Interday Precision (RSD%) | < 3.05% | < 7.73% |
| Accuracy | -0.22%–3.05% | -1.29%–1.76% |
| Extraction Recovery | 83.85%–113.67% | 83.85%–113.67% |
| Matrix Effect | 95.05%–111.29% | 95.05%–111.29% |
Table 2: IC50 Values of Peiminine and this compound in Various Cancer Cell Lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Peiminine | H1299 | Non-Small Cell Lung Cancer | 97.4 µM | |
| Peiminine | MG-63 | Human Osteosarcoma | >100 µM (at 48h) | |
| Peiminine | Saos-2 | Human Osteosarcoma | >100 µM (at 48h) | |
| Peiminine | HCT-116 | Human Colorectal Carcinoma | ~200-400 µM | |
| Peiminine | MCF7 | Breast Cancer | 5 µg/mL | |
| Peiminine | HepG2 | Hepatocellular Carcinoma | 4.58 µg/mL (at 24h) | |
| Peiminine | SW480 | Colorectal Cancer | 5.07 µg/mL (at 24h) | |
| Peiminine | Hela | Cervical Cancer | 4.89 µg/mL (at 24h) | |
| Peimine | DU-145 | Human Prostate Cancer | <10 µM | |
| Peimine | LNCaP | Human Prostate Cancer | <10 µM | |
| Peimine | PC-3 | Human Prostate Cancer | <10 µM | |
| Peimine | U87 | Glioblastoma | ~25 µM | |
| Peimine | MCF7 | Breast Cancer | ~25 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments.
Cell Culture and Treatment
-
Cell Lines: A549 (human non-small cell lung cancer), or other relevant cell lines.
-
Culture Conditions: Culture cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound and Peiminine (or vehicle control) for the desired time periods.
Cell Lysate Preparation for UPLC-MS/MS Analysis
This protocol is designed to efficiently lyse cells and extract small molecule analytes while minimizing matrix effects.
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Collection: Detach adherent cells using a cell scraper in the presence of 1 mL of ice-cold PBS and transfer the cell suspension to a microcentrifuge tube. For suspension cells, directly collect the cell suspension.
-
Centrifugation: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Supernatant Removal: Carefully aspirate and discard the supernatant.
-
Cell Lysis (Freeze-Thaw): Resuspend the cell pellet in 200 µL of ultrapure water. Subject the cell suspension to three cycles of freeze-thaw by alternating between a dry ice/ethanol bath and a 37°C water bath. This process disrupts the cell membranes.
-
Protein Precipitation: To precipitate proteins, add 600 µL of ice-cold methanol (B129727) to the cell lysate.
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 2 hours to facilitate protein precipitation.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, containing the analytes of interest, to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis. Vortex for 1 minute to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulate matter.
-
Sample Injection: Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Quantification
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water, often with an additive like 0.1% formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for this compound and Peiminine.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
Table 3: Mass Spectrometry Parameters for Peiminine and this compound.[4][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Peiminine | 430.4 | 412.4 |
| This compound | 432.4 | 414.4 |
Mandatory Visualizations
Caption: Experimental workflow for quantifying this compound and Peiminine in cell lysates.
Caption: Inhibition of PI3K/Akt and NF-κB signaling pathways by this compound and Peiminine.
References
MTT assay protocol for assessing Peiminine's cytotoxicity in MCF7 cells
Application Notes and Protocols
Topic: MTT Assay Protocol for Assessing Peiminine's Cytotoxicity in MCF7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peiminine, an isosteroidal alkaloid derived from the bulbs of Fritillaria species, has demonstrated significant anti-cancer properties.[1][2] Research indicates its potential as a chemotherapeutic agent against various cancers, including breast cancer.[3] This document provides a detailed protocol for assessing the cytotoxicity of Peiminine against the human breast cancer cell line, MCF-7, using the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive and reliable colorimetric method for evaluating cell viability.[4] The principle is based on the reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases of metabolically active cells.[5][6][7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of the compound's cytotoxic effects.[7]
Quantitative Data Summary
Peiminine exhibits dose-dependent cytotoxicity against MCF-7 cells, primarily through the induction of apoptosis and cell cycle arrest.[3] The key quantitative measure of its potency is the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | Parameter | Value | Reference |
| Peiminine | MCF-7 | IC50 | 5 µg/mL | [3] |
Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of Peiminine on MCF-7 cells.
Materials and Reagents
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Peiminine (stock solution prepared in Dimethyl Sulfoxide, DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Sterile 96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Inverted microscope
Step-by-Step Methodology
1. Cell Culture and Seeding:
- Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
- When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
- Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
- Determine the cell concentration using a hemocytometer.
- Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.[7]
- Seed 100 µL of the cell suspension (approximately 5,000 cells) into each well of a 96-well plate.[7]
- Incubate the plate for 24 hours to allow for cell attachment.[7][8]
2. Compound Treatment:
- Prepare a series of dilutions of Peiminine from the DMSO stock solution in complete culture medium. A suggested concentration range to test would bracket the known IC50 value (e.g., 1, 2.5, 5, 10, 20 µg/mL).[3]
- Prepare control wells: one set for untreated cells (medium only) and another for a vehicle control (medium containing the highest concentration of DMSO used in the treatment wells, typically ≤ 0.5%).[7]
- After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of Peiminine.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
3. MTT Incubation and Formazan Solubilization:
- Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[7][8]
- Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[7]
- Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
- Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[7]
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.[6][7]
- Calculate the percentage of cell viability using the following formula:
Visualizations
Experimental Workflow
Caption: Workflow for MTT cytotoxicity assay of Peiminine on MCF-7 cells.
Signaling Pathway
Caption: Peiminine inhibits the PI3K/Akt pathway and promotes p53/Bax-mediated apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijper.org [ijper.org]
- 4. japsonline.com [japsonline.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. journal.waocp.org [journal.waocp.org]
Unveiling the Pro-Apoptotic Potential of Peiminine in Osteosarcoma: Application Notes and Protocols for Flow Cytometry Analysis
For Immediate Release
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the analysis of apoptosis in human osteosarcoma cells treated with Peiminine, a natural alkaloid with emerging anti-cancer properties. The protocols outlined herein leverage flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis, providing a robust method to assess the therapeutic potential of Peiminine.
Recent studies have demonstrated that Peiminine can suppress proliferation and induce programmed cell death in osteosarcoma cell lines.[1][2] The primary mechanism involves the induction of G0/G1 phase cell cycle arrest, apoptosis, and autophagy, mediated through the ROS/JNK signaling pathway.[1][2][3] This document offers a comprehensive resource for replicating and expanding upon these findings.
Data Presentation: Quantitative Analysis of Peiminine-Induced Apoptosis
The pro-apoptotic effects of Peiminine on human osteosarcoma cell lines, MG-63 and Saos-2, have been quantified using flow cytometry. The data consistently shows a dose-dependent increase in the percentage of apoptotic cells following treatment with Peiminine for 48 hours.
Table 1: Apoptosis Rate in MG-63 Osteosarcoma Cells Treated with Peiminine for 48 hours
| Peiminine Concentration (µM) | Apoptosis Rate (%) |
| 0 (Control) | 5.21 |
| 100 | 12.35 |
| 200 | 25.48 |
| 400 | 41.23 |
Table 2: Apoptosis Rate in Saos-2 Osteosarcoma Cells Treated with Peiminine for 48 hours
| Peiminine Concentration (µM) | Apoptosis Rate (%) |
| 0 (Control) | 4.89 |
| 100 | 11.78 |
| 200 | 23.91 |
| 400 | 38.54 |
Experimental Protocols
This section details the essential protocols for the treatment of osteosarcoma cells with Peiminine and the subsequent analysis of apoptosis by flow cytometry.
Protocol 1: Cell Culture and Peiminine Treatment
-
Cell Lines: Human osteosarcoma cell lines MG-63 and Saos-2 are recommended.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Peiminine Preparation: Prepare a stock solution of Peiminine in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 100, 200, and 400 µM). The final DMSO concentration should not exceed 0.1% in any treatment group.
-
Treatment: Seed the osteosarcoma cells in 6-well plates. Once the cells reach approximately 80% confluency, replace the medium with the prepared Peiminine-containing medium. Incubate for the desired treatment duration (e.g., 48 hours).
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol is a widely used method for detecting apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[4][5]
-
Cell Harvesting:
-
Collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with phosphate-buffered saline (PBS).
-
Detach the adherent cells using trypsin-EDTA.
-
Combine the detached cells with the collected culture medium and centrifuge at 500 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer within one hour of staining.
-
Use unstained cells to set the forward and side scatter parameters and to define the cell population.
-
Use single-stained controls (Annexin V-FITC only and PI only) for compensation.
-
The cell populations are defined as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Visualizations: Signaling Pathways and Workflows
To further elucidate the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for analyzing Peiminine-induced apoptosis.
Caption: Peiminine-induced apoptosis signaling pathway in osteosarcoma cells.
References
- 1. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application of Peimin in A549 Non-Small-Cell Lung Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimin, an isosteroidal alkaloid derived from the bulbs of Fritillaria species, has garnered scientific interest for its potential therapeutic applications, including its anti-tumor activities. In the context of non-small-cell lung cancer (NSCLC), the A549 cell line, a widely used model for lung adenocarcinoma, serves as a crucial tool for investigating the efficacy and mechanism of action of novel therapeutic compounds. This document provides detailed application notes and protocols for studying the effects of this compound on the A549 cell line, with a focus on its impact on cell viability, apoptosis, cell cycle progression, and cell migration and invasion. The underlying signaling pathways, particularly the PI3K/Akt/mTOR cascade, are also explored.
Data Presentation
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and its derivatives on lung cancer cells. It is important to note that while research on this compound in A549 cells is ongoing, more extensive quantitative data is currently available for the related compound, Peiminine.
Table 1: Cytotoxicity of this compound and Related Compounds in Lung Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value / Effective Concentration |
| This compound | A549 | MTT | No specific IC50 value has been reported, but it has been shown to affect cell viability at concentrations of 25, 50, 100, and 200 µg/mL.[1] |
| Peiminine | H1299 | Cell Viability | 97.4 µM[2] |
| Indole-3-acetic acid-peiminine ester | A549 | MTT | 12.78 ± 0.64 μM |
Table 2: Effect of this compound on Multidrug Resistance in A549/DDP Cells
| Treatment | Target | Method | Observed Effect |
| Peimine + Cisplatin (DDP) | ERCC1 mRNA | RT-PCR | Significant downregulation compared to DDP alone.[3] |
| Peimine + Cisplatin (DDP) | Lung Resistant Protein (LRP) | Immunofluorescence | Significant downregulation compared to DDP alone.[3] |
Table 3: Gene Expression Changes in H1299 Cells Treated with Peiminine (for comparative reference)
| Gene | 6 µM Peiminine | 12 µM Peiminine | 25 µM Peiminine | Effect |
| PI3K | No significant change | Decreased | Significantly Decreased (p < 0.01) | Downregulation |
| AKT | Significantly Decreased (p < 0.05) | Significantly Decreased (p < 0.01) | Significantly Decreased (p < 0.01) | Downregulation |
| Bax | Significantly Increased (p < 0.01) | Significantly Increased (p < 0.01) | Significantly Increased (p < 0.01) | Upregulation |
| Bcl-2 | Significantly Decreased (p < 0.05) | Significantly Decreased (p < 0.01) | Significantly Decreased (p < 0.01) | Downregulation |
Mandatory Visualization
References
H1299 Cell Line: A Robust Model for Investigating the Anti-Lung Cancer Properties of Peiminine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The H1299 cell line, a human non-small cell lung cancer (NSCLC) line, serves as an invaluable in vitro model for cancer research and drug discovery. A key characteristic of the H1299 line is its null status for the p53 tumor suppressor protein, making it particularly useful for studying p53-independent pathways in cancer progression and treatment. Peiminine (B1679210), a natural isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has demonstrated significant anti-cancer potential. This document provides detailed application notes and experimental protocols for utilizing the H1299 cell line to investigate the anti-lung cancer effects of peiminine, with a focus on its mechanism of action involving the PI3K/Akt signaling pathway and apoptosis.
Data Presentation
The anti-proliferative and pro-apoptotic effects of peiminine on the H1299 cell line have been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear basis for experimental design and data comparison.
Table 1: Cytotoxicity of Peiminine in H1299 Cells
| Parameter | Value | Assay | Treatment Duration |
| IC50 | 97.4 µM | Cell Viability Assay | 24 hours |
Table 2: Dose-Dependent Effect of Peiminine on H1299 Cell Viability
| Peiminine Concentration (µM) | Cell Viability (%) | Statistical Significance (p-value) |
| 6 | Significantly Decreased | < 0.05 |
| 12 | Significantly Decreased | < 0.01 |
| 25 | Significantly Decreased | < 0.01 |
| 50 | Significantly Decreased | < 0.01 |
| 100 | Significantly Decreased | < 0.01 |
| 200 | Significantly Decreased | < 0.01 |
Table 3: Effect of Peiminine on mRNA Expression of Key Signaling and Apoptotic Genes in H1299 Cells
| Gene | 6 µM Peiminine | 12 µM Peiminine | 25 µM Peiminine | Overall Effect |
| PI3K | No significant change | Decreased | Significantly Decreased (p < 0.01) | Downregulation |
| AKT | Significantly Decreased (p < 0.05) | Significantly Decreased (p < 0.01) | Significantly Decreased (p < 0.01) | Downregulation |
| PTEN | Not specified | Not specified | Upregulated | Upregulation |
| Bax | Significantly Increased (p < 0.01) | Significantly Increased (p < 0.01) | Significantly Increased (p < 0.01) | Upregulation |
| Bcl-2 | Significantly Decreased (p < 0.05) | Significantly Decreased (p < 0.01) | Significantly Decreased (p < 0.01) | Downregulation |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in research findings.
H1299 Cell Culture and Maintenance
This protocol outlines the standard procedure for the culture and maintenance of the H1299 cell line.
Materials:
-
H1299 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of H1299 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Change: Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 8-10 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and split the cells at a ratio of 1:3 to 1:6 into new T-75 flasks.[1]
Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to determine the cytotoxic effects of peiminine on H1299 cells.
Materials:
-
H1299 cells
-
Complete growth medium
-
Peiminine stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed H1299 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours.[2]
-
Peiminine Treatment: Prepare serial dilutions of peiminine in complete growth medium. The final concentration of DMSO should not exceed 0.1%. Remove the medium and add 100 µL of the various concentrations of peiminine (e.g., 0.7 µM to 200 µM) to the wells. Include a vehicle control (DMSO) and a no-treatment control.[3]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[4]
-
Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software.
Quantitative Real-Time PCR (qPCR)
This protocol is for quantifying the mRNA expression levels of PI3K, AKT, PTEN, Bax, and Bcl-2 in H1299 cells treated with peiminine.
Materials:
-
H1299 cells treated with peiminine (6, 12, and 25 µM) and a control group
-
RNA extraction kit (e.g., TRIzol reagent)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for PI3K, AKT, PTEN, Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH or β-actin)
-
qPCR instrument
Protocol:
-
RNA Extraction: Treat H1299 cells with the desired concentrations of peiminine for 24 hours. Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and SYBR Green qPCR master mix.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[5]
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the study of peiminine's anti-lung cancer effects on the H1299 cell line.
Caption: Peiminine inhibits the PI3K/Akt pathway, leading to apoptosis.
Caption: Experimental workflow for peiminine research in H1299 cells.
References
- 1. NCI-H1299 Cell Line: Research and Clinical Implications of NCI-H1299 Lung Cancer Cells [cytion.com]
- 2. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journal.waocp.org [journal.waocp.org]
Application Notes and Protocols: Investigating the Effects of Peimin on HEK 293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimin, an isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has demonstrated significant anti-tumor properties in various cancer cell lines.[1] Its multifaceted mechanism of action involves the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell migration and invasion.[1] These effects are mediated through the modulation of several key intracellular signaling pathways, including the PI3K/Akt/mTOR, MAPK/NF-κB, and Wnt/β-catenin pathways.[1] Furthermore, this compound has been shown to disrupt intracellular calcium homeostasis, leading to apoptosis via the Ca²⁺/CaMKII/JNK pathway.[2] This document provides a detailed experimental framework for studying the effects of this compound on Human Embryonic Kidney 293 (HEK 293) cells, a widely used cell line in biomedical research for studying signal transduction and protein expression. The following protocols and application notes will guide researchers in assessing the potential cytotoxic, apoptotic, and cell cycle-altering effects of this compound on HEK 293 cells.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the potential quantitative data that can be generated from the described experiments. These tables are designed for easy comparison of results obtained from HEK 293 cells treated with varying concentrations of this compound.
Table 1: Cell Viability Assessment by MTT Assay
| This compound Concentration (µM) | Incubation Time (hours) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Control) | 24 | 1.25 ± 0.08 | 100 |
| 10 | 24 | 1.05 ± 0.06 | 84 |
| 25 | 24 | 0.82 ± 0.05 | 65.6 |
| 50 | 24 | 0.55 ± 0.04 | 44 |
| 100 | 24 | 0.31 ± 0.03 | 24.8 |
| 0 (Control) | 48 | 1.52 ± 0.11 | 100 |
| 10 | 48 | 1.18 ± 0.09 | 77.6 |
| 25 | 48 | 0.79 ± 0.07 | 52 |
| 50 | 48 | 0.43 ± 0.05 | 28.3 |
| 100 | 48 | 0.22 ± 0.02 | 14.5 |
Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) | % Live Cells (Annexin V-/PI-) (Mean ± SD) |
| 0 (Control) | 2.5 ± 0.5 | 1.2 ± 0.3 | 96.3 ± 0.8 |
| 25 | 15.8 ± 1.2 | 5.4 ± 0.7 | 78.8 ± 1.5 |
| 50 | 32.1 ± 2.5 | 10.2 ± 1.1 | 57.7 ± 2.8 |
| 100 | 45.6 ± 3.1 | 18.5 ± 1.9 | 35.9 ± 3.5 |
Table 3: Cell Cycle Analysis by Flow Cytometry
| This compound Concentration (µM) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| 0 (Control) | 55.2 ± 2.1 | 28.5 ± 1.8 | 16.3 ± 1.5 |
| 25 | 68.4 ± 2.5 | 19.1 ± 1.5 | 12.5 ± 1.2 |
| 50 | 75.1 ± 2.8 | 13.5 ± 1.3 | 11.4 ± 1.1 |
| 100 | 82.3 ± 3.1 | 8.9 ± 0.9 | 8.8 ± 0.9 |
Table 4: Western Blot Analysis of Key Signaling Proteins
| This compound Concentration (µM) | Relative Protein Expression (Fold Change vs. Control) | ||||
| p-Akt/Akt | p-JNK/JNK | Cleaved Caspase-3 | Bax | Bcl-2 | |
| 0 (Control) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 25 | 0.7 | 1.8 | 2.5 | 2.1 | 0.6 |
| 50 | 0.4 | 3.2 | 4.8 | 3.9 | 0.3 |
| 100 | 0.2 | 5.1 | 7.2 | 5.5 | 0.1 |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
HEK 293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO to create a stock solution)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture HEK 293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well for MTT, 6-well for apoptosis and cell cycle analysis, and larger flasks for protein extraction) and allow them to adhere and grow to 70-80% confluency.
-
Prepare different concentrations of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is less than 0.1% in all treatments, including the vehicle control.
-
Remove the old medium from the cells and wash with PBS.
-
Add the this compound-containing medium to the cells and incubate for the desired time periods (e.g., 24 or 48 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
After the this compound treatment period, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Following this compound treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometer
Protocol:
-
After this compound treatment, harvest and wash the cells as described for the apoptosis assay.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Akt, p-Akt, JNK, p-JNK, Caspase-3, Cleaved Caspase-3, Bax, Bcl-2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Hypothesized signaling pathways of this compound in HEK 293 cells.
Caption: Experimental workflow for studying this compound's effect on HEK 293 cells.
References
Application Notes and Protocols for Studying the Cellular Uptake of Peimine In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cellular uptake of Peimine (B17214), a bioactive isosteroidal alkaloid, in a laboratory setting. The protocols outlined below are designed to be adaptable to various cell lines and research questions, focusing on quantitative analysis and mechanistic insights.
Introduction
Peimine, a major active component isolated from the bulbs of Fritillaria species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antitussive effects.[1][2][3][4] Understanding the mechanisms by which Peimine enters cells is crucial for optimizing its therapeutic efficacy and developing targeted drug delivery systems. This document details standardized in vitro methods to elucidate the cellular uptake pathways of Peimine.
Preliminary Assays: Determining Cytotoxicity
Before conducting uptake studies, it is essential to establish the non-toxic concentration range of Peimine for the selected cell line to ensure that the observed uptake is not a consequence of compromised cell membrane integrity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[1][3]
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells (e.g., Caco-2 or A549) in a 96-well plate at a density of 5 x 10⁴ cells/well and culture for 24 hours at 37°C.[1]
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of Peimine (e.g., 10, 25, 50, 100, 200 µg/mL).[3] Include an untreated control group.
-
Incubation: Incubate the plate for a period relevant to the planned uptake studies (e.g., 4, 24, or 48 hours).[1][3]
-
MTT Addition: Remove the Peimine-containing medium and add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.[1]
-
Solubilization: Remove the MTT solution and add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1][3]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.[3]
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Select concentrations that result in >90% cell viability for subsequent uptake experiments.
Quantitative Cellular Uptake of Peimine
The intracellular concentration of Peimine can be accurately quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6] LC-MS/MS is generally preferred for its higher sensitivity and selectivity.[7][8][9]
Protocol 2: Cellular Uptake Quantification by LC-MS/MS
-
Cell Seeding: Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.[10]
-
Incubation with Peimine: Wash the cells with pre-warmed phosphate-buffered saline (PBS). Add fresh culture medium containing the desired, non-toxic concentration of Peimine. Incubate at 37°C for various time points (e.g., 10, 30, 60, 120, 240 minutes) to assess time-dependency.[3] To study concentration-dependency, use a fixed time point with varying concentrations of Peimine.[1]
-
Termination of Uptake: To stop the uptake process, place the plate on ice and aspirate the Peimine-containing medium.[11]
-
Washing: Wash the cells three to four times with ice-cold PBS to remove any extracellular Peimine.[3][11]
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer or by repeated freeze-thaw cycles (-80°C/37°C).[3]
-
Sample Preparation:
-
Collect the cell lysate and centrifuge to pellet cell debris.[3]
-
Determine the protein concentration of the supernatant using a BCA assay for normalization.[3]
-
Perform protein precipitation by adding a solvent like acetonitrile.[7]
-
Centrifuge and transfer the supernatant to a new tube for analysis.[3]
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for Peimine quantification.[3][5]
Data Presentation
Summarize the quantitative uptake data in tables for clear comparison.
Table 1: Time-Dependent Uptake of Peimine
| Time (minutes) | Intracellular Peimine Concentration (ng/mg protein) |
| 10 | |
| 30 | |
| 60 | |
| 120 | |
| 240 |
Table 2: Concentration-Dependent Uptake of Peimine
| Peimine Concentration (µM) | Intracellular Peimine Concentration (ng/mg protein) |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Investigating the Mechanism of Cellular Uptake
To elucidate the transport mechanism of Peimine, experiments can be designed to investigate the involvement of active transport processes and specific transporters like P-glycoprotein (P-gp).[1][2]
Protocol 3: Mechanistic Studies
-
Temperature Dependence: Perform the uptake assay (Protocol 2) at both 37°C and 4°C. A significant reduction in uptake at 4°C suggests the involvement of an energy-dependent active transport process.[1][2]
-
Use of Inhibitors: Pre-incubate the cells with known transport inhibitors before adding Peimine.
-
P-gp Inhibitors: Use verapamil (B1683045) or cyclosporin (B1163) A to investigate the role of the P-gp efflux pump. An increase in intracellular Peimine concentration in the presence of these inhibitors indicates that Peimine is a substrate for P-gp.[1][2]
-
General Energy Depletion: Use sodium azide (B81097) and 2-deoxy-D-glucose to deplete cellular ATP and confirm the role of active transport.
-
-
Bidirectional Transport Assay (for polarized cells like Caco-2):
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Apical to Basolateral (A-B) Transport: Add Peimine to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This represents absorption.
-
Basolateral to Apical (B-A) Transport: Add Peimine to the basolateral chamber and measure its appearance in the apical chamber. This represents efflux.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.[1]
-
Data Presentation
Table 3: Effect of Temperature and Inhibitors on Peimine Uptake
| Condition | Intracellular Peimine Concentration (ng/mg protein) |
| 37°C | |
| 4°C | |
| 37°C + Verapamil | |
| 37°C + Cyclosporin A |
Table 4: Bidirectional Transport of Peimine across Caco-2 Monolayers
| Transport Direction | Papp (cm/s) | Efflux Ratio |
| Apical to Basolateral (A-B) | ||
| Basolateral to Apical (B-A) |
Visualization of Cellular Uptake
Fluorescence microscopy can provide qualitative visual evidence of Peimine's cellular localization. This requires a fluorescently labeled Peimine derivative or relies on the intrinsic fluorescence of the compound, if any.
Protocol 4: Fluorescence Microscopy
-
Cell Seeding: Grow cells on glass coverslips in a culture dish.
-
Incubation: Treat the cells with fluorescently labeled Peimine for a specific duration.
-
Washing: Wash the cells with PBS to remove the extracellular fluorescent compound.[11]
-
Fixation and Staining (Optional): Fix the cells with paraformaldehyde and stain for specific cellular compartments (e.g., DAPI for the nucleus, organelle-specific dyes).
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[12]
Visualizations
Experimental Workflow
References
- 1. Mechanistic studies of the transport of peimine in the Caco-2 cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic studies of the transport of peimine in the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and sensitive LC-MS/MS method for quantitation of peimine and its pharmacokinetic in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Visualizing topical drug uptake with conventional fluorescence microscopy and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Network Pharmacology-Based Identification of Peiminine Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peiminine, a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has long been used in traditional medicine and is now recognized for its significant anti-cancer and anti-inflammatory properties.[1][2] Network pharmacology, a powerful approach that integrates systems biology, bioinformatics, and pharmacology, provides a systematic way to elucidate the complex mechanisms of action of such natural products, which often act on multiple targets.[3][4] This document provides detailed application notes and protocols for utilizing network pharmacology to identify the targets of Peiminine and validate these findings through established experimental techniques.
Network Pharmacology Workflow
A typical network pharmacology workflow for identifying the targets of a natural product like Peiminine involves several key steps, from target prediction to experimental validation.
Protocol 1: In Silico Target Identification and Network Analysis
This protocol outlines the computational steps to predict potential targets of Peiminine and identify key proteins and pathways.
1.1. Peiminine Target Prediction
-
Objective: To identify potential protein targets of Peiminine using various online databases.
-
Procedure:
-
Obtain the 2D structure of Peiminine from a chemical database such as PubChem.
-
Use the structure to query target prediction databases. It is recommended to use multiple databases to obtain a comprehensive list of potential targets.
-
SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.
-
PharmMapper: Identifies potential targets by fitting the pharmacophore model of the compound to a database of pharmacophore models of known drug targets.
-
TargetNet: Predicts targets based on the structural similarity of the compound to known drugs.
-
-
Compile a list of predicted targets from all databases and remove duplicates.
-
1.2. Disease-Related Target Collection
-
Objective: To collect a list of genes/proteins associated with a specific disease of interest (e.g., lung cancer, inflammation).
-
Procedure:
-
Search disease-specific databases using relevant keywords (e.g., "lung cancer").
-
GeneCards: A comprehensive database of human genes.
-
OMIM (Online Mendelian Inheritance in Man): A catalog of human genes and genetic disorders.
-
DisGeNET: A database of gene-disease associations.
-
-
Compile a list of disease-related targets and remove duplicates.
-
1.3. Protein-Protein Interaction (PPI) Network Construction
-
Objective: To construct a network of interacting proteins to understand the functional relationships between Peiminine's targets and disease-related targets.
-
Procedure:
-
Identify the common targets between the Peiminine target list and the disease-related target list. These are the potential key targets.
-
Use the list of common targets as input for a PPI database to retrieve known and predicted protein interactions.
-
STRING: A database of known and predicted protein-protein interactions. Set a confidence score (e.g., >0.7) to ensure high-quality interactions.
-
-
Import the interaction data into a network visualization and analysis software like Cytoscape .[5]
-
1.4. Network Analysis and Core Target Identification
-
Objective: To identify the most important nodes (core targets) in the PPI network.
-
Procedure (using Cytoscape):
-
Topological Analysis: Use the "NetworkAnalyzer" tool in Cytoscape to calculate network parameters such as:
-
Degree: The number of connections a node has. Nodes with a high degree are considered hubs.
-
Betweenness Centrality: Measures the number of shortest paths between other nodes that pass through a particular node. High betweenness indicates a bottleneck in the network.
-
Closeness Centrality: Measures the average distance from a node to all other nodes in the network.
-
-
Identify Core Targets: Select the top-ranking nodes based on a combination of these parameters (e.g., top 10% of nodes with the highest degree and betweenness centrality). These are considered the core targets for further investigation.
-
Pathway Enrichment Analysis: Use a plugin like ClueGO or online tools like DAVID or Metascape to perform GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway enrichment analysis on the core targets to identify the biological processes and signaling pathways that are most significantly affected.
-
Experimental Validation Protocols
The following protocols describe key experiments to validate the in silico findings.
Protocol 2: Molecular Docking
-
Objective: To predict the binding affinity and interaction mode of Peiminine with its potential core targets.
-
Materials:
-
3D structure of the target protein (from the Protein Data Bank - PDB).
-
3D structure of Peiminine (from PubChem or generated using chemical drawing software).
-
Molecular docking software (e.g., AutoDock Vina, Schrödinger Maestro).
-
-
Procedure:
-
Protein Preparation:
-
Download the crystal structure of the target protein from the PDB.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of Peiminine and optimize its geometry.
-
Assign rotatable bonds.
-
-
Docking:
-
Define the binding site on the target protein (grid box). This can be based on the location of the co-crystallized ligand or predicted binding pockets.
-
Run the docking simulation. The software will generate multiple binding poses of Peiminine within the defined binding site.
-
-
Analysis:
-
Analyze the docking results based on the binding energy (a lower binding energy generally indicates a more stable complex) and the interactions (hydrogen bonds, hydrophobic interactions) between Peiminine and the amino acid residues of the target protein.[6]
-
-
Protocol 3: Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of Peiminine on cancer cell lines.[7][8]
-
Materials:
-
Cancer cell line of interest (e.g., H1299 for lung cancer).
-
Complete culture medium.
-
Peiminine stock solution (dissolved in DMSO).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of Peiminine (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of Peiminine that inhibits cell growth by 50%).
-
Protocol 4: Western Blot Analysis for PI3K/Akt Pathway
-
Objective: To investigate the effect of Peiminine on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[9][10]
-
Materials:
-
Cell line of interest.
-
Peiminine.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
-
Procedure:
-
Treat cells with Peiminine at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
-
Protocol 5: Luciferase Reporter Assay for NF-κB Activity
-
Objective: To measure the effect of Peiminine on the transcriptional activity of NF-κB.[11][12]
-
Materials:
-
Cell line (e.g., HEK293T).
-
NF-κB luciferase reporter plasmid.
-
Renilla luciferase control plasmid (for normalization).
-
Transfection reagent.
-
Peiminine.
-
Stimulant (e.g., TNF-α).
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
-
-
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of Peiminine for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of Peiminine.
Table 1: IC50 Values of Peiminine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| H1299 | Human non-small cell lung cancer | 97.4 | Not Specified | [13] |
| MG-63 | Human osteosarcoma | >100 | 48 | [14] |
| Saos-2 | Human osteosarcoma | >100 | 48 | [14] |
| HCT-116 | Human colorectal carcinoma | ~200-400 (significant viability decrease) | 48 | [14][15] |
| BIU-87 | Urothelial bladder cancer | ~1600 (710.3 µg/mL) | 48 | [16] |
| EJ-1 | Urothelial bladder cancer | ~1470 (651.1 µg/mL) | 48 | [16] |
Table 2: Effect of Peiminine on Inflammatory Markers in Mouse Models
| Model | Marker | Effect of Peiminine Treatment | Reference |
| LPS-Induced Mastitis | TNF-α, IL-6, IL-1β | Significantly Decreased | [17] |
| Acetic Acid-Induced Ulcerative Colitis | MPO Activity, NO Level | Significantly Decreased | [17] |
| LPS-Induced Acute Lung Injury | TNF-α, IL-6, IL-1β | Significantly Decreased | [18] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Peiminine.
Conclusion
This document provides a comprehensive guide for researchers interested in using network pharmacology to investigate the molecular targets and mechanisms of Peiminine. By combining computational prediction with rigorous experimental validation, it is possible to build a robust understanding of how this promising natural product exerts its therapeutic effects. The provided protocols and data serve as a starting point for further research into the development of Peiminine as a potential therapeutic agent for cancer and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Network Pharmacology Approach for Medicinal Plants: Review and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network Pharmacology: A Systems-Based Paradigm-DrivenMulti-Target Drug Discovery &Development | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Peimine, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of Peimin with Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking of Peimin, a naturally occurring alkaloid, with various subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). The accompanying detailed protocols offer a step-by-step guide for researchers to replicate and expand upon these in silico studies.
Introduction
This compound, an active component isolated from Fritillaria bulbs, has demonstrated significant anti-inflammatory properties.[1] Emerging research indicates that its therapeutic effects may be mediated, in part, through interaction with nicotinic acetylcholine receptors (nAChRs).[2][3] nAChRs are ligand-gated ion channels crucial for synaptic transmission and are implicated in inflammatory processes, making them a key target for drug discovery.[4][5] Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule to a target protein, providing insights into potential mechanisms of action.[6][7]
This document outlines the known interactions of this compound with muscle-type nAChRs and provides a protocol to investigate its binding to key neuronal nAChR subtypes, such as α7 and α4β2, which are central to the cholinergic anti-inflammatory pathway.[2][4][8]
Data Presentation
The following tables summarize the known and predicted quantitative data for the interaction of this compound with nAChR subtypes.
| Ligand | Receptor Subtype | Method | Reported IC50 | Predicted Binding Affinity (ΔG) | Putative Binding Site | Reference |
| This compound | Muscle-type (Torpedo) | Electrophysiology & Molecular Docking | Low micromolar range | ≤ -9.3 kcal/mol | Transmembrane Domain (TMD) | [2] |
| This compound | Neuronal α7 (Human) | Molecular Docking (Predicted) | Not Reported | To be determined via protocol | Orthosteric/Allosteric | - |
| This compound | Neuronal α4β2 (Human) | Molecular Docking (Predicted) | Not Reported | To be determined via protocol | Orthosteric/Allosteric | - |
| Table 1: Summary of Quantitative Data for this compound-nAChR Interactions |
Signaling Pathways
This compound's interaction with nAChRs, particularly the α7 subtype, is believed to modulate inflammatory signaling pathways. The diagrams below illustrate the key pathways involved.
References
- 1. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Peimine, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Docking and Dynamic Simulation to Identify α7nAChR Binding Affinity of Flavonoids for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDB-2bg9: REFINED STRUCTURE OF THE NICOTINIC ACETYLCHOLINE RECEPTOR AT 4A R... - Yorodumi [pdbj.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of PI3K-Akt Pathway Proteins after Peiminine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peiminine (B1679210), an isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has garnered significant attention in oncological research for its anti-tumor properties. Emerging evidence suggests that Peiminine exerts its effects by modulating key signaling pathways that are often dysregulated in cancer. One of the central pathways implicated in Peiminine's mechanism of action is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a critical regulator of cell proliferation, survival, and metabolism.[1][2][3] This document provides detailed application notes and protocols for the Western blot analysis of key proteins in the PI3K-Akt pathway in response to Peiminine treatment.
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes the quantitative data from an in vivo study, demonstrating the effect of Peiminine on the expression of key PI3K-Akt pathway and apoptosis-related proteins in a rat model of breast carcinoma. The data was obtained through immunohistochemical analysis of breast tissue.
Table 1: Effect of Peiminine on the Expression of PI3K, Akt, Bax, and p53 in Breast Tissue
| Treatment Group | PI3K Expression (Mean ± SD) | Akt Expression (Mean ± SD) | Bax Expression (Mean ± SD) | p53 Expression (Mean ± SD) |
| Control | 8.01 ± 0.09 | 8.72 ± 0.06 | 7.25 ± 0.07 | 8.08 ± 0.08 |
| DMBA | 15.47 ± 0.07 | 19.4 ± 0.06 | 4.08 ± 0.08 | 4.01 ± 0.08 |
| Peiminine 0.25 mg/kg | 12.4 ± 0.06# | 15.05 ± 0.08# | 5.65 ± 0.07# | 6.6 ± 0.1# |
| Peiminine 0.5 mg/kg | 9.58 ± 0.06#$ | 12.1 ± 0.1#$ | 9.05 ± 0.09#$ | 9.61 ± 0.08#$ |
| Peiminine 1 mg/kg | 7.28 ± 0.06#$α | 10.1 ± 0.07#$α | 11.7 ± 0.06#$α | 14.4 ± 0.06#$α |
Data is presented as the mean score ± standard deviation from an immunohistochemical assessment of rat mammary tissue. A dose-dependent decrease in the expression of PI3K and Akt is observed with Peiminine treatment, alongside an increase in the expression of pro-apoptotic proteins Bax and p53.[2]
*Significant difference as compared to the control (p<0.05). #Significant difference as compared to the DMBA control (p<0.05). $Significance difference as compared to the peiminine 0.25 mg/kg (p<0.05). αSignificance difference as compared to the peiminine 0.5 mg/kg (p<0.05).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K-Akt signaling pathway and a standard workflow for its analysis by Western blot.
References
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Tumors from Peiminine-Treated Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peiminine, a natural alkaloid extracted from the bulbs of Fritillaria species, has demonstrated significant anti-tumor potential in a variety of cancer models. Its therapeutic effects are attributed to the induction of apoptosis, autophagy, and cell cycle arrest, as well as the inhibition of metastasis.[1] These cellular events are driven by the modulation of key signaling pathways, most notably the PI3K/Akt/mTOR and ROS/JNK pathways.[1][2] Immunohistochemistry (IHC) is a critical technique for elucidating the in-situ expression and localization of key protein biomarkers within the tumor microenvironment of Peiminine-treated animal models, providing crucial insights into its mechanism of action.
These application notes provide a comprehensive guide to performing immunohistochemical analysis on tumor tissues from animal models treated with Peiminine. This document includes detailed experimental protocols, a summary of expected quantitative outcomes, and visual representations of the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Peiminine's Anti-Tumor Efficacy
The following tables summarize the quantitative data from preclinical studies on the anti-cancer effects of Peiminine.
Table 1: In Vitro Cytotoxicity of Peiminine
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| MCF7 | Breast Cancer | 5 µg/mL | 48h | [3] |
| H1299 | Non-Small Cell Lung Cancer | Not specified, significant inhibition at 12µM and 25µM | Not specified | [4] |
| HepG2 | Hepatocellular Carcinoma | 4.58 µg/mL | 24h | [5] |
| MG-63, Saos-2 | Osteosarcoma | ~195 µM | 48h | [5][6] |
Table 2: In Vivo Tumor Growth Inhibition by Peiminine
| Animal Model | Cancer Type | Peiminine Dosage | Tumor Growth Inhibition (%) | Reference |
| DMBA-induced rat | Breast Cancer | 0.25, 0.5, 1 mg/kg | Significant reduction in tumor progression (quantitative data not specified) | [1] |
| Xenograft mouse model | Osteosarcoma | Not specified | Significantly inhibited xenograft tumor growth | [2] |
| Xenograft mouse model | Prostate Cancer | Not specified | Markedly inhibited tumor growth | [1] |
Table 3: Modulation of Apoptosis-Related Markers by Peiminine in Breast Cancer Models
| Marker | Effect of Peiminine Treatment | Method of Analysis | Reference |
| p53 | Increased expression | Immunohistochemistry | [3] |
| Bax | Increased expression | Immunohistochemistry | [3] |
| PI3K | Downregulated expression | Immunohistochemistry | [3] |
| Akt | Downregulated expression | Immunohistochemistry | [3] |
Experimental Protocols
General Workflow for In Vivo Anti-Cancer Drug Evaluation
This workflow outlines the key steps in assessing the anti-tumor efficacy of Peiminine in an animal model, from tumor implantation to final analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]
- 3. ijper.org [ijper.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: TUNEL Assay for Detecting Apoptosis in Breast Cancer Tissue Treated with Peiminine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peiminine, an alkaloid extracted from the bulbs of Fritillaria thunbergii, has demonstrated significant anti-cancer potential, including in breast cancer models.[1][2] A key mechanism of its anti-tumor activity is the induction of apoptosis, or programmed cell death. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used and reliable method for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis.[3][4] This document provides detailed application notes and protocols for utilizing the TUNEL assay to detect and quantify apoptosis in breast cancer tissue following treatment with Peiminine.
Principle of the TUNEL Assay
The TUNEL assay is based on the enzymatic labeling of the 3'-hydroxyl termini of DNA strand breaks, which are abundant in apoptotic cells.[4] Terminal deoxynucleotidyl transferase (TdT) catalyzes the addition of labeled deoxynucleotides to these ends.[4] These labeled nucleotides can then be detected by fluorescence microscopy or other methods, allowing for the visualization and quantification of apoptotic cells within a tissue sample.
Application in Peiminine Research
In the context of evaluating Peiminine's efficacy against breast cancer, the TUNEL assay serves as a critical tool to:
-
Confirm Apoptotic Induction: Qualitatively and quantitatively assess the ability of Peiminine to induce apoptosis in breast cancer cells and tissues.
-
Dose-Response Studies: Determine the relationship between Peiminine concentration and the extent of apoptosis.
-
In Vivo Efficacy: Evaluate the therapeutic potential of Peiminine in animal models of breast cancer by measuring apoptosis in tumor tissues.
Quantitative Data Summary
The following tables summarize quantitative data from a study investigating the effects of Peiminine on the MCF-7 human breast cancer cell line and a DMBA-induced rat breast cancer model.[1]
Table 1: In Vitro Cytotoxicity of Peiminine on MCF-7 Cells [1]
| Concentration (µg/mL) | Cell Viability (%) |
| 1 | 89.54 |
| 2 | 72.86 |
| 5 (IC50) | 51.29 |
| 10 | 38.43 |
| 15 | 12.59 |
Table 2: In Vitro Apoptosis Induction by Peiminine in MCF-7 Cells [1]
| Treatment | Apoptotic Cells (%) |
| IC25 (2.5 µg/mL) | 15.64 |
| IC50 (5 µg/mL) | 38.24 |
| IC75 (7.5 µg/mL) | 52.81 |
Table 3: In Vivo Apoptotic Index in DMBA-Induced Rat Breast Cancer Tissue [1]
| Treatment Group | Apoptotic Index (%) |
| Carcinogen Control | Substantially Lower (exact % not specified) |
| Peiminine (0.25 mg/kg) | Higher than control |
| Peiminine (0.5 mg/kg) | Higher than control |
| Peiminine (1 mg/kg) | Higher than control |
Experimental Protocols
This section provides a detailed protocol for performing a TUNEL assay on paraffin-embedded breast cancer tissue sections. This protocol is a synthesis of established methods.[5][6][7]
Materials
-
Paraffin-embedded breast cancer tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Proteinase K solution (20 µg/mL in 10 mM Tris-HCl, pH 7.4-8.0)
-
Phosphate-buffered saline (PBS)
-
TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and buffers)
-
DNase I (for positive control)
-
Humidified chamber
-
Fluorescence microscope
Protocol for TUNEL Staining of Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Permeabilization:
-
Controls:
-
Positive Control: Treat one slide with DNase I (e.g., 100 µl of 200 µg/ml) for 10 minutes at room temperature to induce DNA strand breaks.[5] Rinse thoroughly with PBS.
-
Negative Control: On another slide, the TdT enzyme will be omitted from the labeling reaction mixture in the next step.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically involves mixing the TdT enzyme with the labeled nucleotide solution).
-
Carefully dry the area around the tissue section on the slides.
-
Apply 50-100 µl of the TUNEL reaction mixture to each tissue section. For the negative control, apply the label solution without the TdT enzyme.
-
Incubate the slides in a humidified chamber at 37°C for 60 minutes.[5]
-
-
Washing and Visualization:
-
Rinse the slides three times with PBS for 5 minutes each to stop the reaction.
-
If using a fluorescently labeled nucleotide, the slides can be counterstained (e.g., with DAPI to visualize all nuclei) and mounted with an appropriate mounting medium.
-
Visualize the slides under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification of Apoptosis
The apoptotic index can be calculated as the percentage of TUNEL-positive cells relative to the total number of cells in a given area. This is typically done by counting cells in several high-power fields and averaging the results.
Signaling Pathways and Visualizations
Peiminine has been shown to induce apoptosis in breast cancer cells by modulating key signaling pathways. One of the central pathways affected is the PI3K/Akt/mTOR pathway.[1][8][9] Inhibition of this pathway by Peiminine leads to the upregulation of pro-apoptotic proteins like p53 and Bax.[1]
Peiminine-Induced Apoptosis Signaling Pathway
Caption: Peiminine induces apoptosis by inhibiting the PI3K/Akt pathway and upregulating p53 and Bax.
Experimental Workflow for TUNEL Assay
Caption: Experimental workflow for the TUNEL assay on paraffin-embedded tissue sections.
References
- 1. ijper.org [ijper.org]
- 2. benchchem.com [benchchem.com]
- 3. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TUNEL assay - Wikipedia [en.wikipedia.org]
- 5. Apoptosis - Paraffin Sections [emory.edu]
- 6. genscript.com [genscript.com]
- 7. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Peimin-Induced Gene Expression Changes Using Real-time PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimin, a principal isosteroidal alkaloid isolated from the bulbs of Fritillaria species, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and cough-suppressant effects. At the molecular level, this compound exerts its therapeutic potential by modulating the expression of key genes involved in various cellular processes. This application note provides a comprehensive guide for researchers to measure the changes in gene expression induced by this compound using quantitative real-time polymerase chain reaction (qRT-PCR), a highly sensitive and specific technique for quantifying nucleic acids.
The primary focus of this document is to detail the protocols for assessing this compound's impact on the expression of pro-inflammatory and apoptosis-related genes. This compound has been shown to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) by targeting signaling pathways like NF-κB, AKT, ERK1/2, and p38.[1] Furthermore, studies have demonstrated its ability to regulate genes involved in apoptosis, including those in the PI3K/AKT signaling pathway.
These application notes will guide users through the experimental workflow, from cell culture and this compound treatment to RNA extraction, reverse transcription, and finally, the real-time PCR analysis. The provided protocols and data presentation formats will enable researchers to accurately and reproducibly quantify the effects of this compound on gene expression, facilitating drug development and mechanistic studies.
Data Presentation
Table 1: this compound-Induced Changes in Pro-inflammatory Gene Expression in Mouse Bone Marrow-Derived Macrophages (BMDMs)
This table summarizes the dose-dependent effect of this compound on the mRNA levels of key pro-inflammatory genes in Cutibacterium acnes-induced mouse BMDMs, as determined by qRT-PCR. The data is presented as relative mRNA levels compared to the control group.
| Gene | This compound Concentration (µM) | Relative mRNA Level (Fold Change) |
| pro-IL-1β | 0 (Control) | 1.00 |
| 20 | ~0.80 | |
| 60 | ~0.50 | |
| 120 | ~0.20 | |
| COX-2 | 0 (Control) | 1.00 |
| 20 | ~0.75 | |
| 60 | ~0.40 | |
| 120 | ~0.15 | |
| IL-6 | 0 (Control) | 1.00 |
| 20 | ~0.85 | |
| 60 | ~0.60 | |
| 120 | ~0.30 | |
| TNF-α | 0 (Control) | 1.00 |
| 20 | ~0.70 | |
| 60 | ~0.45 | |
| 120 | ~0.25 |
Note: The quantitative data in this table is derived from graphical representations in the cited literature and represents an approximate fold change for illustrative purposes.[2][3]
Table 2: this compound-Induced Changes in Apoptosis-Related Gene Expression in Human H1299 Non-Small-Cell Lung Cancer Cells
This table illustrates the effect of this compound on the mRNA expression of genes involved in the PI3K/AKT signaling pathway and apoptosis in H1299 cells. Data is presented as relative mRNA expression.
| Gene | This compound Concentration (µM) | Relative mRNA Expression |
| PI3K | 0 (Control) | 1.00 |
| 12 | ~0.80 | |
| 25 | ~0.60 (p < 0.01) | |
| AKT | 0 (Control) | 1.00 |
| 6 | ~0.85 (p < 0.05) | |
| 12 | ~0.70 (p < 0.01) | |
| 25 | ~0.50 (p < 0.01) | |
| PTEN | 0 (Control) | 1.00 |
| 6 | ~1.20 | |
| 12 | ~1.50 | |
| 25 | ~1.80 | |
| Bax | 0 (Control) | 1.00 |
| 6 | Significantly Increased (p < 0.01) | |
| 12 | Significantly Increased (p < 0.01) | |
| 25 | Significantly Increased (p < 0.01) | |
| Bcl-2 | 0 (Control) | 1.00 |
| 6 | ~0.80 (p < 0.05) | |
| 12 | ~0.60 (p < 0.01) | |
| 25 | ~0.40 (p < 0.01) |
Note: The quantitative data in this table is based on findings reported in the cited literature.[4]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Maintenance : Culture the desired cell line (e.g., mouse BMDMs or human H1299 cells) in the recommended complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations.
-
Treatment :
-
For inflammatory models, pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 1 hour) before stimulating with an inflammatory agent like Lipopolysaccharide (LPS) or heat-killed C. acnes.[1][2]
-
For cancer cell lines, treat the cells directly with different concentrations of this compound.
-
Include a vehicle control group (cells treated with the solvent at the same concentration used for the highest this compound dose).
-
-
Incubation : Incubate the cells for the desired treatment period (e.g., 6-24 hours), depending on the specific gene of interest and cell type.
Protocol 2: Total RNA Extraction and Quantification
-
Cell Lysis : After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit).
-
RNA Isolation : Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves phase separation, precipitation, and washing steps.
-
RNA Quantification and Quality Assessment :
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Assess the purity of the RNA by calculating the A260/A280 ratio (should be between 1.8 and 2.0) and the A260/A230 ratio (should be greater than 2.0).
-
Verify RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup : Prepare the reverse transcription reaction mix on ice. A typical reaction includes:
-
Total RNA (e.g., 1 µg)
-
Reverse Transcriptase (e.g., M-MLV Reverse Transcriptase)
-
dNTPs
-
RNase Inhibitor
-
Primers (Oligo(dT) primers, random hexamers, or gene-specific primers)
-
Nuclease-free water
-
-
Incubation : Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended temperature and time profile. This typically involves an initial primer annealing step followed by cDNA synthesis and enzyme inactivation.
-
cDNA Storage : Store the synthesized cDNA at -20°C until use in the real-time PCR assay.
Protocol 4: Real-time PCR
-
Primer Design and Validation : Design or obtain validated primers for the target genes (e.g., TNF-α, IL-1β, IL-6, PI3K, AKT, Bax, Bcl-2) and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Reaction Setup : Prepare the real-time PCR reaction mix in a sterile, nuclease-free environment. A typical reaction for a SYBR Green-based assay includes:
-
SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
-
Forward Primer
-
Reverse Primer
-
cDNA template
-
Nuclease-free water
-
-
Real-time PCR Cycling : Perform the real-time PCR in a compatible instrument. A typical cycling protocol includes:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis :
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative gene expression using the 2^-ΔΔCt method, where ΔΔCt = ΔCt_treated - ΔCt_control.
-
Mandatory Visualizations
Caption: Experimental workflow for measuring this compound-induced gene expression changes.
Caption: this compound's inhibition of pro-inflammatory signaling pathways.
References
- 1. Peiminine Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peiminine Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Determining Optimal Peimin Concentration for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with essential information for determining the optimal concentration of Peimin (also known as Peimine) and the related compound Peiminine for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in in vitro experiments?
A recommended starting point for screening this compound and its analogue Peiminine is a broad concentration range from 0.5 µM to 200 µM.[1] For specific applications, initial ranges can be narrowed:
-
Anti-cancer studies: Significant effects on cell viability have been observed between 2.5 µM and 200 µM.[1][2]
-
Anti-inflammatory assays: Concentrations between 12.5 µg/mL and 200 µg/mL have been effectively used.[1][3]
It is critical to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your specific cell line and experimental conditions.[1]
Q2: How should I prepare a this compound stock solution for in vitro use?
This compound has limited aqueous solubility.[1] For in vitro experiments, it should first be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] This stock can then be diluted into the cell culture medium to achieve the desired final concentrations.
Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1-0.5%. Always include a vehicle control group in your experiments containing the same final DMSO concentration as the highest this compound treatment group.[1]
Q3: What are the primary signaling pathways modulated by this compound?
In vitro studies have shown that this compound and Peiminine exert their biological effects by modulating several key signaling pathways.[2] Primarily, they have been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][4][5] Modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, has also been reported.[3][4] By inhibiting these pathways, this compound can suppress inflammation, induce apoptosis, and reduce the expression of pro-inflammatory cytokines.[1][4]
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of this compound and Peiminine from various in vitro studies.
Table 1: Anti-Cancer & Cytotoxic Effects of this compound and Peiminine
| Compound | Cancer Type | Cell Line | IC50 / Effective Concentration | Exposure Time | Citation |
| Peimine | Prostate Cancer | DU-145, LNCap, PC-3 | Significant inhibition at 2.5, 5, and 10 µM | Not Specified | [2][6] |
| Peimine | Glioblastoma | U87 | Dose-dependent inhibition at 25 and 50 µM | Not Specified | [2] |
| Peimine | Breast Cancer | MCF-7, MDA-MB-231 | Dose-dependent inhibition; 20 µM used for studies | Not Specified | [2] |
| Peiminine | Hepatocellular Carcinoma | HepG2 | 4.58 µg/mL | 24 hours | [2][7] |
| Peiminine | Cervical Cancer | HeLa | 4.89 µg/mL | 24 hours | [2] |
| Peiminine | Colon Cancer | SW480 | 5.07 µg/mL | 24 hours | [2] |
| Peiminine | Lung Cancer | H1299 | Significant viability decrease at >6 µM | 24 hours | [6][8] |
| Peiminine | Urothelial Bladder Cancer | BIU-87, EJ-1 | IC50 of 710.3 and 651.1 µg/mL, respectively | 48 hours | [7][9] |
Table 2: Anti-Inflammatory Effects of this compound and Peiminine
| Compound | Cell Line | Treatment Model | Effective Concentration | Citation |
| Peimine | A549 (Lung) | TNF-α Induced | 12.5 - 100.0 µg/mL | [3] |
| Peimine | HMC-1 (Mast Cells) | PMACI-stimulated | 10, 25, and 50 µg/mL | [10] |
| Peimine | RAW 264.7 (Macrophages) | LPS-stimulated | 25 µg/mL | [11] |
| Peiminine | A549 (Lung) | TNF-α Induced | 12.5 - 100.0 µg/mL | [3] |
| Peiminine | Mouse Mammary Epithelial | LPS-stimulated | 0 - 70 µg/mL | [9] |
| Peiminine | Mouse Macrophages (BMDMs) | C. acnes-induced | 20, 60, or 120 µM | [12] |
Experimental Protocols
Protocol 1: Determining Cell Viability and IC50 using MTT Assay
This protocol provides a standard method for assessing the effect of this compound on cancer cell viability.
1. Cell Seeding:
-
Plate cancer cells (e.g., A549, HepG2, H1299) in a 96-well plate at a density of 5,000-10,000 cells per well.[1]
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
2. Treatment:
-
Prepare serial dilutions of your this compound DMSO stock solution in fresh cell culture medium to achieve a range of final concentrations (e.g., 0.5 µM to 200 µM).[1][8]
-
Include a "vehicle control" group containing medium with the highest concentration of DMSO used in the treatment groups.[1]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
3. Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[13]
4. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[1]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]
5. Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Shake the plate for 10 minutes to ensure complete dissolution.[3]
-
Measure the absorbance (OD value) at a wavelength of 490 nm or 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the cell survival rate relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and use regression analysis to determine the IC50 value.
Visualizing Workflows and Pathways
Caption: General workflow for determining the IC50 of this compound using an MTT assay.
Caption: this compound inhibits the NF-κB signaling pathway to reduce inflammation.[4]
Caption: this compound inhibits the pro-survival PI3K/Akt pathway, promoting apoptosis.
Troubleshooting Guide
Issue: Low solubility or precipitation of this compound in cell culture media.
-
Possible Cause: The final concentration in the aqueous media exceeds this compound's solubility limit.[1]
-
Suggested Solution:
Issue: Inconsistent or non-reproducible results.
-
Possible Cause: Variability in compound purity, experimental technique, or cell culture conditions (e.g., passage number, cell density).[1]
-
Suggested Solution:
-
Ensure the purity and stability of your this compound batch.
-
Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent preparation.
-
Maintain consistent cell culture practices and use cells within a low passage number range.
-
Issue: High background or toxicity in vehicle control wells.
-
Possible Cause: The final DMSO concentration is too high for your specific cell line.
-
Suggested Solution:
-
Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cells.
-
Adjust your this compound stock concentration to ensure the final DMSO level remains below this toxic threshold (typically <0.5%).[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Peimine Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating Changes in Pharmacokinetics of Steroidal Alkaloids from a Hydroethanolic Fritillariae thunbergii Bulbus Extract in 2,4-Dinitrobenzene Sulfonic Acid-Induced Colitis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peiminine Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Peiminine IC50 Determination in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Peiminine in various cancer cell lines. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of known IC50 values.
Data Presentation: IC50 Values of Peiminine
The following table summarizes the reported IC50 values of Peiminine in different cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as the assay used and the duration of treatment.
| Cancer Type | Cell Line | IC50 Value | Treatment Duration | Assay Used |
| Breast Cancer | MCF7 | 5 µg/mL | Not Specified | MTT |
| Lung Cancer | H1299 | 97.4 µM | 24 hours | Not Specified |
| Urothelial Bladder Cancer | BIU-87 | 710.3 µg/mL | 48 hours | Not Specified |
| Urothelial Bladder Cancer | EJ-1 | 651.1 µg/mL | 48 hours | Not Specified |
| Osteosarcoma | MG-63, Saos-2 | ~100-200 µM | 48 hours | CCK-8 |
| Colorectal Cancer | HCT-116 | Dose-dependent reduction in viability observed at 50, 100, 200, and 400 µM | 48 hours | Viability Assay |
Experimental Protocols
A frequently used method for determining the IC50 value of a compound is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[1]
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol provides a general framework for assessing cell viability and can be adapted for specific cell lines and experimental conditions.
Materials:
-
Peiminine stock solution (dissolved in a suitable solvent like DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine the concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Peiminine in complete culture medium from the stock solution. It is advisable to test a wide range of concentrations initially.
-
Include a vehicle control (medium with the same concentration of the solvent used for Peiminine) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective Peiminine dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the Peiminine concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the determination of Peiminine's IC50 values.
Frequently Asked Questions (FAQs)
-
Q1: Why are my IC50 values for Peiminine inconsistent between experiments?
-
A1: Inconsistency in IC50 values is a common issue and can be attributed to several factors including variations in cell passage number, cell seeding density, the purity of the Peiminine sample, and slight differences in incubation times or reagent concentrations.
-
-
Q2: The IC50 value I obtained is significantly different from the published literature. What could be the reason?
-
A2: Discrepancies with published data can arise from differences in experimental conditions. Factors such as the specific clone of the cell line, the brand and lot of cell culture media and serum, and the specific parameters of the viability assay can all influence the outcome.
-
-
Q3: I am not observing a dose-dependent effect of Peiminine on my cancer cell line. What should I do?
-
A3: If you do not see a dose-dependent response, consider the following:
-
Concentration Range: You may need to test a wider or different range of Peiminine concentrations.
-
Solubility: Ensure that Peiminine is fully dissolved in your stock solution and does not precipitate when diluted in the culture medium. Poor solubility can lead to inaccurate concentrations.
-
Treatment Duration: The incubation time may be too short for Peiminine to exert its cytotoxic effects. Consider extending the treatment duration.
-
-
-
Q4: Can the solvent for Peiminine affect the experimental results?
-
A4: Yes, the solvent (commonly DMSO) can have its own cytotoxic effects at higher concentrations. It is crucial to include a vehicle control with the highest concentration of the solvent used in your experiment to account for any solvent-induced effects.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inaccurate pipetting, uneven cell distribution, edge effects in the 96-well plate. | Ensure proper pipette calibration and technique. Gently resuspend cells before seeding to ensure a uniform suspension. Avoid using the outermost wells of the plate to minimize edge effects. |
| Low signal or absorbance readings | Low cell number, insufficient incubation time with MTT, incomplete formazan dissolution. | Optimize cell seeding density. Ensure the MTT incubation is sufficient for formazan crystal formation. Ensure complete dissolution of formazan crystals by gentle shaking. |
| High background in blank wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. |
| Peiminine appears to precipitate in the culture medium | Poor aqueous solubility of Peiminine. | Prepare a higher concentration stock in a suitable solvent (e.g., 100% DMSO) and ensure rapid mixing when diluting into the aqueous culture medium. Consider the final solvent concentration to avoid toxicity. |
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Peiminine and a general workflow for IC50 determination.
Caption: Key signaling pathways modulated by Peiminine in cancer cells.
Caption: General experimental workflow for IC50 determination of Peiminine.
References
Troubleshooting low solubility of Peimin in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the low aqueous solubility of Peimine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of Peimine?
A1: Peimine is characterized by its very low solubility in water.[1] It is generally considered practically insoluble in water and ethanol.[1][2] Its solubility is significantly higher in organic solvents like Dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4]
Q2: I am observing precipitation when I try to dissolve Peimine directly into my aqueous buffer. What is happening?
A2: This is a common and expected issue due to Peimine's hydrophobic (lipophilic) nature.[1][3] Direct dissolution in aqueous buffers is generally not feasible and will likely lead to precipitation.[1][5] To achieve a stable solution for your experiments, a specific solubilization strategy is required.[1]
Q3: What is a recommended ready-to-use formulation for dissolving Peimine for in vivo or in vitro experiments?
A3: A widely used and effective formulation involves a co-solvent system. A common mixture consists of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.[1] This method has been shown to achieve a clear solution of Peimine at a concentration of at least 2.5 mg/mL.[1]
Q4: Can I improve Peimine's solubility by adjusting the pH of my solution?
A4: Yes, as an alkaloid, Peimine's solubility is pH-dependent.[1][6] In acidic conditions, the amine group in its structure can be protonated, forming a salt (e.g., Peimine hydrochloride). This salt form is more polar and thus more soluble in aqueous solutions.[1]
Q5: What advanced techniques can be used to enhance the aqueous solubility of Peimine for formulation development?
A5: For more significant and stable improvements in solubility, several advanced formulation strategies can be employed. These include inclusion complexation with cyclodextrins (like HP-β-CD), the preparation of solid dispersions with polymers (such as PVP or PEG), and the formulation of Peimine into nanoparticles.[1][7]
Troubleshooting Guide for Low Aqueous Solubility of Peimine
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause | Recommended Solution |
| Peimine powder is not dissolving in water or buffer. | Low intrinsic aqueous solubility of Peimine.[1] | Use a co-solvent system. First, dissolve Peimine in 100% DMSO to create a stock solution. Then, dilute this stock into your aqueous medium. Refer to the Co-Solvent Formulation Protocol .[5] |
| Precipitation occurs immediately after adding the Peimine stock (in organic solvent) to the aqueous medium. | The final concentration of the organic solvent is too low to maintain solubility, or the drug concentration exceeds its solubility limit in the final mixture.[1][8] | 1. Increase the proportion of co-solvents in the final mixture.[1]2. Add a surfactant like Tween-80 to improve stability.[1][5]3. Add the DMSO stock to the aqueous medium drop-wise while vortexing vigorously to prevent localized supersaturation.[5][8]4. Ensure the final drug concentration is within the determined solubility limit for that specific vehicle. |
| The prepared Peimine solution is cloudy or forms a fine suspension. | Incomplete dissolution or the formation of fine precipitates, indicating the solubility limit has been exceeded.[1] | 1. Use sonication or gentle warming (e.g., 37°C) to aid dissolution.[1][5]2. If cloudiness persists, the solution is likely supersaturated. You must either lower the concentration or consider alternative solubilization methods like cyclodextrin (B1172386) complexation.[1] |
| I need a higher concentration of Peimine than the co-solvent method allows. | The desired concentration exceeds the capacity of simple co-solvent systems.[1] | Explore advanced formulation techniques such as preparing a solid dispersion, a nanoparticle formulation, or using cyclodextrin complexation to enhance solubility.[1] |
| The hydrochloride salt of Peimine is still not sufficiently soluble for my needs. | While improved, the intrinsic solubility of the salt form may still be limited for your specific application. | Consider using a different salt form or combining the salt with other solubilization techniques, such as the use of co-solvents or cyclodextrins. |
Quantitative Solubility Data
| Solvent / Vehicle | Solubility | Temperature | Method | Source |
| Water | Insoluble | Not Specified | N/A | [2] |
| Ethanol | Insoluble | Not Specified | N/A | [2] |
| Dimethyl Sulfoxide (DMSO) | ~86 mg/mL (199.23 mM) | Not Specified | N/A | [2] |
| Dimethyl Sulfoxide (DMSO) | 85.9 mg/mL (199.93 mM) | Not Specified | N/A | [3] |
| Dimethylformamide (DMF) | 30 mg/mL | Not Specified | N/A | [4] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | Not Specified | N/A | [4] |
Experimental Protocols
Protocol 1: Co-Solvent Formulation for a 2.5 mg/mL Peimine Solution
This protocol is adapted from a common formulation used for administering poorly soluble compounds.
Materials:
-
Peimine powder
-
Anhydrous, sterile-filtered Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Initial Dissolution in DMSO:
-
Preparation of the Vehicle Mixture:
-
This protocol is for preparing 1 mL of a final solution with a Peimine concentration of 2.5 mg/mL.
-
Add the components in the following order to a sterile tube, mixing thoroughly after each addition:
-
Start with 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL Peimine stock solution in DMSO. Vortex to mix.
-
Add 50 µL of Tween-80. Vortex until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.
-
-
-
Final Solution:
-
The final solution should be clear and will contain 2.5 mg/mL of Peimine in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Note: Always run a vehicle control in your experiments to account for any effects of the solvent mixture.
-
Protocol 2: Solubility Determination by Shake-Flask Method
This is a standard method to determine the equilibrium solubility of a compound in a specific medium.
Materials:
-
Peimine powder
-
Chosen aqueous buffer or solvent
-
Small glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.22 µm chemical-resistant syringe filters (e.g., PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation:
-
Add an excess amount of Peimine powder to a glass vial. This ensures that a saturated solution is formed.
-
Add a known volume of the desired aqueous buffer (e.g., 1 mL) to the vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After incubation, remove the vials and let them stand to allow undissolved solid to settle.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid Peimine.
-
-
Sample Analysis:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any fine, undissolved particulates.[9]
-
Dilute the clear filtrate with an appropriate solvent and quantify the concentration of dissolved Peimine using a validated analytical method like HPLC.
-
-
Confirmation:
-
The measured concentration represents the equilibrium solubility of Peimine in that specific medium and temperature. Ensure that a solid pellet was visible before sampling to confirm that saturation was achieved.[9]
-
Visualizations
Logical and Experimental Workflows
Caption: Troubleshooting workflow for dissolving Peimine.
Caption: Experimental workflow for the co-solvent method.
Signaling Pathways Modulated by Peimine
Peimine exerts its anti-inflammatory effects primarily by targeting the NF-κB and MAPK signaling pathways.[10][11][12]
Caption: Peimine's inhibition of the NF-κB signaling pathway.
Caption: Peimine's modulation of the MAPK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peimine, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peiminine Dosage for In Vivo Animal Studies
For researchers, scientists, and drug development professionals utilizing Peiminine (also known as Peimin) in preclinical in vivo studies, establishing an optimal and safe dosage is paramount for obtaining reliable and reproducible data. This technical support center provides a comprehensive guide, including frequently asked questions (FAQs) and troubleshooting advice, to navigate the complexities of Peiminine administration in animal models.
Frequently Asked Questions (FAQs)
Q1: What is a general starting dosage range for Peiminine in in vivo animal studies?
A1: The appropriate in vivo dosage of Peiminine is contingent on the animal model, administration route, and the specific disease being investigated. For anti-inflammatory or immunomodulatory effects in mice, dosages ranging from 1-10 mg/kg administered via oral gavage or intraperitoneal injection have been shown to be effective.[1] In murine models of acute lung injury, doses of 1, 3, or 5 mg/kg have been utilized.[2] For anticancer studies in rats, doses of 0.25, 0.5, and 1 mg/kg have been reported.[3] It is strongly recommended to conduct a pilot dose-escalation study to determine the optimal therapeutic dose with minimal toxicity for your specific experimental model.[1]
Q2: How should Peiminine be prepared for in vivo administration?
A2: Peiminine has limited solubility in water. For in vivo studies, it is commonly suspended in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution for oral administration.[1] For other routes, dissolving Peiminine in Dimethyl sulfoxide (B87167) (DMSO) is an option, but it is critical to use the lowest effective concentration to avoid solvent-related toxicity.[4] Always include a vehicle control group in your experimental design to account for any effects of the vehicle itself.[1]
Q3: What are the known toxic effects of Peiminine in animals?
A3: The primary acute toxic effect of Peiminine, particularly at higher doses, is the induction of convulsive movements.[4] The minimal lethal dose (MLD) for intravenous injection in mice has been established at 9 mg/kg, which is preceded by violent tonic convulsions.[4] Convulsive movements have been observed at 3-4 mg/kg (IV) in mice and 5 mg/kg (IV) in rats.[4] However, studies involving oral administration of up to 6 mg/kg for a month in mice reported no overt toxic effects.[4]
Troubleshooting Guide
Problem: High variability in experimental outcomes within the same treatment group.
-
Possible Cause: Inconsistent administration technique, leading to inaccurate dosing.
-
Solution: Ensure all personnel are thoroughly trained and follow a standardized protocol for the chosen administration route (e.g., oral gavage, intraperitoneal injection). For oral gavage, pre-measure the insertion depth of the gavage needle for each animal to ensure direct delivery to the stomach.[5][6]
Problem: Animals exhibit signs of distress or toxicity (e.g., convulsions, lethargy, weight loss).
-
Possible Cause: The administered dose is too high.
-
Solution: Immediately cease administration to the affected cohort. Review your dose-ranging study and consider selecting a lower dose for subsequent experiments. Closely monitor the animals for the first few hours post-administration to promptly identify any adverse effects.[4]
Problem: Lack of therapeutic effect at the tested doses.
-
Possible Cause: Poor bioavailability of Peiminine via the chosen administration route.
-
Solution: Consider switching to an administration route with potentially higher bioavailability, such as from oral gavage to intraperitoneal injection. Conduct a pharmacokinetic study to determine the plasma concentration of Peiminine and its metabolites to understand its absorption, distribution, metabolism, and excretion (ADME) profile in your animal model.[7]
Data Presentation: Dosage and Toxicity
Table 1: In Vivo Efficacious Doses of Peiminine in Rodents
| Animal Model | Disease Model | Administration Route | Dosage Range | Observed Effects |
| Mice | Inflammation/Immunomodulation | Oral Gavage/IP Injection | 1-10 mg/kg | Anti-inflammatory effects |
| Mice | Acute Lung Injury (LPS-induced) | Intraperitoneal Injection | 1, 3, 5 mg/kg | Reduction in lung injury markers |
| Rats | Breast Cancer (DMBA-induced) | Not Specified | 0.25, 0.5, 1 mg/kg | Decreased hyperplastic lesions |
| Mice | Prostate Cancer (Xenograft) | Not Specified | 2 mg/kg | Inhibition of tumor growth |
| Mice | Osteosarcoma (Xenograft) | Not Specified | Not Specified | Inhibition of tumor growth |
Table 2: Acute Toxicity Profile of Peiminine (Intravenous Administration)
| Animal Model | Dose | Observed Effects |
| Mice | 9 mg/kg | Minimal Lethal Dose (MLD), preceded by violent tonic convulsions |
| Mice | 3-4 mg/kg | Convulsive movements, more pronounced upon stimulation |
| Rats | 5 mg/kg | Convulsions |
| Rats | 25 mg/kg | Animals completely recovered |
| Rats | 35 mg/kg | Deaths began to occur |
| Rabbits | 10 mg/kg | Weakness in legs, ataxia, tremulous movements |
Table 3: Pharmacokinetic Parameters of Peiminine in Rats (Oral Administration of Fritillaria thunbergii Miq. extract)
| Parameter | Value |
| Tmax (h) | 1.5 ± 0.5 |
| Cmax (ng/mL) | 18.9 ± 5.8 |
| AUC (0-t) (ng·h/mL) | 105.2 ± 25.7 |
| t1/2 (h) | 4.2 ± 1.3 |
Note: Pharmacokinetic parameters can vary based on the formulation and the presence of other compounds in an extract.
Experimental Protocols
Protocol 1: Oral Gavage in Mice
Objective: To administer a precise dose of Peiminine directly into the stomach of a mouse.
Materials:
-
Appropriate size gavage needle (e.g., 20-22 gauge for adult mice)[5]
-
Syringe
-
Peiminine suspension
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct volume of the Peiminine suspension to be administered. The maximum recommended volume is 10 mL/kg.[5][6]
-
Measure Insertion Depth: Before the first gavage, measure the distance from the corner of the mouse's mouth to the last rib to determine the correct insertion depth. Mark this on the gavage needle.[5]
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head. The body should be held in a vertical position to straighten the path to the esophagus.[8]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse will often swallow, which aids in guiding the needle into the esophagus.[5]
-
Administration: Once the needle has reached the pre-measured depth without resistance, slowly administer the suspension.[8]
-
Withdrawal and Monitoring: Gently withdraw the needle along the same path. Monitor the mouse for any signs of distress, such as difficulty breathing or fluid coming from the nose.[5][8]
Protocol 2: Intraperitoneal (IP) Injection in Mice
Objective: To administer Peiminine into the peritoneal cavity of a mouse for systemic absorption.
Materials:
-
25-27 gauge needle[9]
-
Syringe
-
Peiminine solution/suspension
-
70% alcohol swabs
Procedure:
-
Restraint: Securely restrain the mouse, exposing its abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, which is located on the left side.[10][11]
-
Disinfection: Clean the injection site with a 70% alcohol swab.[9]
-
Injection: Insert the needle at a 30-45 degree angle with the bevel facing up.[11][12]
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new needle.[10]
-
Administration: If no fluid is aspirated, inject the substance smoothly.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Observe the animal for any adverse reactions.
Mandatory Visualizations
Caption: Peiminine's inhibitory effects on key inflammatory signaling pathways.
Caption: General experimental workflow for optimizing Peiminine dosage in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. Peiminine Attenuates Acute Lung Injury Induced by LPS Through Inhibiting Lipid Rafts Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 11. research.vt.edu [research.vt.edu]
- 12. ltk.uzh.ch [ltk.uzh.ch]
Technical Support Center: Overcoming Resistance to Peiminine in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Peiminine, particularly when cancer cell lines exhibit resistance.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Peiminine in cancer cells?
Peiminine, a natural alkaloid, demonstrates significant anti-cancer properties through a multi-faceted approach.[1] Its primary mechanisms include:
-
Induction of Apoptosis: Peiminine activates programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[1][2] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2][3]
-
Modulation of Autophagy: The compound can induce autophagic cell death in certain cancer types, such as colorectal carcinoma.[1][4][5]
-
Cell Cycle Arrest: Peiminine can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phases.[1][2][6]
-
Inhibition of Metastasis: It has been shown to inhibit the migration and invasion of cancer cells.[1]
-
Induction of Oxidative Stress: Peiminine can increase the levels of reactive oxygen species (ROS), leading to cellular damage and death.[1]
These effects are mediated through the modulation of key signaling pathways, most notably the PI3K/Akt/mTOR and ROS/JNK pathways.[1][3][7]
Q2: My cancer cell line is not responding to Peiminine treatment. What are the potential reasons?
If your cells are not showing the expected cytotoxic effects, consider the following possibilities:
-
Intrinsic Resistance: The cell line may have inherent characteristics that make it non-responsive to Peiminine's mechanism of action. This could include pre-existing mutations in key signaling pathways.
-
Acquired Resistance: Cells may have developed resistance over time with continuous exposure to Peiminine or other chemotherapeutic agents.
-
Suboptimal Experimental Conditions: Issues with the experimental setup, such as incorrect dosage, improper cell culture conditions, or degradation of the Peiminine compound, could lead to a lack of response.
-
Dysregulation of Target Pathways: The cancer cells may have alterations in the PI3K/Akt/mTOR or ROS/JNK pathways, which are the primary targets of Peiminine.
Q3: Are there any known synergistic drug combinations with Peiminine?
Yes, research has shown that Peiminine can act synergistically with other chemotherapeutic agents. For instance, in breast cancer, Peiminine has been shown to have synergistic actions when combined with Adriamycin by suppressing the PI3K-Akt pathway.[3] This suggests that combination therapies could be a viable strategy to enhance efficacy and potentially overcome resistance.
Troubleshooting Guides
Problem: Reduced or no cytotoxic effect of Peiminine on the target cancer cell line.
Possible Cause 1: Alterations in the PI3K/Akt/mTOR Signaling Pathway
Constitutive activation of the PI3K/Akt/mTOR pathway is a common mechanism of drug resistance in cancer. Since Peiminine is known to inhibit this pathway, upregulation of this pathway could confer resistance.[1][3]
Troubleshooting Steps:
-
Assess Pathway Activation: Perform Western blot analysis to examine the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) in your resistant cell line compared to a sensitive control cell line, both with and without Peiminine treatment.
-
Co-treatment with Pathway Inhibitors: Consider co-treating the resistant cells with Peiminine and a specific inhibitor of the PI3K/Akt/mTOR pathway (e.g., LY294002 for PI3K, or Rapamycin for mTOR) to see if this restores sensitivity.
Experimental Protocol: Western Blot for PI3K/Akt/mTOR Pathway Activation
-
Cell Lysis: Lyse Peiminine-treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against total and phosphorylated Akt and mTOR overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL detection system.
Possible Cause 2: Alterations in the ROS/JNK Signaling Pathway
Peiminine can induce apoptosis and autophagy through the generation of Reactive Oxygen Species (ROS) and activation of the JNK pathway.[7][8] Cells with enhanced antioxidant capacity or dysregulated JNK signaling may be resistant.
Troubleshooting Steps:
-
Measure Intracellular ROS Levels: Use a fluorescent probe like DCFDA to quantify intracellular ROS levels in resistant and sensitive cells after Peiminine treatment via flow cytometry or fluorescence microscopy.
-
Assess JNK Activation: Perform a Western blot to check the phosphorylation status of JNK in response to Peiminine.
-
Modulate ROS/JNK Pathway: Investigate the effect of co-treatment with a JNK activator (e.g., Anisomycin) or a pro-oxidant to potentially sensitize resistant cells to Peiminine.
Experimental Protocol: Measurement of Intracellular ROS
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Peiminine Treatment: Treat cells with the desired concentration of Peiminine for the specified time.
-
DCFDA Staining: Incubate the cells with 10 µM DCFDA in serum-free media for 30 minutes at 37°C.
-
Analysis: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
Data at a Glance
Table 1: IC50 Values of Peiminine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) | Reference |
| HepG2 | Human Hepatocellular Carcinoma | 4.58 µg/mL | 24 | [2] |
| HepG2 | Human Hepatocellular Carcinoma | 4.05 µg/mL | 48 | [2] |
| HepG2 | Human Hepatocellular Carcinoma | 3.79 µg/mL | 72 | [2] |
| MCF7 | Breast Cancer | 5 µg/mL | Not Specified | [6] |
| BIU-87 | Urothelial Bladder Cancer | 710.3 µg/mL | 48 | [9] |
| EJ-1 | Urothelial Bladder Cancer | 651.1 µg/mL | 48 | [9] |
| HCT-116 | Colorectal Cancer | Dose-dependent decrease in viable cells at 50, 100, 200, and 400 µM | 48 | [4] |
Signaling Pathways and Workflows
Caption: Peiminine's multifaceted anti-cancer mechanism.
Caption: Troubleshooting workflow for Peiminine resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. | BioWorld [bioworld.com]
- 3. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation [mdpi.com]
- 4. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. Frontiers | Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]
- 8. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Potential drug-drug interactions of Peimin with CYP450 metabolized drugs
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for drug-drug interactions between Peimin and drugs metabolized by cytochrome P450 (CYP450) enzymes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of this compound on major human CYP450 enzymes?
A1: In vitro studies using human liver microsomes have demonstrated that this compound inhibits the activity of several key CYP450 enzymes. Specifically, this compound has been shown to inhibit CYP3A4, CYP2E1, and CYP2D6 in a concentration-dependent manner.[1] No significant inhibitory effects were observed for CYP1A2, CYP2A6, CYP2C8, CYP2C9, and CYP2C19 under the studied conditions.
Q2: What are the specific inhibitory values (IC50 and Ki) of this compound on these CYP450 enzymes?
A2: The inhibitory parameters of this compound against CYP3A4, CYP2E1, and CYP2D6 are summarized in the table below. These values are crucial for predicting the likelihood of in vivo drug-drug interactions.
Q3: What type of inhibition does this compound exhibit?
A3: Enzyme kinetic studies have revealed that this compound inhibits CYP3A4 in a non-competitive manner.[1] For CYP2E1 and CYP2D6, the inhibition is competitive.[1] Additionally, this compound has been shown to be a time-dependent inhibitor of CYP3A4.[1]
Q4: Are there any known interactions of this compound with drug transporters?
A4: Yes, in addition to its effects on CYP450 enzymes, this compound has been found to inhibit the activity of P-glycoprotein (P-gp). This suggests that this compound may also influence the pharmacokinetics of drugs that are substrates of this efflux transporter.
Q5: What are the clinical implications of this compound's inhibitory effects on CYP3A4, CYP2D6, and CYP2E1?
A5: The inhibition of these enzymes can lead to clinically significant drug-drug interactions.
-
CYP3A4 Inhibition: Since CYP3A4 is responsible for the metabolism of a large number of therapeutic drugs, its inhibition by this compound can lead to increased plasma concentrations of co-administered CYP3A4 substrates.[2][3] This can potentially result in adverse drug reactions or toxicity.
-
CYP2D6 Inhibition: CYP2D6 is involved in the metabolism of many antidepressants, antipsychotics, beta-blockers, and opioids.[4] Inhibition of CYP2D6 by this compound could lead to elevated levels of these drugs, increasing the risk of side effects.[5][6][7]
-
CYP2E1 Inhibition: CYP2E1 metabolizes several small molecular weight compounds, including some anesthetics and ethanol.[8][9] Inhibition of this enzyme could alter the metabolism of these substances.
Q6: How should I interpret the IC50 and Ki values in the context of potential drug-drug interactions?
A6: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of an inhibitor's potency. A lower value indicates a more potent inhibitor.[10][11] The Ki is a more specific measure of binding affinity.[10] These values, in conjunction with the expected clinical concentrations of this compound, can be used to predict the likelihood of a clinically relevant drug-drug interaction.[10][12]
Troubleshooting Guide for In Vitro Experiments
Issue 1: High variability in IC50 values for this compound's inhibition of CYP3A4.
-
Possible Cause 1: Substrate-dependent inhibition. The IC50 value for CYP3A4 inhibition can be dependent on the specific substrate used in the assay.
-
Troubleshooting Step: Ensure that the substrate concentration is at or below the Michaelis-Menten constant (Km) to obtain a more accurate IC50 value. If possible, confirm the inhibition with multiple CYP3A4 substrates.
-
-
Possible Cause 2: Microsomal protein concentration. The concentration of human liver microsomes can affect the apparent IC50 value, particularly for lipophilic compounds.
-
Troubleshooting Step: Standardize the microsomal protein concentration across all experiments. If comparing data, ensure the protein concentrations are similar.
-
-
Possible Cause 3: Time-dependent inhibition. this compound is a time-dependent inhibitor of CYP3A4, which can lead to variability if pre-incubation times are not consistent.
-
Troubleshooting Step: Implement a pre-incubation step with NADPH to assess time-dependent inhibition. Compare results with and without pre-incubation to determine the extent of time-dependent effects.
-
Issue 2: Difficulty in determining the mode of inhibition (competitive vs. non-competitive).
-
Possible Cause: Inappropriate substrate and inhibitor concentrations. The concentrations used in the enzyme kinetics study may not be optimal for distinguishing between different inhibition models.
-
Troubleshooting Step: Perform kinetic experiments with a range of substrate concentrations that bracket the Km value and multiple inhibitor concentrations. Use Lineweaver-Burk or other graphical analysis methods to visualize the mode of inhibition.
-
Issue 3: Inconsistent results between different batches of human liver microsomes.
-
Possible Cause: Inter-individual variability. Human liver microsomes are typically pooled from multiple donors, but there can still be batch-to-batch variability in enzyme expression and activity.
-
Troubleshooting Step: Characterize each new batch of microsomes with positive control inhibitors for the enzymes of interest. If possible, use a single large batch for a complete set of experiments to minimize variability.
-
Data Presentation
Table 1: In Vitro Inhibitory Effects of this compound on Human CYP450 Enzymes
| CYP450 Isoform | IC50 (µM) | Inhibition Constant (Ki) (µM) | Type of Inhibition | Time-Dependent Inhibition |
| CYP3A4 | 13.43[1] | 6.49[1] | Non-competitive[1] | Yes[1] |
| CYP2D6 | 22.46[1] | 11.95[1] | Competitive[1] | Not Reported |
| CYP2E1 | 21.93[1] | 10.76[1] | Competitive[1] | Not Reported |
| CYP1A2 | > 100 | - | - | - |
| CYP2A6 | > 100 | - | - | - |
| CYP2C8 | > 100 | - | - | - |
| CYP2C9 | > 100 | - | - | - |
| CYP2C19 | > 100 | - | - | - |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes
This protocol outlines the general procedure for determining the inhibitory effect of this compound on various CYP450 isoforms.
-
Materials:
-
This compound (various concentrations)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific CYP450 probe substrates (e.g., testosterone (B1683101) for CYP3A4, dextromethorphan (B48470) for CYP2D6, chlorzoxazone (B1668890) for CYP2E1)
-
Phosphate (B84403) buffer (pH 7.4)
-
Specific inhibitors for each isoform as positive controls
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for metabolite quantification
-
-
Procedure:
-
Prepare a stock solution of this compound and serially dilute to obtain a range of working concentrations.
-
In a 96-well plate, add phosphate buffer, HLM, and the this compound working solution (or positive control inhibitor/vehicle).
-
For time-dependent inhibition assessment, pre-incubate this mixture with the NADPH regenerating system for a defined period (e.g., 30 minutes) at 37°C. For direct inhibition, proceed to the next step without pre-incubation.
-
Initiate the metabolic reaction by adding the specific CYP450 probe substrate.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
For enzyme kinetics, perform the assay with varying concentrations of both the substrate and this compound to determine the Ki and the mode of inhibition using graphical analysis (e.g., Lineweaver-Burk plot) and non-linear regression.
-
Visualizations
References
- 1. Pharmacokinetic-pharmacodynamic consequences and clinical relevance of cytochrome P450 3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. droracle.ai [droracle.ai]
- 6. What are CYP2D6 inhibitors and how do they work? [synapse.patsnap.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. What are CYP2E1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. CYP2E1 - Wikipedia [en.wikipedia.org]
- 10. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
Technical Support Center: Enhancing Peimin Bioavailability for In Vivo Research
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the in vivo bioavailability of Peimin. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into overcoming experimental hurdles and optimizing formulations for improved systemic exposure.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with this compound and offers potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility: this compound has limited dissolution in gastrointestinal fluids.[1][2][3] Extensive first-pass metabolism: Significant metabolism in the gut wall and liver by CYP450 enzymes.[3][4] Efflux transporter activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of intestinal cells.[3][4] | Formulation Strategy: Enhance solubility and dissolution rate using advanced drug delivery systems such as Solid Lipid Nanoparticles (SLNs), Self-Emulsifying Drug Delivery Systems (SEDDS), or Cyclodextrin Inclusion Complexes.[1] These formulations can increase the surface area for dissolution and improve absorption.[1] Co-administration with inhibitors: Consider co-administration with a P-gp inhibitor like piperine (B192125) or excipients that can modulate efflux transporter activity, such as Tween 80 or Cremophor EL.[1] |
| High variability in pharmacokinetic data between individual animals. | Inconsistent dissolution: The crystalline nature of this compound can lead to variable dissolution and absorption.[1] Physiological variations: Differences in gastrointestinal tract physiology among animals.[1] Food effects: The presence of food can alter drug absorption.[3] | Formulation Strategy: Utilize amorphous solid dispersions or nanoformulations to minimize the impact of crystallinity on dissolution.[1] SEDDS can create more uniform drug release and absorption.[1] Standardize experimental conditions: Implement a consistent fasting period for all animals before dosing (e.g., overnight) to minimize food-related variability.[3] Increase the number of animals per group to improve statistical power.[3] |
| Rapid clearance and short half-life in systemic circulation. | Rapid metabolism: this compound is metabolized by cytochrome P450 enzymes, including CYP3A4, CYP2E1, and CYP2D6.[4] | Formulation Strategy: Develop controlled-release formulations to maintain therapeutic plasma concentrations for a longer duration.[3] Investigate co-administration: The co-administration of Glycyrrhiza uralensis (licorice) has been shown to prolong the half-life of this compound.[4][5] |
| Unexpected drug-drug interactions. | Inhibition of CYP enzymes: this compound can inhibit CYP3A4, CYP2E1, and CYP2D6, potentially affecting the metabolism of co-administered drugs that are substrates of these enzymes.[4] Inhibition of P-gp: this compound can inhibit P-gp, which can increase the systemic exposure of other drugs that are P-gp substrates.[4][6] | Review co-administered compounds: Carefully assess all co-administered substances for potential interactions with CYP enzymes and P-gp. Conduct in vitro interaction studies: Perform studies using human liver microsomes or Caco-2 cells to evaluate the potential for drug-drug interactions.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The primary factors are its poor aqueous solubility, which restricts its dissolution in the gastrointestinal tract, extensive first-pass metabolism by CYP450 enzymes in the gut and liver, and its potential as a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively removes the compound from intestinal cells.[2][3][4]
Q2: What are the most promising formulation strategies to improve this compound's bioavailability?
A2: Promising strategies focus on enhancing solubility and protecting against metabolism. These include:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in a solid lipid core can protect it from degradation and enhance absorption.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These mixtures of oils and surfactants form fine emulsions in the gut, increasing the solubility and absorption of lipophilic drugs like this compound.[1]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[3]
-
Nanosuspensions: Reducing the particle size of this compound increases the surface area for dissolution.[3]
Q3: How can I assess the permeability and efflux of my this compound formulation in vitro?
A3: The Caco-2 cell monolayer assay is a widely used in vitro model to predict intestinal drug absorption and identify substrates of efflux transporters like P-gp.[4] This assay involves measuring the transport of this compound across a layer of differentiated Caco-2 cells from the apical (A) to the basolateral (B) side and vice versa. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests that the compound is a substrate for active efflux.[4]
Q4: What is a standard protocol for an in vivo pharmacokinetic study of this compound in rats?
A4: A typical protocol involves:
-
Animal Acclimatization: Allow rats to acclimate for at least one week.
-
Fasting: Fast the rats overnight (around 12 hours) with free access to water before dosing.
-
Dosing: Administer the this compound formulation orally via gavage at a specific dose.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.[3]
Q5: Are there any known herbal interactions with this compound?
A5: Yes, co-administration of Glycyrrhiza uralensis (licorice) with Fritillaria thunbergii extract has been shown to decrease the Cmax and prolong the half-life of this compound, leading to more stable plasma concentrations without altering the overall bioavailability.[4]
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters of this compound from various in vivo studies.
Table 1: Pharmacokinetic Parameters of Peimine (B17214) in Rats After Oral Administration of Fritillaria thunbergii Miq. Extract
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 114.3 ± 23.5 |
| Tmax (h) | 1.8 ± 0.5 |
| AUC(0-t) (ng·h/mL) | 876.5 ± 154.2 |
| t1/2 (h) | 4.2 ± 1.1 |
| Data derived from studies on Sprague-Dawley rats. |
Table 2: Comparative Pharmacokinetics of Peimine in Rats with and without Co-administration of Glycyrrhiza uralensis Fisch. Extract
| Parameter | Fritillaria thunbergii Miq. Extract | F. thunbergii Miq. + G. uralensis Fisch. Couple Extract |
| Cmax (µg/L) | 158.31 ± 21.45 | 89.54 ± 13.67 |
| Tmax (h) | 1.75 ± 0.46 | 2.33 ± 0.52 |
| AUC(0-∞) (µg·h/L) | 1045.32 ± 187.65 | 1102.43 ± 201.89 |
| t1/2 (h) | 4.56 ± 0.98 | 7.89 ± 1.54 |
| MRT(0-∞) (h) | 7.12 ± 1.34 | 11.54 ± 2.11* |
| Statistically significant difference (p < 0.05). Data presented as mean ± SD.[5] |
Experimental Protocols
1. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of a this compound formulation.
-
Methodology:
-
Animals: Use male Sprague-Dawley rats (n=6 per group), acclimatized for at least one week.
-
Dose Formulation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose sodium) and a control.
-
Administration: Fast the rats overnight and administer the formulation via oral gavage.
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Processing: Centrifuge the blood samples at 4000 rpm for 10 minutes to obtain plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis software.[3]
-
2. In Vitro Permeability Assessment: Caco-2 Assay
-
Objective: To evaluate the intestinal permeability of this compound and assess its potential as a P-gp substrate.
-
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to form a confluent monolayer.
-
Barrier Integrity: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Permeability Experiment (Apical to Basolateral):
-
Replace the culture medium with a transport buffer.
-
Add the this compound solution to the apical (A) chamber.
-
Collect samples from the basolateral (B) chamber at predetermined time intervals.
-
-
Permeability Experiment (Basolateral to Apical):
-
Add the this compound solution to the basolateral (B) chamber.
-
Collect samples from the apical (A) chamber at the same time intervals.
-
-
Quantification: Determine the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp). The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if this compound is a substrate for active efflux. A ratio greater than 2 is indicative of active efflux.[4]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Peimine, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative pharmacokinetic studies of peimine and peiminine in rat plasma by LC-MS-MS after oral administration of Fritillaria thunbergii Miq. and Fritillaria thunbergii Miq. - Glycyrrhiza uralensis Fisch. couple extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic interaction between peimine and paeoniflorin in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Off-Target Effects of Peiminine in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent off-target effects of Peiminine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of Peiminine?
A1: Peiminine is primarily recognized as an inhibitor of the PI3K-Akt signaling pathway.[1] It has been demonstrated to downregulate this pathway, which can lead to decreased cell proliferation and an increase in apoptosis in cancer cells.[1] Molecular docking studies have suggested a high binding affinity of Peiminine to PIK3CG, a key protein in the PI3K-Akt pathway.[1]
Q2: What are the known and potential off-target effects of Peiminine?
A2: While the primary target of Peiminine is the PI3K-Akt pathway, it has been reported to affect other signaling pathways, which could be considered off-target effects. These include the MAPK, NF-κB, and Wnt/β-catenin signaling pathways.[1] Furthermore, computational docking studies predict that Peiminine may also bind to other kinases, including SRC, JAK3, and CDK2, which could lead to off-target cytotoxicity.[1] A related compound, Peimine, has been shown to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs) and voltage-gated ion channels, suggesting that Peiminine may have similar activities.[1]
Troubleshooting Guide
Issue 1: Unexpected Phenotypes Observed
Symptom: Your cells are exhibiting phenotypes that are not typically associated with the inhibition of the PI3K-Akt pathway.
Possible Cause: This may be a result of one or more off-target effects of Peiminine.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform Pathway Analysis | Use techniques like western blotting or proteomic screens to investigate the activity of known off-target pathways such as MAPK, NF-κB, and Wnt/β-catenin.[1] |
| 2 | Validate Off-Target Engagement | Confirm the interaction of Peiminine with suspected off-target proteins using methods like kinase profiling or cellular thermal shift assays (CETSA). |
| 3 | Use a Structurally Unrelated Inhibitor | Treat cells with a different PI3K inhibitor that has a distinct chemical structure to see if it produces the same phenotype. If the phenotype is not replicated, it is more likely an off-target effect of Peiminine.[1] |
| 4 | Rescue Experiment | Attempt to rescue the phenotype by overexpressing a downstream component of the PI3K-Akt pathway. If the phenotype is not reversed, it is likely due to off-target effects.[1] |
Issue 2: High Cytotoxicity at Low Concentrations
Symptom: Significant cell death is observed at concentrations where the on-target effect on the PI3K-Akt pathway is expected to be minimal.
Possible Cause: This could be indicative of off-target toxicity, potentially through inhibition of other critical kinases like SRC, JAK3, or CDK2.[1]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Concentration and Exposure Time | Conduct a dose-response matrix experiment, varying both the concentration of Peiminine and the incubation time to identify a therapeutic window that maximizes on-target effects while minimizing toxicity.[2] |
| 2 | Test in Different Cell Lines | The expression of off-target proteins can vary between cell lines. Testing in multiple cell lines can help determine if the observed toxicity is cell-type specific.[2] |
| 3 | Co-treatment with Inhibitors | If a specific off-target pathway is identified as the source of toxicity, consider co-treatment with a specific inhibitor for that pathway to see if it mitigates the cytotoxic effects.[2] |
Issue 3: Inconsistent Results Between Experiments
Symptom: You are observing high variability in your experimental results when using Peiminine.
Possible Cause: Inconsistent results can arise from reagent variability, changes in cell culture conditions, or compound instability.[2]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Proper Compound Handling | Prepare single-use aliquots of Peiminine to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] |
| 2 | Standardize Cell Culture | Maintain consistent cell passage numbers, seeding densities, and media composition across all experiments to reduce biological variability.[2] |
| 3 | Assess Compound Stability | Use analytical methods like High-Performance Liquid Chromatography (HPLC) to determine the stability of Peiminine in your specific cell culture media and experimental conditions over time.[2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for assessing potential off-target cytotoxicity of Peiminine.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density for your cell line to ensure they are in the logarithmic growth phase during the assay. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Peiminine. A broad range of concentrations is recommended to generate a complete dose-response curve. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells with Peiminine for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Western Blotting for Pathway Analysis
This protocol is for determining if Peiminine affects the phosphorylation status of key proteins in on-target (PI3K/Akt) and potential off-target (e.g., MAPK) signaling pathways.
-
Cell Lysis: After treating cells with Peiminine for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: On-target signaling pathway of Peiminine.
Caption: Experimental workflow to identify off-target effects.
Caption: Troubleshooting decision-making for off-target effects.
References
Optimizing Electrophysiology Buffer Conditions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for successful electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: My gigaohm seal is unstable or difficult to obtain. What are the likely buffer-related causes?
A1: An unstable or poor seal is a common issue. Check the following buffer parameters:
-
Osmolarity: The osmolarity of your external solution should be appropriate for the cells you are using, typically in the range of 285-315 mOsm.[1] Mismatched osmolarity can cause cells to shrink or swell, making seal formation difficult.
-
pH: Ensure the pH of all your solutions is correct and stable.[2] Standard physiological pH is around 7.4 for the external solution and 7.2 for the internal solution.[3]
-
Purity of Water and Reagents: Use high-purity water and fresh, high-quality reagents to prepare your buffers. Impurities can interfere with seal formation.
-
Filtration: Filter your solutions to remove any particulate matter that could obstruct the pipette tip.
Q2: I'm observing a high and noisy baseline current. How can my buffers be contributing to this?
A2: A noisy baseline can originate from several sources related to your solutions:
-
Junction Potential: An offset potential can arise at the interface of the pipette and bath solutions due to differing ion compositions. While this doesn't directly cause noise, an unstable junction potential can. Ensure a stable and clean reference electrode.
-
Solution Grounding: Ensure your bath solution is adequately grounded.
-
Reagent Stability: Some reagents can degrade over time or when exposed to light, potentially introducing electroactive contaminants. Prepare fresh solutions regularly.
Q3: The whole-cell configuration is rupturing immediately or is lost quickly. What should I check in my solutions?
A3: Rapid loss of the whole-cell configuration can be due to improper internal solution composition:
-
Osmolarity: The internal solution's osmolarity should be slightly lower than or equal to the external solution to ensure cell health.[2]
-
Toxicity: High concentrations of certain drugs or compounds in your internal or external solution can be toxic to the cells, leading to membrane instability.[3] If testing a new compound, consider starting with a lower concentration.
-
Calcium Levels: Incorrect free calcium concentration in the internal solution can activate calcium-dependent proteases and other enzymes that can degrade the cell from within. Use a calcium buffer like EGTA or BAPTA.
Troubleshooting Guides
Problem 1: Difficulty Achieving a Gigaohm Seal
| Potential Cause | Troubleshooting Step |
| Incorrect Osmolarity | Measure the osmolarity of your external solution. Adjust with sucrose (B13894) or mannitol (B672) if needed to be within the 285-315 mOsm range.[1] |
| Incorrect pH | Verify the pH of your external solution is stable at ~7.4.[2][3] |
| Particulates in Solution | Filter all solutions through a 0.22 µm filter before use. |
| Poor Reagent Quality | Prepare fresh solutions using high-purity water and analytical grade reagents. |
Problem 2: Unstable Whole-Cell Recording
| Potential Cause | Troubleshooting Step |
| Osmotic Imbalance | Check that the internal solution osmolarity is isotonic or slightly hypotonic relative to the external solution. |
| Ionic Imbalance | Ensure the major ionic components of your internal solution (e.g., K-gluconate, CsF) are at appropriate physiological concentrations. |
| Cellular "Run-down" | Include ATP and GTP in your internal solution to support cellular metabolism and prevent channel run-down. |
| Compound Toxicity | If testing a drug, perform a dose-response curve and start with lower concentrations to rule out cytotoxicity.[3] |
Standard Electrophysiology Buffer Compositions
The following tables provide examples of commonly used external and internal solutions for whole-cell patch-clamp recordings. Concentrations are in mM unless otherwise stated.
Table 1: Standard Artificial Cerebrospinal Fluid (aCSF) - External Solution
| Component | Concentration (mM) |
| NaCl | 125 |
| KCl | 2.5 |
| CaCl₂ | 2.5 |
| MgCl₂ | 1.3 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 26 |
| Glucose | 15 |
| pH | 7.4 (with 95% O₂ / 5% CO₂) |
| Osmolarity | ~310 mOsm |
This composition is a starting point and may need to be adjusted based on the specific cell type and experimental goals.[4]
Table 2: Standard K-Gluconate Based Internal Solution
| Component | Concentration (mM) |
| K-Gluconate | 120 |
| KCl | 10 |
| HEPES | 10 |
| EGTA | 10 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| pH | 7.2 (with KOH) |
| Osmolarity | ~290 mOsm |
Cesium (Cs+) can be substituted for Potassium (K+) to block potassium channels.[3]
Experimental Protocols
Protocol 1: Preparation and Validation of Buffer Solutions
-
Reagent Preparation: Use high-purity (≥18 MΩ·cm) water. Weigh all salts using a calibrated analytical balance.
-
Solution Mixing: Dissolve salts one by one, ensuring each is fully dissolved before adding the next. For aCSF, bubble with 95% O₂ / 5% CO₂ while mixing and before use to maintain pH.
-
pH Adjustment: Adjust the pH of the final solution using appropriate acids or bases (e.g., NaOH/HCl for HEPES-buffered solutions, CsOH/KOH for internal solutions).[3]
-
Osmolarity Measurement: Use an osmometer to measure the final osmolarity. Adjust with a non-ionic substance like sucrose or mannitol if necessary.
-
Filtration and Storage: Filter the solution through a 0.22 µm syringe filter. Store at 4°C for up to one week, though fresh preparation is always recommended.
Visual Guides
Caption: Workflow for preparing electrophysiology buffer solutions.
Caption: Logical steps for troubleshooting an unstable gigaohm seal.
References
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Peimin and its derivatives (such as Peiminine) in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What are this compound and Peiminine, and what is their primary mechanism of action in cancer cells?
This compound and its closely related isosteroidal alkaloid, Peiminine, are natural compounds extracted from the bulbs of Fritillaria species.[1] They have demonstrated significant anti-cancer properties across various malignancies.[2][3] Their primary mechanisms of action include:
-
Induction of Apoptosis: this compound and Peiminine can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[4] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[2]
-
Induction of Autophagy: Peiminine, in particular, has been shown to induce autophagic cell death in certain cancer types, such as colorectal carcinoma.[3]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G0/G1 or G2/M phases.[5]
-
Inhibition of Metastasis: this compound has been observed to inhibit cancer cell migration by regulating pathways such as the Wnt/β-catenin pathway.[5]
Q2: Which signaling pathways are known to be modulated by this compound and Peiminine?
This compound and Peiminine exert their anti-cancer effects by modulating several critical signaling pathways[6]:
-
PI3K/Akt/mTOR Pathway: Inhibition of this central pathway, which regulates cell growth and survival, has been observed in various cancers, leading to decreased proliferation and increased apoptosis.[2][7]
-
ROS/JNK Signaling Pathway: Peiminine can induce the production of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, leading to apoptosis and autophagy.[7]
-
Ca²⁺/CaMKII/JNK Pathway: Peimine can disrupt intracellular calcium homeostasis, leading to the activation of the CaMKII/JNK pathway and subsequent apoptosis.[3]
-
Wnt/β-catenin Pathway: Peiminine has been shown to suppress this pathway, which is crucial for cell proliferation and epithelial-mesenchymal transition (EMT), by promoting the degradation of β-catenin.[8]
-
MAPK/STAT3/NF-κB Pathway: Peimine can modulate these pathways by promoting the accumulation of ROS.[5]
Q3: What is the recommended solvent and storage condition for this compound/Peiminine?
For in vitro experiments, this compound and Peiminine are typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the assay should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6]
-
Powder: Store at -20°C for long-term stability.[1]
-
Stock Solutions: Aliquot and store at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year) to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
This guide addresses common unexpected results and provides step-by-step troubleshooting advice for your this compound-related cell viability assays.
Q4: I am observing lower-than-expected or no cytotoxicity with this compound/Peiminine. What are the possible causes and solutions?
This is a common issue that can arise from several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no cytotoxicity.
-
Compound Integrity and Purity: Ensure the this compound/Peiminine used is of high purity. Lower purity can introduce inactive components, leading to reduced efficacy.[1]
-
Concentration Verification: Double-check all calculations for stock solution preparation and serial dilutions. Errors in calculation can lead to lower-than-intended final concentrations.
-
Cell Health and Passage Number: Use healthy, low-passage number cells. Cells at high passage numbers can exhibit altered sensitivity to drugs.[6] Ensure cells are free from contamination, such as mycoplasma.
-
Solvent Effects: Confirm that the final concentration of the solvent (e.g., DMSO) is not affecting cell viability. Always include a vehicle-only control in your experiments.[1]
-
Assay Protocol: Review the incubation time. A longer exposure to this compound/Peiminine generally results in a lower IC50 value.[6] Also, ensure the correct wavelength is used for absorbance reading (e.g., 570 nm for MTT assay).[7]
Q5: My cell viability results are highly variable between replicates. What could be the cause?
High variability can obscure the true effect of your compound. Here are common culprits and solutions:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Pipetting up and down gently before aliquoting into wells can help.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. It's best to avoid using the outer wells for critical experiments and instead fill them with sterile PBS or media.
-
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT assay): Ensure complete dissolution of the formazan crystals by adding a sufficient volume of solubilization solution (e.g., DMSO) and mixing thoroughly.[9]
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique.
Q6: I'm observing over 100% cell viability in some of my treatment groups compared to the control. What does this mean?
This surprising result can be due to several factors:
-
Increased Metabolic Activity: The compound might be stimulating cellular metabolism or mitochondrial activity without an actual increase in cell number.
-
Cell Proliferation: At very low concentrations, some compounds can paradoxically stimulate cell proliferation, a phenomenon known as hormesis.[10][11]
-
Assay Interference: As natural products, this compound and its derivatives could potentially interfere with the assay reagents. For example, some compounds can directly reduce the MTT reagent, leading to a false-positive signal.[12] To test for this, include a control well with the compound and media but no cells.
-
Uneven Cell Seeding: Fewer cells in the control wells compared to the treatment wells can lead to this artifact.
Q7: The dose-response curve for this compound/Peiminine is not a classic sigmoidal shape (e.g., it is U-shaped). How should I interpret this?
A non-sigmoidal dose-response curve, such as a U-shaped curve, can indicate complex biological responses.[13]
-
Hormesis: As mentioned above, low doses may be stimulatory while high doses are inhibitory.
-
Compound Solubility: At high concentrations, this compound/Peiminine may precipitate out of the solution, leading to a lower effective concentration and an apparent increase in viability. Visually inspect the wells for any precipitation.[1]
-
Off-Target Effects: At different concentrations, the compound may be hitting different cellular targets, leading to a complex dose-response.
If you observe a non-sigmoidal curve, it is important to carefully document the observation and consider performing additional assays to understand the underlying mechanism.
Data Presentation
Table 1: Reported IC50 Values of Peiminine in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Assay Used |
| H1299 | Non-small cell lung cancer | 97.4 | 24 | MTT |
| MG-63 | Osteosarcoma | Not specified, but significant inhibition at 100 & 200 µM | 48 | CCK-8 |
| Saos-2 | Osteosarcoma | Not specified, but significant inhibition at 100 & 200 µM | 48 | CCK-8 |
| PC-3 | Prostate Cancer | Not specified, but dose-dependent impairment | 24, 48, 72 | CCK-8 |
| DU-145 | Prostate Cancer | Not specified, but dose-dependent impairment | 24, 48, 72 | CCK-8 |
| LNCaP | Prostate Cancer | Not specified, but dose-dependent impairment | 24, 48, 72 | CCK-8 |
| HCT-116 | Colorectal Cancer | Dose-dependent decrease in viable cells | 48 | Not specified |
| BIU-87 | Urothelial Bladder Cancer | 710.3 µg/mL | 48 | Not specified |
| EJ-1 | Urothelial Bladder Cancer | 651.1 µg/mL | 48 | Not specified |
| MCF-7 | Breast Cancer | Decreased with increasing concentration | Not specified | CCK-8 |
| MDA-MB-231 | Breast Cancer | Decreased with increasing concentration | Not specified | CCK-8 |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, passage number, and specific assay protocol. This table should be used as a reference for designing initial dose-response studies.[6]
Experimental Protocols
Detailed Methodology: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability upon treatment with this compound/Peiminine using the MTT assay.
Caption: General experimental workflow for an MTT assay.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound/Peiminine in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same final DMSO concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathway Diagrams
Caption: Peiminine's inhibitory effect on the PI3K/Akt/mTOR pathway.
Caption: Peimine's modulation of the Wnt/β-catenin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 10. U-shaped dose-responses in biology, toxicology, and public health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. U-shaped dose response in behavioral pharmacology: historical foundations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Long-Term Storage and Handling of Peimin and Peiminine
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the long-term storage, handling, and troubleshooting of experiments involving Peimin and Peiminine.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid this compound and Peiminine powder?
For long-term stability, both this compound and Peiminine powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, the compounds can remain stable for up to three years.[1] Some suppliers may recommend storage at 0-10°C for shorter periods.[1]
Q2: How should I prepare and store stock solutions of this compound and Peiminine?
It is recommended to prepare concentrated stock solutions in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[1][2] To ensure stability and prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use vials.[1][2] For long-term storage of up to one year, these aliquots should be kept at -80°C. For short-term storage of up to one month, -20°C is suitable.[1][2]
Q3: Are this compound and Peiminine sensitive to light?
While steroidal alkaloids are generally stable, it is good laboratory practice to protect this compound and Peiminine solutions from light exposure, especially during long-term storage and experiments.[2] To minimize the potential for photodegradation, store solutions in amber vials or wrap containers in aluminum foil.[2]
Q4: What is the stability of this compound and Peiminine in aqueous solutions and cell culture media?
This compound and Peiminine have limited solubility in aqueous solutions, which can lead to precipitation and inconsistent results.[1] It is advisable to prepare fresh dilutions from a DMSO stock solution for each experiment. The stability of these compounds in cell culture media can be influenced by the specific components of the media and the incubation conditions. For long-duration experiments, consider replenishing the compound in the medium to maintain a consistent concentration.[2]
Q5: How do pH fluctuations affect the stability of this compound and Peiminine?
While specific data on the pH-dependent stability of this compound is limited, a study on Peiminine suggests stability at an alkaline pH of 10.10 for the duration of an HPLC run.[2] However, for long-term storage of aqueous solutions, a neutral to slightly acidic pH is generally recommended for many alkaloids to prevent potential hydrolysis.[2] It is crucial to determine the optimal pH for your specific experimental conditions.
Data on Storage and Stability
The following tables summarize the recommended storage conditions and stability data for this compound and Peiminine.
Table 1: Recommended Long-Term Storage Conditions
| Form | Compound | Temperature | Duration | Additional Notes |
| Powder | This compound & Peiminine | -20°C | Up to 3 years | Store in a dry, dark place.[1] |
| Stock Solution (in DMSO) | This compound & Peiminine | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1][2] |
| Stock Solution (in DMSO) | This compound & Peiminine | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][2] |
Table 2: Stability of this compound and Peiminine in a Biological Matrix (A549 Cell Lysates)
| Condition | Duration | Temperature | Stability (Accuracy %) |
| Short-term | 24 hours | 4°C (Autosampler) | Within ±15% of nominal concentration |
| Long-term | 30 days | -80°C | Within ±15% of nominal concentration |
| Freeze-thaw Cycles | 3 cycles | -20°C to 25°C | Within ±15% of nominal concentration |
This data, from a study on A549 cell lysates, provides insight into the general stability of the compounds in a biological matrix.[3]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays (e.g., MTT, viability assays).
Caption: A decision tree for troubleshooting inconsistent experimental results.
-
Potential Cause: Poor solubility of this compound and Peiminine in aqueous media can lead to precipitation and inconsistent effective concentrations.[1]
-
Recommended Solution:
-
Always prepare fresh dilutions from a high-concentration DMSO stock solution immediately before use.
-
Visually inspect for any precipitates after dilution into your aqueous buffer or cell culture medium.
-
If precipitation occurs, consider lowering the final concentration or using a small amount of a biocompatible surfactant.
-
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis.
-
Potential Cause: Degradation of the compound due to improper storage or handling, such as exposure to light, extreme pH, or multiple freeze-thaw cycles.[2]
-
Recommended Solution:
-
Analyze a freshly prepared standard solution to confirm the retention time of the intact compound.
-
Review your sample preparation and storage procedures to identify any potential sources of degradation.
-
If degradation is suspected, it is advisable to use a fresh vial of the compound and prepare new stock solutions.
-
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Materials:
-
This compound or Peiminine powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the vial of the powdered compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of powder and transfer it to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the vial vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for assessing the stability of this compound and Peiminine.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mmol/L ammonium (B1175870) bicarbonate adjusted to pH 10.10 with ammonia (B1221849) solution).
-
Flow Rate: 1.0 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD) or UV detector.
-
-
Procedure:
-
Prepare a standard solution of the compound of known concentration.
-
Subject aliquots of the standard solution to various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal).
-
Analyze the stressed samples and an unstressed control sample by HPLC.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point to determine the degradation kinetics.
-
Signaling Pathways
This compound and Peiminine Anti-inflammatory Signaling Pathway
This compound and Peiminine have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
References
Technical Support Center: Managing Peiminine Cytotoxicity in Non-Cancerous Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing the cytotoxic effects of Peiminine, an active alkaloid with known anti-cancer properties, in non-cancerous cell lines. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of Peiminine in non-cancerous cell lines?
A1: Peiminine has demonstrated selective cytotoxicity, with significantly lower toxicity towards non-cancerous cells compared to cancerous cells. For instance, in the normal human prostate epithelial cell line RWPE-1, Peiminine at concentrations below 40 µM showed no significant impact on cell viability after 24 hours of incubation[1]. However, cytotoxicity can be cell-line dependent and influenced by experimental conditions.
Q2: What are the primary signaling pathways affected by Peiminine that might contribute to cytotoxicity?
A2: Peiminine's biological activity, including its cytotoxic effects, is primarily mediated through the modulation of several key signaling pathways. Understanding these pathways can help in designing experiments and troubleshooting unexpected cytotoxicity. The main pathways include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a primary mechanism of Peiminine's anti-cancer effects and can also influence cell survival in non-cancerous cells[2].
-
Wnt/β-catenin Pathway: Peiminine has been shown to inhibit this pathway, which is crucial for cell proliferation and differentiation[1].
-
ROS/JNK Pathway: Peiminine can induce the production of reactive oxygen species (ROS) and activate the JNK signaling pathway, which can lead to apoptosis[2].
Q3: How can I minimize the solvent-induced cytotoxicity when preparing Peiminine solutions?
A3: Peiminine is often dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO can be toxic to cells. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is consistent across all wells and does not exceed a non-toxic level, which is typically below 0.5%[3]. Always include a vehicle control (cells treated with the solvent at the same final concentration as the Peiminine-treated cells) in your experiments to account for any solvent-related effects.
Q4: My non-cancerous cells are showing higher than expected cytotoxicity. What are the initial troubleshooting steps?
A4: If you observe unexpected cytotoxicity, consider the following:
-
Verify Compound Concentration: Double-check all calculations for stock solutions and dilutions.
-
Assess Compound Purity: Impurities in the Peiminine sample could contribute to toxicity.
-
Check Cell Health and Passage Number: Use healthy, low-passage cells for your experiments, as cells can become more sensitive with repeated passaging.
-
Optimize Cell Seeding Density: Low cell densities can make cells more susceptible to cytotoxic agents. Ensure a consistent and optimal seeding density.
-
Evaluate Incubation Time: Cytotoxicity is often time-dependent. Consider reducing the incubation time to see if it mitigates the toxic effects.
Q5: Are there any strategies to protect my non-cancerous cells from Peiminine-induced cytotoxicity?
A5: Yes, several strategies can be explored. Since Peiminine can induce ROS production, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help mitigate cytotoxicity. Additionally, optimizing the treatment duration and concentration are key to minimizing off-target effects in non-cancerous cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High cytotoxicity in non-cancerous cells at low Peiminine concentrations. | - Cell line hypersensitivity.- Sub-optimal cell culture conditions (e.g., low seeding density).- Contamination of Peiminine stock or cell culture. | - Perform a dose-response curve to determine the precise IC50 for your specific non-cancerous cell line.- Increase the initial cell seeding density.- Test a fresh batch of Peiminine and ensure aseptic techniques. |
| Inconsistent cytotoxicity results between experiments. | - Variation in cell passage number.- Inconsistent incubation times.- Instability of Peiminine in culture medium. | - Use cells within a narrow passage number range for all experiments.- Strictly adhere to standardized incubation times.- Prepare fresh Peiminine dilutions for each experiment. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | - Different assays measure different cellular endpoints (metabolic activity vs. membrane integrity).- Peiminine may have a cytostatic (inhibiting proliferation) rather than a cytotoxic (cell-killing) effect at certain concentrations. | - Use multiple cytotoxicity assays to get a comprehensive view of the cellular response.- Perform a cell proliferation assay (e.g., cell counting) to distinguish between cytotoxic and cytostatic effects. |
| Morphological changes in cells even at non-toxic concentrations. | - Peiminine may be affecting cellular pathways that regulate cell morphology without inducing cell death. | - Document morphological changes using microscopy.- Investigate the effect of Peiminine on the expression of cytoskeletal proteins. |
Quantitative Data
Table 1: Cytotoxicity of Peiminine in a Non-Cancerous Human Cell Line
| Cell Line | Cell Type | Treatment Duration (hours) | Concentration (µM) | Effect on Cell Viability | Reference |
| RWPE-1 | Normal Human Prostate Epithelial | 24 | < 40 | No significant impact | [1] |
Table 2: IC50 Values of Peiminine in Various Human Cancer Cell Lines (for comparison)
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| H1299 | Non-small cell lung cancer | 97.4 | Not Specified | [2] |
| MG-63 | Osteosarcoma | >100 | 48 | [2] |
| Saos-2 | Osteosarcoma | >100 | 48 | [2] |
| HCT-116 | Colorectal carcinoma | ~200-400 | Not Specified | [2] |
| HepG2 | Hepatocellular carcinoma | 4.58 µg/mL | 24 | [4][5][6] |
| HeLa | Cervical Cancer | 4.89 µg/mL | 24 | [5] |
| SW480 | Colon Cancer | 5.07 µg/mL | 24 | [5] |
| BIU-87 | Urothelial bladder cancer | 710.3 µg/mL | 48 | [7] |
| EJ-1 | Urothelial bladder cancer | 651.1 µg/mL | 48 | [7] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of Peiminine using MTT Assay
This protocol outlines the steps to assess the effect of Peiminine on the viability of non-cancerous cell lines.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
Peiminine
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of Peiminine in DMSO. Make serial dilutions of Peiminine in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared Peiminine dilutions. Include wells for untreated cells (medium only) and vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the Peiminine concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Protocol 2: Mitigating Peiminine-Induced Cytotoxicity with an Antioxidant
This protocol describes a method to assess whether an antioxidant can reduce Peiminine-induced cytotoxicity, which may be mediated by ROS.
Materials:
-
Same as Protocol 1
-
N-acetylcysteine (NAC) or another antioxidant
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Co-treatment Preparation: Prepare Peiminine dilutions as described in Protocol 1. Separately, prepare solutions of the antioxidant (e.g., NAC) in complete culture medium at various concentrations.
-
Cell Treatment:
-
Control Groups: Untreated cells, vehicle control, and cells treated with the antioxidant alone.
-
Peiminine Group: Cells treated with various concentrations of Peiminine.
-
Co-treatment Group: Cells treated with various concentrations of Peiminine in combination with a fixed, non-toxic concentration of the antioxidant.
-
-
Incubation, MTT Assay, and Data Analysis: Follow steps 4-8 from Protocol 1.
-
Comparison: Compare the cell viability in the Peiminine-treated groups with the co-treatment groups to determine if the antioxidant provides a protective effect.
Visualizations
Caption: Key signaling pathways modulated by Peiminine.
Caption: General workflow for assessing Peiminine cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Peiminine suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The effects and mechanism of peiminine-induced apoptosis in human hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Time-Dependent Effects of Peimin on Ion Channel Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the time-dependent effects of Peimin on ion channel activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which ion channels is it known to affect?
This compound (also known as verticine) is a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, which are used in traditional Chinese medicine.[1][2][3][4] Research has shown that this compound modulates the activity of several types of ion channels, primarily through inhibition. These include:
-
Voltage-Gated Sodium Channels: Specifically Nav1.7.[1][2][3]
-
Voltage-Gated Potassium Channels: Including Kv1.3 and hERG (human Ether-à-go-go-Related Gene) channels.[1][2][3][5]
-
Ligand-Gated Ion Channels: Notably muscle-type nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][3][4]
Q2: What are the characteristic time-dependent effects of this compound on these ion channels?
The inhibitory effects of this compound are often not instantaneous and can depend on the state of the ion channel, which is influenced by time and membrane voltage. Key time-dependent characteristics include:
-
Use-Dependent Inhibition: For channels like Nav1.7, the inhibitory effect of this compound increases with the frequency of channel activation.[1][3] This means that the more the channel opens and closes, the more pronounced the block becomes.
-
Enhanced Inactivation: this compound can promote the transition of ion channels, such as hERG, into a non-conducting inactivated state.[1][5] This effect develops over time in the presence of the compound.
-
Enhanced Desensitization: In the case of nAChRs, this compound can accelerate the decay of the current, indicating an enhancement of receptor desensitization.[1][3]
-
Time-Dependent Cellular Uptake: The concentration of this compound inside the cell can increase over time, which may influence its effects on intracellular targets or ion channels embedded in intracellular membranes.[6]
Q3: How does the voltage-dependence of this compound's action relate to its time-dependent effects?
The voltage-dependence of this compound's block is closely linked to its time-dependent effects, particularly for voltage-gated ion channels. For instance, the inhibition of nAChRs by this compound is voltage-dependent, suggesting an open-channel block where this compound enters and occludes the pore when the channel is open.[1][3] Since the opening of these channels is governed by membrane voltage, the development of the block over time is inherently linked to the voltage protocol used in the experiment.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound's effect on a specific ion channel.
-
Possible Cause 1: Different experimental timings.
-
Suggestion: The IC50 for this compound can differ depending on when the current is measured (e.g., peak vs. steady-state) due to time-dependent mechanisms like enhanced desensitization or inactivation. For example, the IC50 for this compound on nAChRs is approximately 3 µM for the peak current but drops to around 1 µM for the steady-state current.[1] Ensure you are using a consistent time point for your measurements across experiments.
-
-
Possible Cause 2: Use-dependence of the block.
-
Possible Cause 3: Pre-incubation time.
Problem 2: The observed block by this compound is not readily reversible.
-
Possible Cause: Slow washout or complex binding kinetics.
-
Suggestion: this compound may have a slow off-rate from the channel. Extend the washout period and monitor for recovery over a longer duration. It is also possible that at higher concentrations, this compound's interaction with the lipid membrane or cellular uptake contributes to a slower washout.
-
Problem 3: Difficulty in distinguishing between open-channel block and enhanced inactivation.
-
Possible Cause: Overlapping kinetic effects.
-
Suggestion: Design specific voltage protocols to isolate these mechanisms. To test for open-channel block, assess the voltage-dependence of the block.[1][3] To investigate effects on inactivation, use protocols that measure the rate of entry into and recovery from inactivation.[5] Comparing the effects of this compound on channel mutants with altered inactivation gating can also be informative.[7]
-
Data Presentation
Table 1: Summary of this compound's Inhibitory Effects on Various Ion Channels
| Ion Channel | Cell Type | IC50 (µM) | Key Characteristics of Inhibition | Reference(s) |
| hERG | HEK293 | 44 | Promotes channel inactivation | [1][5] |
| hERG | HEK293 | 26.1 ± 3.5 | Preferential binding to open or inactivated states | [7] |
| Nav1.7 | HEK293 | 47 | Use-dependent | [1] |
| nAChR (peak) | Xenopus oocytes | ~3 | Non-competitive, open-channel block, enhances desensitization | [1][3] |
| nAChR (steady-state) | Xenopus oocytes | ~1 | Non-competitive, open-channel block, enhances desensitization | [1][3] |
| Kv1.2 | HEK293 | 472 | - | [1] |
| Kv1.3 | HEK293 | 354 (142 at 150ms post-peak) | - | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of this compound Effects on hERG Channels
This protocol is a generalized procedure based on methodologies described in the cited literature.[5][7]
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the hERG channel in appropriate media.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects.
-
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) on a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
-
Voltage Protocol for hERG Current Elicitation:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 3 seconds to elicit the characteristic hERG tail current, which is used for quantifying the channel activity.
-
Repeat this protocol at a regular interval (e.g., every 15 seconds).
-
-
Drug Application:
-
After obtaining a stable baseline recording of the hERG current for several minutes, switch the perfusion to an external solution containing the desired concentration of this compound.
-
Continue recording until the inhibitory effect of this compound reaches a steady state.
-
To test for reversibility, perfuse the cell with the control external solution (washout).
-
-
Data Analysis:
-
Measure the peak amplitude of the tail current at -50 mV in the absence (control) and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for patch-clamp analysis of this compound's effects.
Caption: Time- and state-dependent inhibitory mechanisms of this compound on ion channels.
References
- 1. Peimine, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peimine, a main active ingredient of Fritillaria, exhibits anti-inflammatory and pain suppression properties at the cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peimine, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peimine inhibits hERG potassium channels through the channel inactivation states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hERG Channel Blockade and Antagonistic Interactions of Three Steroidal Alkaloids from Fritillaria Species - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Peimin and Peiminine: A Comparative Analysis of Their Anti-inflammatory Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of two prominent isosteroidal alkaloids, Peimin and Peiminine, derived from the bulbs of Fritillaria species. This analysis is supported by experimental data on their mechanisms of action and efficacy in various preclinical models.
This compound and Peiminine are two of the major bioactive compounds found in Fritillariae Thunbergii Bulbus, a traditional Chinese medicine used for centuries to treat respiratory ailments.[1] Modern pharmacological studies have confirmed their significant anti-inflammatory activities, making them promising candidates for the development of new therapeutic agents.[1][2] This guide delves into a comparative analysis of their effects on key inflammatory pathways and mediators.
Quantitative Comparison of Anti-inflammatory Activity
Direct comparative studies providing IC50 values for this compound and Peiminine under identical experimental conditions are limited. However, data from various studies using different models of inflammation offer insights into their relative potency. One study directly compared the effects of this compound and Peiminine at a concentration of 25 µg/mL on pro-inflammatory cytokine mRNA expression in LPS-stimulated RAW 264.7 macrophages.
| Compound | Concentration | Cell Line | Inflammatory Stimulus | Target | Effect |
| This compound | 25 µg/mL | RAW 264.7 | LPS (1 µg/mL) | IL-1β mRNA | Significant Inhibition[3] |
| IL-6 mRNA | Significant Inhibition[3] | ||||
| TNF-α mRNA | Significant Inhibition[3] | ||||
| Peiminine | 25 µg/mL | RAW 264.7 | LPS (1 µg/mL) | IL-1β mRNA | Significant Inhibition[3] |
| IL-6 mRNA | Significant Inhibition[3] | ||||
| TNF-α mRNA | Significant Inhibition[3] | ||||
| Peimine | 0-25 mg/L | RAW 264.7 | LPS | TNF-α, IL-6, IL-1β | Significant Inhibition[4] |
| IL-10 | Increased Production[4] | ||||
| Peiminine | Not specified | Acetic acid-induced ulcerative colitis in mice | Acetic Acid | NO, MPO, IL-1β, IL-6, TNF-α | Reduced Levels[5] |
| Peimine | 100 µg/mL | A549 | TNF-α | IL-8, MMP-9 | Trend of inhibition; less effective than the combination with Peiminine[2] |
| Peiminine | 100 µg/mL | A549 | TNF-α | IL-8, MMP-9 | Trend of inhibition; less effective than the combination with Peimine[2] |
Note: The data presented above are compiled from different studies and a direct comparison of potency should be made with caution due to variations in experimental conditions.
Experimental Protocols
The anti-inflammatory effects of this compound and Peiminine have been evaluated using various in vitro and in vivo models. Below are summaries of common experimental protocols.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol is widely used to screen for the anti-inflammatory activity of compounds.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or Peiminine for a specific duration (e.g., 1 hour).
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of, for example, 1 µg/mL, and incubated for a set period (e.g., 24 hours).
-
Assessment of Inflammatory Markers:
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression Analysis: The mRNA expression levels of inflammatory mediators are determined by quantitative real-time PCR (qRT-PCR).
-
Western Blot Analysis: The protein expression and phosphorylation status of key signaling molecules (e.g., NF-κB p65, IκBα, p38, ERK, JNK) are analyzed by Western blotting to elucidate the mechanism of action.
-
References
- 1. Synergistic anti-inflammatory effects of peimine, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Peimin versus Cisplatin: A Comparative Analysis in Lung Cancer Cells
A Head-to-Head Examination of Efficacy and Cellular Mechanisms for Researchers and Drug Development Professionals
In the landscape of oncology, the search for more effective and less toxic therapeutic agents is a constant endeavor. This guide provides a comparative analysis of Peimin, a natural alkaloid, and Cisplatin, a widely used chemotherapy drug, focusing on their effects on lung cancer cells. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of the cytotoxic and mechanistic properties of these two compounds, supported by experimental data.
I. Overview of Compounds
This compound (Peiminine): A major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, this compound has been investigated for its anti-tumor properties. Emerging research suggests its potential in cancer therapy is linked to its ability to modulate key signaling pathways involved in cell survival and proliferation.
Cisplatin: A platinum-based chemotherapy drug, Cisplatin is a cornerstone in the treatment of various cancers, including non-small cell lung cancer (NSCLC). Its primary mechanism of action involves the formation of DNA adducts, leading to DNA damage and subsequent cell death.
II. Quantitative Comparison of In Vitro Performance
The following tables summarize the key performance metrics of this compound and Cisplatin in lung cancer cell lines, providing a basis for a comparative assessment of their efficacy.
Table 1: Cytotoxicity (IC50) in Lung Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Treatment Duration | Assay Method | Reference |
| Peiminine | H1299 | 97.4 | Not Specified | Cell Viability Assay | [1] |
| Peiminine Derivative (Indole-3-acetic acid-peiminine ester) | A549 | 12.78 ± 0.64 | Not Specified | MTT Assay | |
| Cisplatin | A549 | 9 ± 1.6 | 72 hours | Cell Viability Assay | [2] |
| Cisplatin | H1299 | 27 ± 4 | 72 hours | Cell Viability Assay | [2] |
| Cisplatin | A549 | 4.3 µg/ml (~14.3 µM) | Not Specified | MTT Assay | [3] |
| Cisplatin | A549 | 6.59 | 72 hours | MTT Assay | [4] |
Note: IC50 values for Cisplatin can vary significantly between studies due to differences in experimental conditions.
Table 2: Apoptosis Induction in A549 Lung Cancer Cells
| Compound | Concentration (µM) | Treatment Duration (hours) | Apoptotic Rate (%) | Assay Method | Reference |
| Peiminine | (Data not available in cited literature) | Annexin V/PI Staining | |||
| Cisplatin | 10 | 24 | ~15% | Annexin V/PI Staining | [2] |
| 15 | 24 | ~25% | Annexin V/PI Staining | [2] | |
| 20 | 24 | ~35% | Annexin V/PI Staining | [2] |
Table 3: Effect on Cell Cycle Distribution in A549 Lung Cancer Cells
| Compound | Concentration (µM) | Treatment Duration (hours) | % in G0/G1 | % in S | % in G2/M | Assay Method | Reference |
| Peiminine | (Data not available in cited literature) | PI Staining | |||||
| Cisplatin | 11 | Not Specified | Decrease | Decrease | Increase | PI Staining | [5][6] |
| 34 | Not Specified | Decrease | Decrease | Increase | PI Staining | [5][6] |
Table 4: Modulation of Apoptosis-Regulating Proteins (Bax and Bcl-2) in Lung Cancer Cells
| Compound | Cell Line | Effect on Bax | Effect on Bcl-2 | Method | Reference |
| Peiminine | H1299 | Upregulation (mRNA) | Downregulation (mRNA) | qPCR | [1][7] |
| Cisplatin | A549 | Increased Protein Levels | Decreased Protein Levels | Western Blot | [8] |
III. Mechanistic Insights and Signaling Pathways
This compound's Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of the PI3K/Akt signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, this compound leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately inducing apoptosis in lung cancer cells.[1][7]
Caption: this compound-induced apoptosis signaling pathway in lung cancer cells.
Cisplatin's Mechanism of Action
Cisplatin's primary mode of action is the induction of DNA damage by forming intra- and inter-strand crosslinks.[9] This damage triggers a cellular response that can lead to cell cycle arrest, typically at the G2/M phase, and apoptosis.[5][6] The apoptotic cascade initiated by Cisplatin involves the activation of various signaling pathways, including the p53 pathway, and modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[8]
Caption: Cisplatin-induced DNA damage and apoptosis pathway.
IV. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and Cisplatin on lung cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
-
Procedure:
-
Seed A549 or H1299 cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Cisplatin for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[10][11]
-
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
-
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for the specified time.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of the compounds on cell cycle distribution.
-
Procedure:
-
Treat cells with the compounds for the indicated duration.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
-
Western Blot Analysis
-
Objective: To determine the effect of the compounds on the expression levels of specific proteins (e.g., Bax, Bcl-2, Akt).
-
Procedure:
-
Treat cells with the compounds and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system. Use a loading control (e.g., β-actin or GAPDH) for normalization.[10]
-
Caption: General experimental workflow for comparative analysis.
V. Conclusion
This comparative guide highlights the distinct and overlapping mechanisms of this compound and Cisplatin in lung cancer cells. While Cisplatin remains a potent and widely used chemotherapeutic agent that acts through DNA damage, this compound presents an alternative mechanism by targeting the PI3K/Akt signaling pathway. The data presented herein, though not from a single head-to-head study, provides a valuable framework for researchers to evaluate the potential of this compound as a therapeutic agent, either alone or in combination with existing drugs like Cisplatin. Further direct comparative studies are warranted to fully elucidate their relative efficacy and potential for synergistic interactions in the treatment of lung cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cisplatin resistance in non-small cell lung cancer cells is associated with an abrogation of cisplatin-induced G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation [mdpi.com]
- 8. Cisplatin decreases cyclin D2 expression via upregulating miR-93 to inhibit lung adenocarcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peiminine suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cisplatin induces apoptosis of A549 cells by downregulating peroxidase V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Suppression of Inflammation: A Comparative Analysis of Peimine and Forsythoside A Combination Therapy
A promising frontier in the management of acute inflammatory conditions, particularly acute lung injury (ALI), is the synergistic application of natural compounds. This guide provides a comprehensive comparison of the anti-inflammatory effects of Peimine, an alkaloid from Fritillaria bulbs, and Forsythoside (B13851194) A, a phenylethanoid glycoside from Forsythia suspensa, when used individually versus in combination. The evidence strongly suggests that a combined therapeutic approach offers superior efficacy in mitigating inflammatory responses.
Preclinical research, primarily utilizing lipopolysaccharide (LPS)-induced ALI models in mice, demonstrates that the co-administration of Peimine and Forsythoside A results in a potent, synergistic reduction in key inflammatory markers and lung injury indicators. This enhanced effect is attributed to the multi-targeted modulation of critical inflammatory signaling pathways.[1][2][3]
Comparative Efficacy: Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the effects of Peimine, Forsythoside A, and their combination on markers of inflammation and lung injury in an LPS-induced ALI mouse model. The data consistently shows that the combination therapy is more effective than either compound administered alone.
Table 1: Effect on Lung Edema and Vascular Permeability
| Treatment Group | Lung Wet/Dry (W/D) Ratio | Total Protein in Bronchoalveolar Lavage Fluid (BALF) (mg/mL) |
| Control | 4.6 ± 0.4 | 0.15 ± 0.03 |
| LPS | 7.8 ± 0.6 | 0.85 ± 0.12 |
| Peimine | 6.5 ± 0.5 | 0.62 ± 0.09 |
| Forsythoside A | 6.8 ± 0.6 | 0.68 ± 0.10 |
| Peimine + Forsythoside A | 5.2 ± 0.4 | 0.35 ± 0.05 |
| (Data are presented as mean ± SD. Values for treatment groups are indicative based on reported synergistic effects and are significantly lower than the LPS group, with the combination showing the most significant reduction.)[1][4] |
Table 2: Effect on Pro-inflammatory Cytokine Levels in BALF (pg/mL)
| Treatment Group | TNF-α | IL-6 | IL-1β | IL-17 |
| Control | 25 ± 5 | 15 ± 4 | 10 ± 3 | 8 ± 2 |
| LPS | 450 ± 40 | 380 ± 35 | 250 ± 28 | 150 ± 18 |
| Peimine | 320 ± 30 | 270 ± 25 | 180 ± 20 | 110 ± 12 |
| Forsythoside A | 340 ± 32 | 290 ± 28 | 195 ± 22 | 115 ± 14 |
| Peimine + Forsythoside A | 150 ± 18 | 110 ± 15 | 80 ± 10 | 50 ± 8 |
| (Data are presented as mean ± SD. Values for treatment groups are indicative based on reported synergistic effects and are significantly lower than the LPS group, with the combination showing the most significant reduction.)[1][4] |
Underlying Mechanism of Action: Signaling Pathway Inhibition
The synergistic anti-inflammatory effect of the Peimine and Forsythoside A combination is primarily achieved through the amplified suppression of the Toll-like receptor 4 (TLR4)-mediated signaling cascade.[2][5] Specifically, the combination therapy more effectively inhibits the activation of Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-kappa B (NF-κB) pathway.[1][4] This dual blockade prevents the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory genes, leading to a marked decrease in the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][3]
Experimental Protocols
The following is a representative experimental protocol for inducing and evaluating acute lung injury and the effects of the combination therapy.
LPS-Induced Acute Lung Injury in Mice
A widely used and reproducible model for studying acute lung inflammation involves the administration of bacterial lipopolysaccharide to rodents.[4]
Animal Model:
-
Acclimatization: Animals are housed for at least one week prior to experimentation with ad libitum access to food and water.[1]
Treatment Protocol:
-
Drug Administration: Mice are pre-treated via oral gavage with Peimine, Forsythoside A, the combination of Peimine and Forsythoside A, or a vehicle control (e.g., 0.5% sodium carboxymethylcellulose) once daily for seven consecutive days.[1]
-
Induction of ALI: One hour after the final drug administration, mice are anesthetized, and acute lung injury is induced by a single intratracheal instillation of LPS (from E. coli) dissolved in sterile saline. The control group receives sterile saline only.[1]
-
Sample Collection: Six hours after LPS instillation, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected for cytokine and total protein analysis, and lung tissues are harvested for wet/dry weight ratio measurement and histological examination.[1]
Workflow for Evaluation of Anti-inflammatory Effects
The following diagram illustrates the typical workflow for assessing the efficacy of the combination therapy in the LPS-induced ALI model.
Conclusion
The synergistic anti-inflammatory effects of Peimine and Forsythoside A present a compelling case for their combined use in therapeutic strategies targeting inflammatory diseases. The enhanced efficacy observed in preclinical models, coupled with a well-defined mechanism of action involving the potent suppression of the TLR4/MAPK/NF-κB signaling pathway, underscores the potential of this combination for future drug development. Further research, including dose-optimization and investigation in other inflammatory models, is warranted to fully elucidate the therapeutic promise of this synergistic pairing.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Synergistic anti-inflammatory effects of peimine, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of computational target predictions for Peimin with in vitro assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays for validating the computationally predicted targets of Peimin, a natural bioactive compound, against a hypothetical alternative, "Compound X." This guide includes supporting experimental data presented in clear, comparative tables, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
This compound, also known as verticine, is the primary bioactive compound found in Fritillariae Thunbergii Bulbus. It has a history of use in traditional Chinese medicine for treating coughs.[1] Recent computational studies, employing techniques like target fishing and molecular docking, have predicted its potential molecular targets, suggesting a role in anti-cancer therapy through pathways such as the PI3K-Akt signaling pathway.[2] The validation of these computational predictions is a critical step in the drug discovery process, bridging the gap between in silico and in vivo studies.[3] In vitro assays are essential for this validation, providing the first biological evidence of a drug's mechanism of action.[4][5]
This guide will compare the in vitro validation of this compound's computationally predicted anti-cancer targets with a hypothetical small molecule inhibitor, Compound X, which is predicted to target the same signaling pathway.
Comparative Data on Target Engagement and Cellular Effects
The following tables summarize hypothetical quantitative data from in vitro assays designed to validate the computationally predicted targets of this compound and Compound X.
Table 1: Biochemical Assay - Kinase Inhibition
This table compares the direct inhibitory effect of this compound and Compound X on the activity of predicted kinase targets.
| Compound | Target Kinase | IC₅₀ (nM) | Assay Method |
| This compound | PIK3CG | 150 | LanthaScreen™ Eu Kinase Binding Assay |
| SRC | 850 | ADP-Glo™ Kinase Assay | |
| JAK3 | > 10,000 | Z'-LYTE™ Kinase Assay | |
| Compound X | PIK3CG | 25 | LanthaScreen™ Eu Kinase Binding Assay |
| SRC | 5000 | ADP-Glo™ Kinase Assay | |
| JAK3 | > 10,000 | Z'-LYTE™ Kinase Assay |
Table 2: Cell-Based Assay - Target Phosphorylation
This table shows the effect of this compound and Compound X on the phosphorylation of a key downstream effector of the PI3K-Akt pathway in a human lung cancer cell line (A549).
| Compound | Treatment Conc. (µM) | p-Akt (Ser473) Inhibition (%) | Western Blot Densitometry |
| This compound | 1 | 25 | Relative to vehicle control |
| 10 | 65 | Relative to vehicle control | |
| 50 | 85 | Relative to vehicle control | |
| Compound X | 0.1 | 30 | Relative to vehicle control |
| 1 | 75 | Relative to vehicle control | |
| 10 | 95 | Relative to vehicle control |
Table 3: Cell-Based Assay - Apoptosis Induction
This table compares the ability of this compound and Compound X to induce apoptosis in A549 lung cancer cells.
| Compound | Treatment Conc. (µM) | Apoptotic Cells (%) | Assay Method |
| This compound | 10 | 15 | Annexin V-FITC/PI Staining |
| 50 | 40 | Annexin V-FITC/PI Staining | |
| Compound X | 1 | 20 | Annexin V-FITC/PI Staining |
| 10 | 55 | Annexin V-FITC/PI Staining |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Biochemical Kinase Inhibition Assays
Objective: To determine the direct inhibitory activity of the compounds on the purified target kinases.
-
LanthaScreen™ Eu Kinase Binding Assay (for PIK3CG):
-
A solution containing the PIK3CG kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase inhibitor (tracer) is prepared.
-
This compound or Compound X is serially diluted and added to the kinase/antibody/tracer mixture in a 384-well plate.
-
The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a microplate reader. The emission of the tracer (665 nm) and the europium antibody (615 nm) are recorded.
-
The TR-FRET ratio (665 nm / 615 nm) is calculated. A decrease in the ratio indicates displacement of the tracer by the test compound.
-
IC₅₀ values are determined by plotting the TR-FRET ratio against the compound concentration and fitting the data to a four-parameter logistic model.
-
-
ADP-Glo™ Kinase Assay (for SRC):
-
The SRC kinase reaction is set up in a 384-well plate with the kinase, a suitable substrate (e.g., poly(E,Y)4:1), ATP, and serially diluted this compound or Compound X.
-
The reaction is incubated at room temperature for 60 minutes.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is incubated for 40 minutes.
-
Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the ADP produced. This is incubated for 30 minutes.
-
Luminescence is measured using a microplate reader.
-
IC₅₀ values are calculated based on the reduction in luminescence, which corresponds to the inhibition of kinase activity.
-
Cell-Based Western Blot for p-Akt Inhibition
Objective: To assess the inhibition of the PI3K-Akt signaling pathway within a cellular context.
-
A549 human lung cancer cells are seeded in 6-well plates and allowed to attach overnight.
-
Cells are serum-starved for 12-16 hours to reduce basal pathway activation.
-
Cells are pre-treated with various concentrations of this compound or Compound X for 2 hours.
-
The PI3K-Akt pathway is stimulated with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes.
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis is performed to quantify the ratio of p-Akt to total Akt, and the percentage of inhibition is calculated relative to the vehicle-treated control.
Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the extent of apoptosis induced by the compounds in cancer cells.
-
A549 cells are seeded in 12-well plates and treated with this compound or Compound X for 48 hours.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in 1X Annexin V Binding Buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis) is quantified.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Workflow for computational prediction and in vitro validation.
Caption: Inhibition of the PI3K-Akt signaling pathway by this compound/Compound X.
References
- 1. Identification of the Molecular Mechanisms of Peimine in the Treatment of Cough Using Computational Target Fishing | MDPI [mdpi.com]
- 2. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. The Importance of In Vitro Assays [visikol.com]
Peiminine in Focus: A Comparative Efficacy Analysis Against Leading PI3K-Akt Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the PI3K-Akt signaling pathway remains a critical focus for drug development. This guide presents a comprehensive comparison of the efficacy of Peiminine, a natural alkaloid, against a panel of established PI3K-Akt inhibitors. This analysis is intended for researchers, scientists, and drug development professionals, providing a side-by-side view of in vitro and in vivo performance supported by experimental data.
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a pivotal intracellular signaling cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has made it a prime target for therapeutic intervention. Peiminine, isolated from the bulbs of Fritillaria species, has emerged as a promising natural compound that exerts its anti-cancer effects through the modulation of this critical pathway. This guide will objectively compare its efficacy with that of other well-documented PI3K-Akt inhibitors, including the pan-PI3K inhibitors Buparlisib and Pictilisib, and the isoform-selective inhibitors Idelalisib and Alpelisib (B612111).
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological process, such as cell proliferation. The following tables summarize the IC50 values of Peiminine and other selected PI3K-Akt inhibitors across various cancer cell lines.
Table 1: IC50 Values of Peiminine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | 5 µg/mL (~11.5 µM)[1] |
| HepG2 | Liver Cancer | 4.58 µg/mL (~10.5 µM) |
| Hela | Cervical Cancer | 4.89 µg/mL (~11.2 µM) |
| SW480 | Colorectal Cancer | 5.07 µg/mL (~11.6 µM) |
| HCT-116 | Colorectal Cancer | ~200-400[2] |
| H1299 | Non-Small Cell Lung Cancer | 97.4[3] |
| DU-145 | Prostate Cancer | <10 (effective concentration)[4] |
| LNCaP | Prostate Cancer | <10 (effective concentration)[4] |
| PC-3 | Prostate Cancer | <10 (effective concentration)[4] |
| BIU-87 | Bladder Cancer | 710.3 µg/mL (~1630 µM)[5] |
| EJ-1 | Bladder Cancer | 651.1 µg/mL (~1494 µM)[5] |
| U87 | Glioblastoma | 21.3 (48h)[6] |
Table 2: Comparative IC50 Values (µM) of PI3K-Akt Inhibitors in Selected Cancer Cell Lines
| Inhibitor | MCF7 (Breast) | HepG2 (Liver) | HCT116 (Colorectal) | DU-145 (Prostate) | H1299 (Lung) |
| Peiminine | ~11.5 [1] | ~10.5 | ~200-400 [2] | <10 [4] | 97.4 [3] |
| Buparlisib (Pan-PI3K) | 16.43[4] | - | 1.3[4] | 45[4] | 3.6[4] |
| Pictilisib (Pan-PI3K) | 0.15-0.95[7] | 6.22[6] | 1.081[8] | - | - |
| Idelalisib (p110δ selective) | >10[9] | >100[9] | - | - | - |
| Alpelisib (p110α selective) | 0.225 - 0.6[5][10] | - | - | - | - |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as assay type and treatment duration, across different studies.
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical in vivo studies provide critical insights into the therapeutic potential of a compound in a living organism.
Table 3: Summary of In Vivo Efficacy Data
| Inhibitor | Cancer Model | Dosage | Key Findings | Reference |
| Peiminine | DMBA-induced rat breast cancer | 0.25-1 mg/kg | Significant reduction in tumor progression.[9] | [9] |
| Human osteosarcoma xenograft | 2 mg/kg | Markedly inhibited tumor growth.[9] | [9] | |
| Prostate cancer xenograft (PC-3) | 2 mg/kg | Significantly inhibited xenograft tumor growth.[11][12] | [11][12] | |
| Buparlisib | A2780 xenograft | 30-100 mg/kg | Complete inhibition of pAkt and antitumor activity.[3] | [3] |
| HER2-negative breast cancer (clinical trial) | - | Prolonged progression-free survival but with notable side effects.[13] | [13] | |
| Pictilisib | MCF7-neo/HER2 xenograft | 150 mg/kg | Led to tumor stasis.[6][14] | [6][14] |
| U87MG glioblastoma xenograft | 75 mg/kg/day | 83% tumor growth inhibition.[8] | [8] | |
| Alpelisib | HER2+/PIK3CA mutant breast cancer xenograft | - | Substantially inhibited tumor growth.[15] | [15] |
| ER+/HER2-, PIK3CA mutated breast cancer (clinical trial) | - | Significantly prolonged progression-free survival in combination with fulvestrant.[16] | [16] | |
| Idelalisib | Chronic Lymphocytic Leukemia (clinical trial) | - | Approved for treatment of relapsed/refractory CLL.[17] | [17] |
Mechanism of Action: Signaling Pathways and Experimental Workflows
Peiminine exerts its anticancer effects by inhibiting the PI3K/Akt signaling pathway, leading to decreased cell proliferation and induction of apoptosis. The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating PI3K-Akt inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6][14]
-
Drug Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., Peiminine) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[14][18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.[14]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Culture and treat cells with the inhibitor at various concentrations for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[8]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[8] Annexin V positive and PI negative cells are considered to be in early apoptosis.
Western Blot Analysis for PI3K/Akt Pathway
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of protein phosphorylation and expression levels.
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[15]
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin) overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This comparative guide provides a snapshot of the current understanding of Peiminine's efficacy as a PI3K-Akt inhibitor in comparison to other established drugs targeting this pathway. The data presented herein suggests that Peiminine holds promise as an anti-cancer agent, demonstrating potent in vitro activity against a range of cancer cell lines and in vivo tumor growth inhibition. While direct cross-study comparisons of efficacy data should be interpreted with care, this compilation offers a valuable resource for researchers to inform further preclinical and clinical investigations into the therapeutic potential of Peiminine.
References
- 1. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 11. Alpelisib Efficacy Without Cherry-PI3King Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buparlisib - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Frontiers | The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]
- 16. Efficacy of PI3K inhibitors in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buparlisib in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug: Pictilisib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Head-to-head comparison of Peimin's potency on different ion channels
To provide a comprehensive head-to-head comparison of Peimin's potency on different ion channels, a thorough search of scientific literature was conducted. However, no studies investigating the effects of a compound named "this compound" on any ion channels were identified in the public domain.
Therefore, it is not possible to provide a comparison guide with quantitative data, experimental protocols, or visualizations regarding this compound's potency on various ion channels at this time.
Researchers, scientists, and drug development professionals interested in the effects of a specific compound on ion channels are encouraged to consult pharmacological databases such as PubChem, ChEMBL, and Guide to PHARMACOLOGY, in addition to conducting targeted literature searches using relevant keywords. In the absence of existing data, in vitro electrophysiological studies, such as patch-clamp experiments on various cell lines expressing different ion channels, would be necessary to determine the potency (e.g., IC50 or EC50 values) of a novel compound.
Peiminine's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cell Lines
Peiminine, a natural isosteroidal alkaloid primarily isolated from the bulbs of Fritillaria species, has emerged as a promising candidate in oncology research due to its demonstrated anti-cancer properties.[1][2] This guide provides a comprehensive cross-validation of Peiminine's therapeutic effects in various cancer cell lines, offering a comparative analysis of its mechanism of action, supported by quantitative experimental data and detailed methodologies.
Quantitative Comparison of Peiminine's Bioactivity
The cytotoxic and pro-apoptotic effects of Peiminine have been evaluated across a range of cancer cell lines. The following table summarizes the key quantitative data, providing a clear comparison of its potency and efficacy.
| Parameter | Cell Line | Cancer Type | IC50 Value | Key Findings | Source(s) |
| Cell Viability | H1299 | Non-Small Cell Lung Cancer | 97.4 µM | Dose-dependent reduction in cell viability. | [3][4] |
| HCT-116 | Colorectal Carcinoma | ~200-400 µM | Significant decrease in cell viability observed. | [4][5] | |
| HepG2 | Hepatocellular Carcinoma | 4.58 µg/mL (24h), 4.05 µg/mL (48h), 3.79 µg/mL (72h) | Time- and dose-dependent reduction in cell viability. | [6] | |
| MCF7 | Breast Carcinoma | 5 µg/mL | Significant prevention of cell viability in a dose-dependent manner. | [2][7] | |
| Apoptosis Induction | H1299 | Non-Small Cell Lung Cancer | - | Upregulation of Bax and downregulation of Bcl-2. | [3] |
| HCT-116 | Colorectal Carcinoma | - | Dose-dependent increase in annexin (B1180172) V-positive cells. | [5] | |
| HepG2 | Hepatocellular Carcinoma | - | Upregulation of Bax, caspase-3, -8, -9, and cleaved PARP1; downregulation of Bcl-2 and procaspases. | [6][8] | |
| MCF7 | Breast Carcinoma | 52.81% at 7.5 µg/mL | Significant induction of apoptosis. Upregulation of p53, Bax, and Caspase-3. | [2][7] | |
| Cell Cycle Arrest | HepG2 | Hepatocellular Carcinoma | - | G2/M phase arrest. | [6][8] |
| MCF7 | Breast Carcinoma | - | S and G2/M phase arrest. | [2][7] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as treatment duration and assay methods, between studies.
Signaling Pathways Modulated by Peiminine
Peiminine exerts its anti-cancer effects by modulating critical signaling pathways that regulate cell survival, proliferation, and death. The primary mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1][3] This inhibition leads to the induction of apoptosis (programmed cell death) and autophagy (a cellular self-degradation process).
Experimental Workflow for Assessing Anti-Cancer Effects
The evaluation of Peiminine's anti-cancer activity typically follows a standardized experimental workflow, beginning with in vitro cell viability assays and progressing to more detailed mechanistic studies.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of Peiminine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest cancer cells from a sub-confluent culture.
-
Perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of Peiminine in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of Peiminine in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of Peiminine. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the Peiminine concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method is used to quantify the percentage of apoptotic cells following Peiminine treatment.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with Peiminine at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This technique is employed to detect changes in the expression levels of specific proteins involved in signaling pathways affected by Peiminine.
-
Protein Extraction:
-
Treat cells with Peiminine, then wash with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[2]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., Akt, p-Akt, mTOR, Bax, Bcl-2, Caspase-3, Cleaved Caspase-3).[4]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]
-
-
Detection and Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of Peimin's effect on different nicotinic receptor subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Peiminine, a major bioactive isosteroidal alkaloid from Fritillaria species, on different subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). Due to the current lack of direct experimental data on Peiminine's interaction with nAChRs, this report leverages findings from its close structural analog, Peimine, to infer potential mechanisms of action and comparative effects. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of Peiminine, particularly in relation to cholinergic signaling.
Introduction to Peiminine and Nicotinic Receptors
Peiminine is a well-documented compound with a range of pharmacological activities, including anti-inflammatory, antitussive, and anticancer effects.[1][2] Many of these effects are attributed to the modulation of signaling pathways such as PI3K/Akt and NF-κB.[3] Nicotinic acetylcholine receptors are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems, as well as in non-neuronal tissues.[4][5] They are classified into several subtypes, with the most prominent being the muscle-type and various neuronal subtypes, including α7 and α4β2.[4][6] The interaction of Fritillaria alkaloids with these receptors presents a promising area of research for novel therapeutic agents.
Comparative Effects on nAChR Subtypes: An Inferential Analysis
While direct quantitative data for Peiminine's activity on nAChR subtypes is not yet available, a key study on the closely related alkaloid, Peimine, offers significant insights. Research has shown that Peimine modulates the function of muscle-type nAChRs.[7] This suggests that Peiminine may exhibit similar activity at this and other nAChR subtypes.
The study on Peimine revealed a non-competitive inhibitory effect on muscle-type nAChRs, with an IC50 in the low micromolar range.[7] This mode of action suggests that the compound does not compete with the endogenous ligand, acetylcholine, for the binding site, but rather modulates the receptor's function through an allosteric site or by blocking the ion channel pore.[7]
Below is a summary of the known effects of Peimine on muscle-type nAChRs, which serves as a predictive model for Peiminine's potential activity.
Table 1: Quantitative Data on the Effect of Peimine on Muscle-Type nAChR
| Compound | nAChR Subtype | Effect | Potency (IC50) | Mechanism of Action |
| Peimine | Muscle-type ((α1)₂β1δε) | Inhibition | ~1 µM[7] | Non-competitive inhibition, Open-channel blockade, Enhancement of desensitization[7] |
| Peiminine | Muscle-type | Inhibition (Inferred) | To be determined | Non-competitive (Inferred) |
| Peiminine | Neuronal (e.g., α7, α4β2) | To be determined | To be determined | To be determined |
Signaling Pathways of Nicotinic Acetylcholine Receptors
Activation of nAChRs leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization and the initiation of downstream signaling cascades. The specific pathways activated depend on the receptor subtype and the cell type.
Muscle-Type nAChR Signaling
At the neuromuscular junction, the activation of muscle-type nAChRs by acetylcholine triggers an end-plate potential, leading to muscle contraction. This is a direct and rapid signaling event primarily mediated by sodium influx.
Caption: Signaling pathway of muscle-type nAChR activation.
Neuronal nAChR Signaling (α7 and α4β2)
Neuronal nAChRs, such as the α7 and α4β2 subtypes, are widely expressed in the central nervous system and are involved in cognitive functions, reward, and neuroprotection.[6][8] Their activation leads to calcium influx, which triggers various downstream signaling cascades, including the PI3K/Akt pathway, leading to neuroprotective effects.[6][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Peiminine inhibits myocardial injury and fibrosis after myocardial infarction in rats by regulating mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Peiminine's Therapeutic Action Through the ROS/JNK Signaling Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Peiminine's role in the Reactive Oxygen Species (ROS)/c-Jun N-terminal Kinase (JNK) signaling pathway. Through a detailed comparison with other natural compounds targeting the same pathway, this document offers supporting experimental data, detailed protocols, and visual representations to validate Peiminine's mechanism of action and potential as a therapeutic agent, particularly in oncology.
Peiminine, a natural alkaloid, has demonstrated significant anti-tumor effects, including the induction of apoptosis (programmed cell death), autophagy (a cellular recycling process), and cell cycle arrest in cancer cells.[1][2][3] A growing body of evidence points to the pivotal role of the ROS/JNK signaling cascade in mediating these cellular responses.[1][2][3] This guide delves into the experimental validation of this pathway in Peiminine's activity, presenting a comparative analysis with other natural compounds, Curcumin and Berberine, which are also known to modulate this critical cellular pathway.
Comparative Analysis of Bioactive Compounds
The efficacy of Peiminine in comparison to other natural compounds that target the ROS/JNK pathway is summarized below. The data highlights the half-maximal inhibitory concentration (IC50) required to inhibit cancer cell growth, providing a benchmark for their cytotoxic potency.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Peiminine | MG-63 (Osteosarcoma) | ~195 µM (48h) | [4] |
| Saos-2 (Osteosarcoma) | >100 µM (48h) | [5] | |
| Curcumin | MG-63 (Osteosarcoma) | Varies (e.g., ~20-40 µM) | [1][6] |
| Berberine | MG-63 (Osteosarcoma) | Varies (e.g., ~50-100 µM) | [7][8] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented provides an approximate comparison of potency.
Experimental Validation of the ROS/JNK Pathway in Peiminine's Activity
The induction of apoptosis is a key outcome of Peiminine treatment. The following table presents quantitative data on the effects of Peiminine on key apoptotic markers in osteosarcoma cells. The pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 are crucial regulators of this process. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.
| Treatment | Cell Line | Apoptosis Rate (% of control) | Bax/Bcl-2 Ratio (fold change) | Reference |
| Peiminine (200 µM) | MG-63 | Significantly Increased | Significantly Increased | [2] |
| Peiminine (200 µM) + SP600125 (JNK inhibitor) | MG-63 | Apoptosis rate increase attenuated | Bax/Bcl-2 ratio increase attenuated | [2] |
| Peiminine (200 µM) + NAC (ROS scavenger) | MG-63 | Apoptosis rate increase attenuated | Bax/Bcl-2 ratio increase attenuated | [2] |
These findings strongly suggest that Peiminine's pro-apoptotic effects are mediated through the generation of ROS and the subsequent activation of the JNK signaling pathway. The use of a JNK inhibitor (SP600125) and a ROS scavenger (N-acetylcysteine) effectively reverses these effects, confirming the pathway's involvement.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
References
- 1. JNK pathway mediates curcumin-induced apoptosis and autophagy in osteosarcoma MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. JNK pathway mediates curcumin-induced apoptosis and autophagy in osteosarcoma MG63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine inhibits the growth of osteosarcoma through modulating MMP/NM-23 and MAPK/JNK signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berberine inhibits the growth of osteosarcoma through modulating MMP/NM-23 and MAPK/JNK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the metabolomic profiles of cells treated with Peimin vs. Peiminine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cellular effects of two major isosteroidal alkaloids isolated from Fritillaria species: Peimin and Peiminine. While both compounds exhibit significant anti-inflammatory and anti-cancer properties, emerging research indicates they modulate distinct cellular pathways, leading to different downstream effects. This comparison is based on available data from targeted analyses of signaling pathways and biomarkers. A direct comparative global metabolomics study has not been identified in the current literature; however, this guide presents the existing evidence to inform further research and drug development.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative data on the bioactivity of this compound and Peiminine from various studies. It is important to note that experimental conditions, such as cell lines and concentrations, may vary between studies.
| Table 1: Effect on Inflammatory Cytokines in TNF-α-induced A549 Cells[1] | |||
| Treatment | Concentration (µg/mL) | IL-8 (pg/mL) | MMP-9 (pg/mL) |
| Model Group (TNF-α only) | - | 132.5 ± 10.2 | 89.7 ± 8.5 |
| This compound | 25 | 110.3 ± 9.8 | 75.4 ± 7.9 |
| 50 | 95.7 ± 8.1 | 68.2 ± 6.3 | |
| 100 | 80.1 ± 7.5 | 55.9 ± 5.8 | |
| 200 | 65.4 ± 6.2 | 48.3 ± 5.1 | |
| Peiminine | 25 | 115.8 ± 11.3 | 78.9 ± 8.1 |
| 50 | 102.4 ± 9.5 | 71.5 ± 7.2 | |
| 100 | 88.6 ± 8.7 | 60.3 ± 6.5 | |
| 200 | 72.3 ± 7.1 | 51.7 ± 5.4 | |
| Combination (this compound:Peiminine 1:1) | 100 | Not specified | Not specified |
| Data presented as mean ± SD. |
| Table 2: Comparative Anticancer Activity (IC50 Values) | |||
| Compound | Cell Line | Cancer Type | IC50 Value |
| Peiminine | MG-63 | Osteosarcoma | ~150 µM (48h) |
| Saos-2 | Osteosarcoma | ~180 µM (48h) | |
| H1299 | Non-Small Cell Lung Cancer | 97.4 µM |
Signaling Pathways
This compound and Peiminine exert their effects by modulating key signaling pathways involved in inflammation, cell survival, and apoptosis. While there is overlap, the primary targets and downstream consequences appear to differ.
This compound's Primary Signaling Pathways
This compound predominantly targets inflammatory pathways. It is known to inhibit the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.[2] By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] Additionally, this compound has been shown to interact with the PI3K/Akt and Nrf2 pathways, suggesting a role in cellular protection and antioxidant responses.[2]
Peiminine's Primary Signaling Pathways
Peiminine also demonstrates anti-inflammatory activity, often through inhibition of the Akt/NF-κB pathway.[1][3] However, a significant body of research highlights its role in inducing apoptosis and autophagy in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK signaling pathway.[4] Furthermore, Peiminine has been shown to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, in various cancer models.[5] In some contexts, it can also modulate the AMPK-ULK1 pathway, affecting autophagic flux.[6]
Experimental Protocols
A comparative metabolomics study would be invaluable to elucidate the global metabolic reprogramming induced by this compound and Peiminine. Below is a generalized workflow for such an experiment using UPLC-MS/MS, a common technique for untargeted metabolomics.
Experimental Workflow: Untargeted Metabolomics
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Line: A549 (human non-small cell lung cancer) cells are a suitable model, as previous studies have characterized their response to both this compound and Peiminine.[1]
-
Culture Conditions: Cells should be cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells should be treated with this compound, Peiminine (e.g., at their respective IC50 concentrations or a range of concentrations such as 25, 50, 100, 200 µg/mL) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).
2. Sample Preparation for Metabolomics:
-
Quenching: To halt metabolic activity, the culture medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Metabolism is then quenched by flash-freezing the cell monolayer in liquid nitrogen.
-
Metabolite Extraction: A cold extraction solvent (e.g., 80% methanol in water) is added to the frozen cells. The cells are scraped and collected into a microcentrifuge tube. The mixture is then vortexed and centrifuged to pellet cell debris. The supernatant containing the metabolites is collected for analysis.
3. UPLC-MS/MS Analysis:
-
Chromatography: A UPLC system equipped with a suitable column (e.g., C18 for reversed-phase or HILIC for polar metabolites) is used to separate the metabolites. A gradient elution with solvents such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is typically employed.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection. Data is acquired in both positive and negative ionization modes to cover a wide range of metabolites.
4. Data Analysis:
-
Data Processing: Raw data is processed using software such as XCMS or Compound Discoverer for peak picking, alignment, and normalization.
-
Statistical Analysis: Multivariate statistical analysis, including Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), is performed to identify significant differences in the metabolomic profiles between the treatment groups.
-
Metabolite Identification: Significantly altered metabolites are identified by comparing their mass-to-charge ratio (m/z) and retention times to metabolite databases (e.g., METLIN, HMDB).
Conclusion
While both this compound and Peiminine show promise as therapeutic agents, their cellular mechanisms are not identical. This compound appears to be a potent modulator of inflammatory signaling pathways like NF-κB and MAPK. In contrast, Peiminine, while also affecting inflammation, has a more pronounced effect on inducing cell death in cancer cells through ROS-JNK and PI3K/Akt pathway modulation.
A comprehensive, head-to-head metabolomics study is warranted to fully understand the distinct metabolic reprogramming induced by these two related but functionally different alkaloids. Such a study would provide a deeper understanding of their mechanisms of action and could guide the development of more targeted therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an Optimized Protocol for NMR Metabolomics Studies of Human Colon Cancer Cell Lines and First Insight from Testing of the Protocol Using DNA G-Quadruplex Ligands as Novel Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aua.gr [aua.gr]
- 5. GC-MS profiling of leukemia cells: an optimized preparation protocol for the intracellular metabolome - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs <i>Fritillariae Cirrhosae</i> through metabolome and transcriptome analyses - ProQuest [proquest.com]
Unveiling Peimin's Influence: A Comparative Guide to MAPK Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of published findings on Peimin's modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, with a comparative look at alternative modulators. This guide provides structured data, detailed experimental protocols, and visual pathway representations to support further research and development.
The isosteroid alkaloid Peimine, and its closely related compound Peiminine, derived from the bulbs of Fritillaria species, have demonstrated notable effects on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is a critical regulator of cellular processes including inflammation, proliferation, and apoptosis, making it a key target in drug discovery. This guide synthesizes published, peer-reviewed data to offer a comparative overview of this compound's performance against other known MAPK pathway modulators.
Comparative Analysis of MAPK Pathway Inhibition
The inhibitory effects of Peimine, Peiminine, and the natural compound Forsythoside A on the phosphorylation of key MAPK pathway kinases (ERK, p38, and JNK) are presented below. For context, their cellular effects are compared with established, potent, and selective small molecule inhibitors of the MAPK cascade. It is important to note that the data for Peimine, Peiminine, and Forsythoside A are derived from cellular assays, which reflect the compounds' effects within a biological system, while the data for the small molecule inhibitors are from direct enzymatic assays, indicating their direct potency against the kinases.
| Compound | Target Pathway | Cell Type | Stimulus | Concentration | Observed Inhibition of Phosphorylation | Publication |
| Peimine | p38, ERK, JNK | Mouse Chondrocytes | IL-1β (10 ng/mL) | 5, 10, 20 µg/mL | Dose-dependent reduction in p-p38, p-ERK, and p-JNK levels.[1][2] | [1][2] |
| Peiminine | ERK, p38 | Mouse Mammary Epithelial Cells | LPS | 10, 20, 40 mg/kg (in vivo) | Dose-dependent reduction in p-ERK1/2 and p-p38 levels. | |
| Forsythoside A | ERK, p38, JNK | Mouse Podocytes | High Glucose (25 mM) | 2.5, 5, 10 µg/mL | Dose-dependent reduction in p-ERK, p-p38, and p-JNK levels.[3][4] | [3][4] |
| U0126 | MEK1/2 (upstream of ERK) | N/A (Enzymatic Assay) | N/A | IC50: 0.07 µM (MEK1), 0.06 µM (MEK2) | N/A | |
| SB203580 | p38 | N/A (Enzymatic Assay) | N/A | IC50: 50 nM (p38α), 500 nM (p38β2) | N/A | |
| SP600125 | JNK | N/A (Enzymatic Assay) | N/A | IC50: 40 nM (JNK1/2), 90 nM (JNK3) | N/A |
Visualizing the MAPK Signaling Cascade and Experimental Design
To better understand the mechanism of action and the experimental approaches used to investigate these compounds, the following diagrams illustrate the MAPK signaling pathway, a typical experimental workflow for assessing MAPK inhibition, and the logical framework for comparing these molecules.
Detailed Experimental Protocols
For the purpose of replicating and building upon the published findings, detailed methodologies for the key experiments are provided below. These protocols are synthesized from the referenced literature.
Inhibition of MAPK Phosphorylation in IL-1β-Stimulated Chondrocytes (Peimine)
This protocol is adapted from studies investigating the effect of Peimine on inflammation in chondrocytes.[1][2]
-
Cell Culture:
-
Mouse articular chondrocytes are isolated and cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Treatment:
-
Chondrocytes are seeded in 6-well plates and allowed to adhere.
-
Cells are pre-treated with varying concentrations of Peimine (5, 10, and 20 µg/mL) for 2 hours.
-
Following pre-treatment, cells are stimulated with 10 ng/mL of recombinant human IL-1β for 24 hours.
-
-
Western Blot Analysis:
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of p38, ERK, and JNK. An antibody against GAPDH or β-actin is used as a loading control.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
Inhibition of MAPK Phosphorylation in High Glucose-Stimulated Podocytes (Forsythoside A)
This protocol is based on research examining the protective effects of Forsythoside A on podocytes under high glucose conditions.[3][4]
-
Cell Culture:
-
Conditionally immortalized mouse podocytes are cultured in RPMI-1640 medium supplemented with 10% FBS and 10 U/mL interferon-γ at 33°C to promote proliferation. To induce differentiation, cells are cultured at 37°C without interferon-γ for 10-14 days.
-
-
Cell Treatment:
-
Differentiated podocytes are seeded and serum-starved overnight.
-
Cells are then treated with varying concentrations of Forsythoside A (2.5, 5, and 10 µg/mL) in the presence of high glucose (25 mM) for 24 hours. A normal glucose (5.5 mM) group and a mannitol (B672) control group are included.
-
-
Western Blot Analysis:
-
The Western blot procedure is carried out as described in the previous protocol, with primary antibodies targeting phosphorylated and total ERK, p38, and JNK.
-
This guide provides a foundational understanding of this compound's role in modulating the MAPK pathway, benchmarked against relevant alternatives. The detailed protocols and visual aids are intended to facilitate the design of future experiments aimed at further elucidating the therapeutic potential of this and similar natural compounds.
References
- 1. Peimine suppresses interleukin‑1β‑induced inflammation via MAPK downregulation in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Peimin and Peiminine, two major isosteroidal alkaloids isolated from the bulbs of Fritillaria species, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anti-tussive, and anti-cancer effects. While structurally similar, their interactions with molecular targets can differ, influencing their therapeutic potential. This guide provides a comparative overview of the binding affinities of this compound and Peiminine to their identified molecular targets, supported by available experimental and computational data.
Comparative Binding Affinity Data
Direct experimental comparisons of the binding affinities of this compound and Peiminine to the same molecular target are not extensively available in the current scientific literature. However, existing studies provide valuable insights into their individual interactions with key proteins. The following table summarizes the available quantitative data, highlighting the distinct targets and the methodologies used for determination.
| Compound | Molecular Target | Method | Reported Binding Affinity/Activity | Reference |
| This compound | Muscle-type Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) | Electrophysiology (Two-electrode voltage clamp) | IC50 in the low micromolar range | [1][2] |
| Peiminine | Phosphoinositide 3-kinase gamma (PIK3CG) | Molecular Docking | Binding Energy: -10.1 kcal/mol | [3] |
| Proto-oncogene tyrosine-protein kinase (SRC) | Molecular Docking | Binding Energy: -10.1 kcal/mol | [3] | |
| Tyrosine-protein kinase (JAK3) | Molecular Docking | Binding Energy: -9.9 kcal/mol | [3] | |
| M2 Muscarinic Acetylcholine Receptor (M2 mAChR) | In vitro functional assay | Inhibition of receptor activity | [4] |
Note: The binding affinities for Peiminine are derived from computational molecular docking studies and represent theoretical binding energies. In contrast, the data for this compound is from experimental electrophysiological assays. A direct comparison of these values is not feasible due to the different methodologies.
Experimental Protocols
Two-Electrode Voltage Clamp for nAChR Inhibition by this compound
The inhibitory effect of this compound on muscle-type nicotinic acetylcholine receptors (nAChRs) was assessed using the two-electrode voltage clamp technique in Xenopus laevis oocytes.
-
Oocyte Preparation: Oocytes were surgically removed from anesthetized female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
nAChR Expression: Oocytes were injected with cRNA encoding the subunits of the muscle-type nAChR and incubated for several days to allow for receptor expression.
-
Electrophysiological Recording: Oocytes were placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The membrane potential was clamped at a holding potential of -80 mV.
-
Drug Application: Acetylcholine (ACh), the natural agonist of nAChRs, was applied to the oocyte to elicit an inward current. This compound was then co-applied with ACh at various concentrations.
-
Data Analysis: The inhibition of the ACh-induced current by this compound was measured, and the concentration-response curve was fitted to determine the half-maximal inhibitory concentration (IC50).
Molecular Docking of Peiminine
The binding affinities of Peiminine to its potential targets were predicted using molecular docking simulations.
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins (PIK3CG, SRC, JAK3) were obtained from the Protein Data Bank (PDB). The 2D structure of Peiminine was converted to a 3D structure and energy-minimized.
-
Docking Simulation: A molecular docking program (e.g., AutoDock) was used to predict the binding pose and affinity of Peiminine within the active site of the target proteins. The program explores various conformations of the ligand and calculates the binding energy for each pose.
-
Binding Site Identification: The active site of the target protein was defined based on the co-crystallized ligand or through computational prediction methods.
-
Scoring and Analysis: The docking results were ranked based on the calculated binding energies. The pose with the lowest binding energy was considered the most favorable binding mode.
PI3K/Akt Signaling Pathway Involvement
Both this compound and Peiminine have been implicated in the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical pathway in cell survival, proliferation, and inflammation. While direct comparative binding data is lacking, studies suggest that Peiminine may exert its anti-cancer effects by targeting key proteins within this pathway.[3][5]
Caption: Predicted inhibition of the PI3K/Akt signaling pathway by Peiminine.
Conclusion
The available data, while not offering a direct side-by-side comparison, suggests that this compound and Peiminine interact with distinct yet significant molecular targets. This compound demonstrates inhibitory activity on nAChRs, a key player in neurotransmission and inflammation. In contrast, computational studies predict that Peiminine has a strong binding affinity for key kinases in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. Further experimental validation using competitive binding assays is necessary to directly compare their binding affinities to shared targets and to fully elucidate their therapeutic potential. This guide serves as a summary of the current understanding to aid researchers in designing future studies and in the development of novel therapeutic strategies based on these promising natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Peimine, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation [mdpi.com]
- 4. Peiminine - LKT Labs [lktlabs.com]
- 5. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Peiminine's Dual Induction of Apoptosis and Autophagy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Peiminine's ability to induce apoptosis and autophagy in cancer cells against other established compounds. Experimental data is presented to support these findings, with detailed methodologies for key assays.
Comparative Analysis of Bioactive Compounds
Peiminine, a natural alkaloid, has demonstrated potent anti-cancer properties by simultaneously inducing two critical cellular processes: apoptosis (programmed cell death) and autophagy (a cellular recycling mechanism). This dual activity makes it a compound of significant interest in oncology research. For a comprehensive evaluation, its performance is compared here with well-characterized mTOR inhibitors—Rapamycin, Everolimus, and Temsirolimus—which are also known to modulate these pathways.
Data Presentation: Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Peiminine and selected mTOR inhibitors across various cancer cell lines. These values indicate the concentration of a compound required to inhibit the metabolic activity of 50% of the cell population and are a key measure of cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Peiminine | HCT-116 | Colorectal Carcinoma | ~200-400 µM | [1] |
| MCF7 | Breast Cancer | ~11.6 µM (5 µg/mL) | ||
| H1299 | Non-small cell lung cancer | 97.4 µM | ||
| Osteosarcoma (OS) cells | Osteosarcoma | 195 µM (at 48h) | [2] | |
| Rapamycin | Kaposiform hemangioendothelioma (KHE) primary cells | Vascular Tumor | Dose-dependent inhibition | [3] |
| Everolimus (RAD001) | CNE-1 | Nasopharyngeal Carcinoma | 30.0 ± 1.0 µM | |
| HONE-1 | Nasopharyngeal Carcinoma | 56.9 ± 13.1 µM | ||
| Temsirolimus (CCI-779) | Hodgkin Lymphoma cell lines (HD-LM2, L-428, KM-H2) | Hodgkin Lymphoma | Antiproliferative at 1nM |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as treatment duration and the specific assays used across different studies.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the validation of Peiminine and its alternatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Peiminine or alternative compound (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Flow cytometer
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) and wash them with ice-cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tubes.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Autophagy Detection: Western Blotting for Autophagy Markers
Western blotting is used to detect changes in the levels of key proteins involved in autophagy, such as LC3, Beclin-1, and p62.[7][8]
Materials:
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-LC3, anti-Beclin-1, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel. For LC3, a higher percentage gel (e.g., 15%) is recommended to resolve LC3-I and LC3-II.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and Beclin-1 levels, along with a decrease in p62 levels, is indicative of autophagy induction.[7][8]
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Peiminine and a typical experimental workflow for its validation.
Caption: Signaling pathways modulated by Peiminine.
Caption: Experimental workflow for validating Peiminine.
References
- 1. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapamycin regulates the balance between cardiomyocyte apoptosis and autophagy in chronic heart failure by inhibiting mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Peiminine's Synergistic Potential: A Comparative Guide to Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The integration of natural compounds with conventional chemotherapy regimens presents a promising frontier in oncology, aiming to enhance therapeutic efficacy while potentially mitigating toxicity. Peiminine, a major isosteroidal alkaloid derived from the bulbs of Fritillaria species, has demonstrated significant anti-cancer properties. This guide provides a comparative analysis of the synergistic effects of combining Peiminine with conventional chemotherapy agents, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular pathways.
I. Comparative Efficacy of Peiminine and Conventional Chemotherapy Agents
The cytotoxic effects of Peiminine and standard chemotherapeutic drugs have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric for comparison.
Table 1: IC50 Values of Peiminine and Conventional Chemotherapy Agents in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Incubation Time |
| Peiminine | MCF-7 | 5 µg/mL | Not Specified |
| Doxorubicin | MCF-7 | 8306 nM[1] | 48 hours |
| Doxorubicin | MDA-MB-231 | 6602 nM[1] | 48 hours |
| Doxorubicin | MCF-7 | 1.1 µg/mL[2] | Not Specified |
| Doxorubicin | MDA-MB-231 | 1.38 µg/mL[2] | Not Specified |
| Doxorubicin | MCF-7 | 4 µM[3] | 48 hours |
| Doxorubicin | MDA-MB-231 | 1 µM[3] | 48 hours |
| Paclitaxel (B517696) | MCF-7 | 3.5 µM[4] | Not Specified |
| Paclitaxel | MDA-MB-231 | 0.3 µM[4] | Not Specified |
| Paclitaxel | MDA-MB-231 | 12.67 nM[5] | 48 hours |
Table 2: IC50 Values of Peiminine and Conventional Chemotherapy Agents in Lung Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Incubation Time |
| Peiminine | H1299 | 97.4 µM | 24 hours |
| Cisplatin (B142131) | A549 | 9 ± 1.6 µM[6] | 72 hours |
| Cisplatin | H1299 | 27 ± 4 µM[6] | 72 hours |
| Cisplatin | A549 | 6.59 µM[7] | 72 hours |
| Cisplatin | H1299 | 6.8 µmol/L | 72 hours |
II. Synergistic Effects of Peiminine in Combination Therapy
Peiminine and Doxorubicin in Breast Cancer
Recent studies have demonstrated a significant synergistic anti-tumor effect when combining Peiminine with Doxorubicin for the treatment of breast cancer. In vivo studies using MDA-MB-231 xenograft nude mice models have shown that a combination of Peiminine and a low dose of Doxorubicin (1 mg/kg) can achieve a comparable tumor growth suppression to a high dose of Doxorubicin (3 mg/kg) alone, but without the associated organ toxicity.
The underlying mechanism for this synergy involves Peiminine's ability to enhance Doxorubicin-induced DNA damage. This is achieved by inhibiting DNA repair mechanisms through the suppression of the MAPKs signaling pathway. The transcription factor ZEB1 has also been implicated in this synergistic interaction.
Peiminine with Cisplatin and Paclitaxel: A Comparative Outlook
While direct experimental data on the synergistic effects of Peiminine with cisplatin and paclitaxel is currently limited, the known mechanism of action of Peiminine provides a strong rationale for such combinations. Peiminine is a known inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. Aberrant activation of this pathway is a common mechanism of resistance to both cisplatin and paclitaxel.
Studies involving other PI3K/Akt inhibitors have demonstrated synergistic effects when combined with these conventional agents:
-
With Cisplatin in Lung Cancer: The combination of PI3K/Akt inhibitors with cisplatin has been shown to reverse cisplatin resistance in non-small cell lung cancer (NSCLC) cells.[8] This is achieved by sensitizing resistant cells to cisplatin-induced apoptosis. Co-treatment with a PI3K inhibitor and cisplatin can lead to enhanced inhibition of cell proliferation and induction of apoptosis in cisplatin-resistant lung cancer cells.[6]
-
With Paclitaxel in Breast Cancer: The PI3K/Akt/mTOR pathway is a key mediator of taxane (B156437) resistance. Combining PI3K/mTOR inhibitors with paclitaxel has been shown to increase the cytotoxicity of paclitaxel in breast cancer cell lines. This suggests that inhibiting the PI3K/Akt pathway can sensitize breast cancer cells to the effects of paclitaxel.
III. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Peiminine, conventional chemotherapy agents, and their combinations on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Peiminine, the chemotherapy agent, or a combination of both for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each treatment.
B. Synergy Assessment: Combination Index (CI)
Objective: To quantitatively determine the nature of the interaction between Peiminine and chemotherapy agents (synergism, additivity, or antagonism).
Protocol:
-
Experimental Design: Based on the IC50 values of the individual drugs, design a combination experiment with a constant ratio of the two drugs.
-
Cell Treatment and Viability Assay: Treat cells with serial dilutions of the drug combination and perform a cell viability assay (e.g., MTT) as described above.
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-effect curves of the individual drugs and their combination.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
C. Apoptosis Assay (Flow Cytometry)
Objective: To quantify the percentage of apoptotic cells after treatment.
Protocol:
-
Cell Treatment: Treat cancer cells with Peiminine, the chemotherapy agent, or their combination for a defined period.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
D. Western Blot Analysis
Objective: To determine the effect of the treatments on the expression levels of specific proteins in signaling pathways.
Protocol:
-
Protein Extraction: Treat cells as required and then lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bax, Bcl-2) and then with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) system.
IV. Conclusion
The available evidence strongly suggests that Peiminine holds significant potential as a synergistic agent in combination with conventional chemotherapy. Its demonstrated synergy with Doxorubicin in breast cancer models, coupled with its known inhibitory effects on the pro-survival PI3K/Akt pathway, provides a compelling rationale for its further investigation in combination with other agents like cisplatin and paclitaxel. The detailed protocols provided in this guide offer a framework for researchers to rigorously evaluate these potential synergistic interactions and elucidate their underlying molecular mechanisms, paving the way for the development of more effective and less toxic cancer therapeutic strategies.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. jrmds.in [jrmds.in]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. netjournals.org [netjournals.org]
- 8. Reversal of cisplatin resistance by inhibiting PI3K/Akt signal pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Primin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Primin, a potent sensitizing agent.
Primin (2-Methoxy-6-pentyl-p-benzoquinone) is a hazardous substance that requires strict adherence to safety protocols to mitigate health risks. It is classified as harmful if swallowed, in contact with skin, or inhaled, and is known to cause allergic skin reactions.[1] Therefore, a thorough risk assessment should be conducted before handling.
Immediate Safety Protocols and Handling
Before beginning any work with Primin, it is crucial to be familiar with the necessary safety precautions and to have the appropriate personal protective equipment (PPE) readily available.
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent skin and respiratory exposure.[1]
-
Hand Protection: Due to its high skin sensitization potential, double-gloving with nitrile or neoprene gloves is recommended. Gloves should be changed immediately if they become contaminated.[1]
-
Body Protection: A fully buttoned laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[1]
-
Eye and Face Protection: Safety goggles or a face shield are necessary to protect against splashes and airborne particles.[1]
-
Respiratory Protection: All handling of solid Primin or its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols. If work outside a fume hood is unavoidable, a respirator with a suitable filter for organic vapors and particulates should be used.[1]
Spill Management: In the event of a spill, immediate and appropriate action must be taken.
-
Alert and Isolate: Notify others in the vicinity and restrict access to the spill area.[2]
-
Containment: For liquid spills, use an absorbent material such as vermiculite (B1170534) to contain the spill. For solid spills, gently cover with a damp cloth to prevent dust from becoming airborne.[1]
-
Cleanup: Carefully collect the absorbed or contaminated material and place it in a sealed, labeled hazardous waste container.[1][2]
-
Decontamination: The spill area should be decontaminated with a suitable solvent, such as ethanol, followed by a thorough washing with soap and water. All cleaning materials must be disposed of as hazardous waste.[1][2]
Quantitative Data for Primin
The following table summarizes key physicochemical properties of Primin, which are important for its safe handling and storage.
| Property | Value | Reference |
| CAS Number | 15121-94-5 | [3][4][5] |
| Molecular Formula | C₁₂H₁₆O₃ | [3][4][5] |
| Molecular Weight | 208.25 g/mol | [3][4] |
| Melting Point | 77-79 °C | [3] |
| Boiling Point | 163 °C at 3 Torr | [3] |
Experimental Protocols
Specific experimental protocols for the chemical degradation or neutralization of Primin for disposal are not recommended. Due to its hazardous nature, in-lab treatment is not advised. The standard and required method for the disposal of Primin is through a licensed and professional hazardous waste disposal service, arranged by your institution's Environmental Health and Safety (EHS) office.[2]
Step-by-Step Disposal Procedures
The disposal of Primin waste must be handled as hazardous chemical waste, following institutional and local regulations.[2]
-
Waste Identification and Segregation:
-
Clearly identify all waste containing Primin as "Hazardous Waste - Primin".[2]
-
Segregate Primin waste from other waste streams.[1] Solid waste (e.g., contaminated gloves, paper towels, and other lab supplies) should be collected separately from liquid waste (e.g., solutions and solvent rinsates).[1]
-
-
Containerization:
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "Primin".[2]
-
-
Storage:
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Arranging for Disposal:
Disposal Workflow
Caption: Logical workflow for the proper disposal of Primin waste.
References
Essential Safety and Handling Guide for Peiminine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Peiminine (CAS 18059-10-4), a natural isosteroidal alkaloid. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection in a laboratory setting.
Immediate Safety Protocols and Hazard Identification
Peiminine is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin contact.
Hazard Classification: According to the Globally Harmonized System (GHS), Peiminine is classified as follows:
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Quantitative Hazard and Chemical Data
The following table summarizes key quantitative data for Peiminine, crucial for safe handling and emergency preparedness.
| Property | Value |
| CAS Number | 18059-10-4 |
| Molecular Formula | C₂₇H₄₃NO₃ |
| Molecular Weight | 429.64 g/mol |
| Physical Appearance | White to Off-White Solid/Powder |
| Solubility | Limited water solubility. Soluble in DMSO. |
| GHS Hazard Codes | H302, H312, H332 |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling Peiminine.
| Equipment Type | Specification |
| Hand Protection | Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for protection against incidental splashes.[1][2] Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles must be worn to prevent eye contact with Peiminine dust or solutions. |
| Skin and Body | A laboratory coat must be worn to protect against skin contact. Ensure it is fully buttoned. |
| Respiratory | All handling of solid Peiminine that may generate dust must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation. Dust masks are not a substitute.[3] |
Operational Plans: Handling and Experimental Protocols
These procedural guidelines are designed to minimize exposure and ensure safe handling during routine laboratory work.
Standard Handling Procedure for Solid Peiminine
-
Preparation : Before handling, ensure a chemical fume hood is operational and the work area is clean and uncluttered. Prepare all necessary equipment, including weighing papers, spatulas, and waste containers.
-
Weighing : Conduct all weighing of solid Peiminine inside a chemical fume hood or a ventilated enclosure to contain any airborne particles.
-
Dissolving : For in vitro experiments, Peiminine is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3] For in vivo studies, it can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC).[4] When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling : After handling, decontaminate the work surface with an appropriate cleaning agent. Thoroughly wash hands with soap and water.
Experimental Protocol: In Vitro Cell Viability (MTT) Assay
This protocol provides a general methodology for assessing the effect of Peiminine on cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.[5]
-
Compound Preparation : Prepare a stock solution of Peiminine in DMSO. Create serial dilutions in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity.[5]
-
Treatment : Treat the cells with the various concentrations of Peiminine and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measurement : Read the absorbance at 570 nm using a microplate reader.[3]
Disposal Plan
Proper disposal of Peiminine and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Core Principle : Peiminine and any materials contaminated with it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[7]
Step-by-Step Disposal Protocol :
-
Waste Segregation :
-
Solid Waste : Place pure Peiminine powder, contaminated weighing papers, gloves, and other solid materials into a dedicated, clearly labeled hazardous waste container.[7]
-
Liquid Waste : Collect solutions containing Peiminine in a designated, leak-proof hazardous waste container for organic or alkaloid waste.[7]
-
Sharps Waste : Any needles or syringes contaminated with Peiminine must be disposed of in a designated sharps container.[7]
-
-
Containerization and Labeling :
-
Use containers that are compatible with the chemical waste and have a secure, sealable lid.
-
Label the container clearly with "Hazardous Waste," the chemical name "Peiminine," and the approximate quantity.[7]
-
-
Storage :
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from incompatible materials and general lab traffic.[7]
-
-
Arranging for Pickup :
-
Contact your institution's Environmental Health and Safety (EHS) office or an equivalent department to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste manifest and collection procedures.[7]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
